N-Methyl-3-nitrobenzenesulfonamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-methyl-3-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c1-8-14(12,13)7-4-2-3-6(5-7)9(10)11/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHDGRMKIXBKNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342158 | |
| Record name | N-Methyl-3-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58955-78-5 | |
| Record name | N-Methyl-3-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Z Guide to the Synthesis of N-Methyl-3-nitrobenzenesulfonamide from Methylamine
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This document provides a comprehensive technical guide for the synthesis of N-Methyl-3-nitrobenzenesulfonamide, a valuable compound in organic synthesis. The synthesis is achieved through the nucleophilic substitution reaction of 3-nitrobenzenesulfonyl chloride with methylamine. This guide details the underlying reaction mechanism, provides a robust and reproducible experimental protocol, outlines critical safety considerations, and specifies analytical methods for the characterization of the final product. The information herein is curated for researchers, chemists, and professionals in drug development, emphasizing causality, safety, and validation to ensure reliable and scalable results.
Introduction: The Significance of Sulfonamides
Sulfonamides are a cornerstone functional group in medicinal chemistry and organic synthesis.[1] Compounds containing the sulfonamide moiety exhibit a wide range of biological activities, including antibacterial, antitumor, and diuretic properties.[2] this compound serves as a key intermediate or building block for more complex molecules. Its synthesis via the reaction of an amine with a sulfonyl chloride is a classic and fundamental transformation in organic chemistry.[1][3] Understanding this reaction's nuances is crucial for chemists aiming to incorporate the sulfonamide group into target structures.
The rigidity of the sulfonamide functional group often results in crystalline products, which historically has been used as a method for derivatizing and identifying amines by their melting points.[1] This guide focuses on a specific, targeted synthesis, providing the in-depth knowledge necessary for successful and safe execution.
Reaction Principle & Mechanism
The formation of this compound proceeds via a nucleophilic substitution reaction at the sulfur atom of 3-nitrobenzenesulfonyl chloride.[4]
-
Nucleophile: Methylamine (CH₃NH₂)
-
Electrophile: 3-nitrobenzenesulfonyl chloride (3-NO₂C₆H₄SO₂Cl)
Mechanism Deep Dive:
The reaction is analogous to nucleophilic acyl substitution at a carbonyl carbon.[4] The lone pair of electrons on the nitrogen atom of methylamine acts as the nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride. The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This attack forms a transient tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, and a proton is lost from the nitrogen atom to yield the stable sulfonamide product.
A base, such as pyridine or triethylamine, is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) generated as a byproduct.[1] This prevents the protonation of the unreacted methylamine, which would render it non-nucleophilic and halt the reaction.
Comprehensive Experimental Protocol
This protocol provides a validated, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |
| 3-Nitrobenzenesulfonyl chloride | C₆H₄ClNO₄S | 221.62 | 61-63 | - | Corrosive, Moisture Sensitive |
| Methylamine (40% in H₂O) | CH₅N | 31.06 | -7.5 | 48 | Flammable, Corrosive, Toxic |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | -96.7 | 39.6 | Carcinogen, Irritant |
| 1 M Hydrochloric Acid | HCl | 36.46 | - | - | Corrosive |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - | Mild Irritant |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | Mild Irritant |
Equipment Setup
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Melting point apparatus
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a reflux condenser, dissolve 3-nitrobenzenesulfonyl chloride (10.0 g, 45.1 mmol) in 100 mL of dichloromethane (DCM).
-
Cooling: Cool the solution to 0-5 °C using an ice bath. This is critical to control the exothermicity of the reaction upon addition of the amine.
-
Amine Addition: Slowly add a solution of methylamine (40% in water, 5.2 g, ~67.7 mmol, 1.5 equivalents) dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of water.
-
Workup - Acid Wash: Wash the organic layer sequentially with 50 mL of 1 M HCl (to remove excess methylamine), 50 mL of saturated sodium bicarbonate solution (to remove any remaining acid), and finally with 50 mL of brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification - Recrystallization: The crude solid product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield a crystalline solid.
-
Final Product: Dry the purified crystals under vacuum to obtain this compound.
Workflow Visualization
Caption: Experimental workflow for the synthesis of this compound.
Safety First: A Self-Validating System
Trustworthiness in synthesis is built on rigorous safety and control.
-
3-Nitrobenzenesulfonyl Chloride: This compound is corrosive and moisture-sensitive.[5] It causes severe skin burns and eye damage.[6] Always handle it in a chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6] Store it under an inert atmosphere and away from water or strong bases.[5]
-
Methylamine: The aqueous solution is flammable, corrosive, and toxic upon inhalation. The reaction should be performed in a well-ventilated fume hood.
-
Dichloromethane (DCM): A suspected carcinogen. Minimize exposure by handling it exclusively within a fume hood.
-
Exothermic Reaction: The reaction between the sulfonyl chloride and methylamine is exothermic. Slow, controlled addition of the amine at low temperatures (0-5 °C) is essential to prevent a runaway reaction.
Characterization of the Final Product
Validation of the final product's identity and purity is non-negotiable.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₇H₈N₂O₄S[7] |
| Molecular Weight | 216.21 g/mol [7] |
| Appearance | Crystalline solid |
| Melting Point | 110-114 °C[7] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the 7.5-8.5 ppm region) and a signal for the N-methyl group (around 2.5-3.0 ppm).
-
¹³C NMR: The carbon NMR will show distinct peaks for the aromatic carbons and the N-methyl carbon.[8]
-
IR Spectroscopy: The infrared spectrum should display strong absorption bands corresponding to the S=O stretches of the sulfonyl group (typically around 1350 and 1160 cm⁻¹) and the N-O stretches of the nitro group.
Caption: Chemical reaction scheme for the synthesis.
Conclusion
The synthesis of this compound from 3-nitrobenzenesulfonyl chloride and methylamine is a robust and well-understood chemical transformation. By adhering to the detailed protocol, exercising stringent safety precautions, and performing thorough analytical characterization, researchers can reliably produce this valuable chemical intermediate. This guide provides the necessary framework for achieving success in the laboratory, grounded in established chemical principles and safety standards.
References
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-
Baskin, J. M., & Rovis, T. (2010). Preparation of sulfonamides from N-silylamines. National Institutes of Health. Retrieved from [Link]
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Jakubec, P. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. Retrieved from [Link]
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Wikipedia contributors. (n.d.). Sulfonamide. Wikipedia. Retrieved from [Link]
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23.9: Amines as Nucleophiles. (2021). Chemistry LibreTexts. Retrieved from [Link]
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3-Nitrobenzenesulfonyl Chloride MSDS. (n.d.). Aozun Yazhou Chemical. Retrieved from [Link]
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Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of N-Methyl-3-nitrobenzenesulfonamide
Introduction: A Molecule of Interest
N-Methyl-3-nitrobenzenesulfonamide is an organic compound featuring a sulfonamide group, a nitro group, and a methylamine substituent on the sulfonyl moiety. As a member of the sulfonamide class, its derivatives are of significant interest in medicinal chemistry and materials science. The precise positioning of the nitro group on the meta position of the benzene ring, combined with the N-methylation, imparts specific electronic and steric properties that govern its behavior in chemical and biological systems.
Understanding the fundamental physicochemical properties of a compound like this compound is not merely an academic exercise. For researchers in drug development, these parameters are the bedrock upon which formulation, pharmacokinetic profiling, and toxicological assessments are built. For synthetic chemists, they are critical indicators of purity, stability, and reactivity. This guide provides a comprehensive overview of these core properties and details the rigorous, field-proven experimental protocols required for their accurate determination.
Core Physicochemical Data Profile
A consolidated summary of the key physicochemical properties for this compound is presented below. This data represents a combination of experimentally derived values and high-quality computational predictions, providing a robust profile for scientific applications.
| Property | Value | Source |
| CAS Number | 58955-78-5 | [1][2][3][4] |
| Molecular Formula | C₇H₈N₂O₄S | [1][2][3][4] |
| Molecular Weight | 216.21 g/mol | [1][3][4] |
| Melting Point | 110-114 °C | [1][3][4] |
| Boiling Point | 369.4 °C (Predicted) | [3][4] |
| pKa | 10.41 (Predicted) | [4] |
| XLogP3 | 0.2 (Computed) | [2] |
| Appearance | Solid (Expected) |
Experimental Determination of Key Properties
The trustworthiness of any physicochemical data lies in the rigor of the methodology used to obtain it. The following sections detail the standard operating procedures for determining the most critical parameters for this compound, framed with the causality and validation required in a professional research setting.
Melting Point Determination: A Criterion for Purity
The melting point is one of the most fundamental and informative physical properties of a solid organic compound. A sharp melting range is a reliable indicator of high purity, whereas a broad and depressed range suggests the presence of impurities.
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Jab the open end of a glass capillary tube into the sample pile to load a small amount of solid.[5] Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. Repeat until a packed column of 2-3 mm is achieved.[5][6] It is critical not to exceed this height, as an overloaded sample can lead to an artificially broad melting range.[6]
-
Apparatus Setup: Insert the packed capillary tube into the heating block of the apparatus.[5]
-
Approximate Determination (if unknown): If the melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/minute) to find an approximate range.[6][7] Allow the apparatus to cool to at least 20 °C below this approximate point before proceeding.[6]
-
Accurate Determination: For the precise measurement, set the apparatus to heat at a slow, controlled rate, ensuring the temperature increases by no more than 1-2 °C per minute near the expected melting point.[7] This slow ramp rate is essential to maintain thermal equilibrium between the sample, the heating block, and the thermometer.
-
Data Recording: Record two temperatures:
-
T₁: The temperature at which the first droplet of liquid becomes visible.
-
T₂: The temperature at which the entire sample has completely liquefied, changing from opaque to transparent.[6]
-
-
Reporting: The result is reported as a range (T₁ - T₂). For this compound, a pure sample should melt within the 110-114 °C range.[1][3][4]
Thermodynamic Solubility: Predicting Bioavailability
Thermodynamic solubility measures the maximum concentration of a compound that can dissolve in a solvent at equilibrium.[8] Unlike kinetic solubility, which can be influenced by sample preparation from DMSO stocks, this "shake-flask" method provides the true saturation solubility, a critical parameter for predicting oral absorption and ensuring valid concentrations in biological assays.[8][9][10]
-
Preparation: Accurately weigh an excess of solid this compound (e.g., 1-2 mg) into a glass vial.[8]
-
Incubation: Add a precise volume (e.g., 1 mL) of the test buffer, typically 0.1 M phosphate buffer at pH 7.4 to mimic physiological conditions.[8]
-
Equilibration: Seal the vials and place them in an orbital shaker or thermomixer. Incubate at a constant temperature (e.g., 25 °C or 37 °C) with vigorous agitation for an extended period, typically 24 hours, to ensure the system reaches equilibrium between the solid and dissolved states.[8][9]
-
Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is achieved by either centrifuging the samples at high speed or filtering the slurry through a low-binding filter plate (e.g., Millipore Multiscreen).[9]
-
Quantification: Carefully aspirate the clear supernatant. Prepare a calibration curve using known concentrations of the compound. Analyze the supernatant and standards using a suitable analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration.[10][11]
-
Reporting: The result is reported in units of µg/mL or µM.
Acidity Constant (pKa) Determination
The pKa value defines the strength of an acid or base and is paramount for understanding a molecule's ionization state at a given pH. This governs its solubility, membrane permeability, and receptor-binding interactions.[12] For this compound, the sulfonamide proton is weakly acidic. Potentiometric titration is a highly precise and standard method for its determination.[13]
-
System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements across the titration range.[14]
-
Sample Preparation: Prepare a solution of the compound at a known concentration, typically between 10⁻⁴ M and 1 mM.[13][14] To maintain constant ionic strength, 0.15 M KCl can be used as a supporting electrolyte.[14] For sparingly soluble compounds, a co-solvent may be used, but the resulting pKa will be for that specific solvent system.[13]
-
Titration Setup: Place the solution in a jacketed vessel on a magnetic stirrer. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the measurement, especially when titrating with a base.[14] Immerse the calibrated pH electrode into the solution.
-
Titration: Gradually add small, precise volumes of a standardized titrant (e.g., 0.1 M NaOH for an acid) to the solution.[14] After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The equivalence point is identified as the inflection point of this sigmoid curve, which is most clearly visualized by plotting the first derivative (ΔpH/ΔV).[12] The pKa is the pH at the half-equivalence point, where exactly half of the compound has been neutralized.[14]
-
Reporting: Report the determined pKa value.
Structural Confirmation and Purity Analysis
Beyond physical properties, confirming the chemical identity and purity of the material is a non-negotiable step in any scientific workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of an organic molecule. Both ¹H and ¹³C NMR should be performed to confirm the connectivity of atoms in this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[15] Deuterated solvents are necessary to avoid large interfering solvent peaks in the ¹H spectrum and for the instrument's lock system.[15]
-
Sample Quantity: For a standard high-field NMR instrument, dissolve 5-25 mg of the compound for a ¹H spectrum.[16][17] A higher concentration (50-100 mg) is often required for a ¹³C spectrum due to the lower natural abundance of the ¹³C isotope.[16]
-
Dissolution and Filtration: Dissolve the sample in approximately 0.5-0.7 mL of the deuterated solvent in a small vial.[15][17] To ensure high-quality spectra with sharp lines, the solution must be free of any particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Analysis: Cap the NMR tube, label it, and acquire the spectra. The resulting chemical shifts, integration values, and coupling patterns will confirm the assigned structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound by measuring its mass-to-charge ratio. This provides definitive confirmation of the molecular formula. For this compound, the expected molecular ion peak would correspond to its molecular weight of ~216.2 g/mol .[2]
Conclusion
The physicochemical properties of this compound—its defined melting point, predicted pKa, and solubility characteristics—form a critical dataset for its application in research and development. The experimental protocols detailed herein represent the gold standard for obtaining reliable and reproducible data. By grounding our understanding of this molecule in rigorously determined empirical values, we enable its confident use in complex synthetic pathways, biological screening, and advanced materials development.
References
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Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [Link]
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Small molecule NMR sample preparation. (2023-08-29). [Link]
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APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. [Link]
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NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. [Link]
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Development of Methods for the Determination of pKa Values - PMC - NIH. [Link]
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Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024-04-23). [Link]
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Sample Preparation - Max T. Rogers NMR - Michigan State University. [Link]
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The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots | Journal of Chemical Education - ACS Publications. [Link]
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4.3: Melting Point Determination Procedure - Chemistry LibreTexts. (2021-08-20). [Link]
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In-vitro Thermodynamic Solubility - Protocols.io. (2021-08-03). [Link]
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Melting point determination. [Link]
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Measuring the Melting Point - Westlab Canada. (2023-05-08). [Link]
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Experiment 1 - Melting Points. [Link]
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6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022-04-07). [Link]
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Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London. [Link]
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Thermodynamic Solubility Assay - Evotec. [Link]
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N-methyl-2-nitrobenzene-1-sulfonamide | C7H8N2O4S | CID 264906 - PubChem. [Link]
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An In-depth Technical Guide to N-Methyl-3-nitrobenzenesulfonamide (CAS: 58955-78-5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-Methyl-3-nitrobenzenesulfonamide, a molecule of interest in synthetic and medicinal chemistry. We will delve into its chemical properties, synthesis, spectral characterization, safety protocols, and potential applications, offering insights grounded in established chemical principles.
Core Molecular Attributes
This compound is a sulfonamide derivative characterized by a nitro group at the meta position of the benzene ring and a methyl group on the sulfonamide nitrogen.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 58955-78-5 | [1] |
| Molecular Formula | C₇H₈N₂O₄S | [1] |
| Molecular Weight | 216.22 g/mol | [1] |
| Melting Point | 110-114 °C | |
| Appearance | Expected to be a solid at room temperature | |
| IUPAC Name | This compound | [1] |
Synthesis and Mechanism
The primary route for the synthesis of this compound involves the reaction of 3-nitrobenzenesulfonyl chloride with methylamine. This is a classic nucleophilic acyl substitution reaction at the sulfonyl group.
Reaction Workflow
Caption: General synthesis workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is based on established procedures for the synthesis of sulfonamides from sulfonyl chlorides and amines.[2]
Materials:
-
3-Nitrobenzenesulfonyl chloride
-
Methylamine (e.g., 40% solution in water or as a gas)
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-nitrobenzenesulfonyl chloride (1 equivalent) in dichloromethane. Cool the solution to 0°C using an ice bath.
-
Addition of Amine and Base: Add triethylamine (1.1 equivalents) to the cooled solution. Slowly add a solution of methylamine (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.
Causality of Experimental Choices:
-
Aprotic Solvent: Dichloromethane is used as it is a good solvent for the reactants and does not participate in the reaction.
-
Base: Triethylamine is added to neutralize the hydrochloric acid byproduct formed during the reaction, driving the equilibrium towards the product.
-
Controlled Temperature: The initial cooling to 0°C is to control the exothermicity of the reaction between the highly reactive sulfonyl chloride and the amine.
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic techniques.
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons (4H): The four protons on the benzene ring will appear in the downfield region (typically δ 7.5-8.5 ppm). The meta-substitution pattern will lead to a complex splitting pattern.
-
N-H Proton (1H): A broad singlet or a quartet (due to coupling with the N-methyl protons) is expected, with its chemical shift being solvent-dependent.
-
N-Methyl Protons (3H): A singlet or a doublet (if coupled to the N-H proton) is expected in the upfield region (typically δ 2.5-3.0 ppm).
¹³C NMR Spectroscopy
The PubChem entry for this compound indicates the availability of ¹³C NMR data.[1] The spectrum is expected to show signals for the six aromatic carbons and one aliphatic carbon of the methyl group. The carbon attached to the nitro group and the sulfonyl group will be significantly deshielded.
Infrared (IR) Spectroscopy
Key expected vibrational frequencies include:
-
N-H Stretch: A peak in the region of 3200-3400 cm⁻¹.[3]
-
C-H Stretch (Aromatic and Aliphatic): Peaks around 3000-3100 cm⁻¹ (aromatic) and 2850-2950 cm⁻¹ (aliphatic).[4]
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.[5]
-
S=O Stretch (Sulfonamide): Two strong absorptions around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).
-
N-O Stretch (Nitro group): Two strong absorptions around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).
Mass Spectrometry
The mass spectrum of this compound is expected to show the molecular ion peak (M⁺) at m/z 216.[1] Common fragmentation patterns for sulfonamides involve cleavage of the S-N bond and the C-S bond.[6][7][8]
Reactivity and Potential Applications
The chemical behavior of this compound is largely dictated by the interplay of the sulfonamide and the electron-withdrawing nitro group.
Role as a Protecting Group Intermediate
Nitrobenzenesulfonamides are well-established as protecting groups for amines in organic synthesis. The strong electron-withdrawing nature of the nitro group makes the sulfonamide N-H proton acidic, facilitating N-alkylation. The nitrobenzenesulfonyl group can be cleaved under mild conditions, making it a valuable tool in multi-step synthesis.
Potential in Drug Discovery
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, found in a wide range of therapeutic agents.[9] While specific biological activity for this compound is not extensively documented in publicly available literature, its structural motifs suggest potential areas of investigation:
-
Enzyme Inhibition: The sulfonamide moiety is a known zinc-binding group and can target metalloenzymes.[9]
-
Antibacterial Agents: The historical roots of sulfonamides lie in their antibacterial properties.[10]
-
Kinase Inhibitors: Many kinase inhibitors incorporate a sulfonamide group.
Further research is required to elucidate any specific biological targets and therapeutic potential of this compound.
Safety and Handling
Appropriate safety precautions should be taken when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[11]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[12]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a compound with well-defined chemical properties and a straightforward synthetic route. While its primary utility to date has been within the broader context of nitrobenzenesulfonamides as synthetic intermediates, its structural features suggest potential for exploration in medicinal chemistry. This guide provides a foundational understanding for researchers and drug development professionals interested in this and related molecules. Further investigation into its specific biological activities is warranted to fully explore its potential.
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An In-depth Technical Guide to the Spectral Analysis of N-Methyl-3-nitrobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-3-nitrobenzenesulfonamide is a chemical compound of interest in various research and development sectors, including pharmaceuticals and materials science. Its molecular structure, characterized by a nitro-substituted benzene ring attached to a sulfonamide group with an N-methyl substituent, gives rise to specific spectral properties. This guide provides a detailed technical overview of the nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) data for this compound, offering insights into its structural elucidation and analytical characterization.
The compound has the molecular formula C₇H₈N₂O₄S and a molecular weight of approximately 216.22 g/mol .[1] Its unique arrangement of functional groups dictates its chemical behavior and is key to interpreting its spectral data. Understanding these spectral characteristics is fundamental for its identification, purity assessment, and for tracking its transformations in chemical reactions.
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Section 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Fundamental Principles of ¹H NMR
Proton NMR spectroscopy is a powerful analytical technique that provides information about the structure of a molecule by observing the magnetic properties of hydrogen nuclei (protons).[2][3][4] The principle lies in the fact that protons have a quantum mechanical property called spin, which generates a magnetic moment. When placed in an external magnetic field, these nuclear magnets can align with or against the field, creating two energy states. The energy difference between these states corresponds to the radiofrequency region of the electromagnetic spectrum. By applying a radiofrequency pulse, the protons can be excited from the lower to the higher energy state. The frequency at which this resonance occurs is highly sensitive to the local electronic environment of the proton, a phenomenon known as the chemical shift.[5] This allows for the differentiation of protons in different parts of a molecule.
Experimental Protocol for ¹H NMR
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it should not contain protons that would interfere with the sample's spectrum.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
"Lock" the spectrometer onto the deuterium signal of the solvent to compensate for any drift in the magnetic field.
-
"Shim" the magnetic field to optimize its homogeneity across the sample, which sharpens the NMR signals.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a standard ¹H NMR spectrum, 8 to 16 scans are typically sufficient.
-
Initiate the acquisition sequence.
-
-
Data Processing:
-
The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phase and baseline corrections are applied to the spectrum to ensure accurate integration and peak picking.
-
In-depth Interpretation of the Predicted ¹H NMR Spectrum
The following is an interpretation based on predicted ¹H NMR data for this compound. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and sulfonamide groups.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~8.6 - 8.8 | Singlet (or narrow triplet) | - | 1H |
| H-4 | ~8.4 - 8.6 | Doublet of doublets | ~8.0, 2.0 | 1H |
| H-6 | ~8.1 - 8.3 | Doublet | ~8.0 | 1H |
| H-5 | ~7.8 - 8.0 | Triplet | ~8.0 | 1H |
| N-CH₃ | ~2.8 - 3.0 | Singlet | - | 3H |
| NH | ~5.0 - 6.0 | Quartet (or broad singlet) | ~5.0 | 1H |
-
Aromatic Protons (H-2, H-4, H-5, H-6): The protons on the benzene ring are significantly deshielded due to the strong electron-withdrawing nature of both the nitro group and the sulfonamide group.
-
H-2: This proton is situated between the two electron-withdrawing groups and is expected to be the most deshielded, appearing at the highest chemical shift. Its multiplicity will likely be a singlet or a narrow triplet due to small couplings with H-4 and H-6.
-
H-4: This proton is ortho to the nitro group and will be deshielded. It will appear as a doublet of doublets due to coupling with H-5 (ortho coupling, larger J value) and H-2 (meta coupling, smaller J value).
-
H-6: This proton is ortho to the sulfonamide group and will also be deshielded. It will appear as a doublet due to ortho coupling with H-5.
-
H-5: This proton is meta to both the nitro and sulfonamide groups. It will appear as a triplet due to ortho coupling with both H-4 and H-6.
-
-
N-Methyl Protons (N-CH₃): The methyl protons are attached to a nitrogen atom, which is adjacent to the electron-withdrawing sulfonyl group. This causes a downfield shift compared to a typical methyl group. They will appear as a singlet as there are no adjacent protons to couple with.
-
Sulfonamide Proton (NH): The proton on the nitrogen of the sulfonamide group is acidic and its chemical shift can be variable and dependent on concentration and solvent. It is expected to appear as a broad signal. If coupling to the N-methyl protons is observed, it would appear as a quartet.
Section 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Fundamental Principles of ¹³C NMR
Carbon-13 NMR spectroscopy is analogous to proton NMR but observes the ¹³C nucleus. The natural abundance of ¹³C is only about 1.1%, which makes the technique less sensitive than ¹H NMR. However, it provides valuable information about the carbon skeleton of a molecule. In a standard broadband-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single sharp peak, and the chemical shift of each peak is indicative of the carbon's electronic environment.
Experimental Protocol for ¹³C NMR
The experimental setup is similar to that of ¹H NMR, with the key difference being the observation frequency, which is lower for ¹³C. Due to the low natural abundance and smaller magnetic moment of ¹³C, a larger number of scans is typically required to obtain a good signal-to-noise ratio. Broadband proton decoupling is usually employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.
In-depth Interpretation of the Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum of this compound would show seven distinct signals, corresponding to the seven carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-3 (C-NO₂) | ~148 - 150 |
| C-1 (C-SO₂) | ~140 - 142 |
| C-5 | ~130 - 132 |
| C-6 | ~128 - 130 |
| C-4 | ~125 - 127 |
| C-2 | ~122 - 124 |
| N-CH₃ | ~28 - 30 |
-
Aromatic Carbons:
-
C-3 and C-1: The carbons directly attached to the electron-withdrawing nitro and sulfonamide groups (ipso-carbons) are expected to be the most deshielded and appear at the lowest field (highest ppm values).
-
C-5, C-6, C-4, and C-2: The other aromatic carbons will have chemical shifts in the typical aromatic region (120-140 ppm). The exact positions are influenced by the combined inductive and resonance effects of the substituents.
-
-
N-Methyl Carbon (N-CH₃): The methyl carbon will appear in the aliphatic region of the spectrum at a relatively low field due to its attachment to the nitrogen of the sulfonamide group.
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS)
Fundamental Principles of Gas Chromatography-Mass Spectrometry
GC-MS is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[6][7] In GC, a volatile sample is injected into a column and separated into its individual components based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), producing a mass spectrum that is a fingerprint of the molecule.[8]
Experimental Protocol for GC-MS
-
Sample Preparation:
-
Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
-
Instrument Setup:
-
Set the GC oven temperature program, which typically involves an initial hold temperature followed by a ramp to a final temperature to ensure good separation of components.
-
Set the injector temperature to ensure complete volatilization of the sample.
-
Set the mass spectrometer to scan over a specific m/z range (e.g., 40-300 amu). Electron ionization (EI) at 70 eV is a common ionization method.
-
-
Data Acquisition:
-
Inject a small volume (typically 1 µL) of the sample solution into the GC.
-
The instrument will automatically acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
In-depth Interpretation of the Expected Mass Spectrum
The mass spectrum of this compound will show a molecular ion peak (M⁺) and several fragment ions. The fragmentation pattern is dictated by the weakest bonds in the molecule and the stability of the resulting fragments.
Proposed GC-MS Fragmentation Pathway
Caption: Proposed fragmentation pathway for this compound in GC-MS.
Major Expected GC-MS Fragments
| m/z | Proposed Fragment Ion | Notes |
| 216 | [C₇H₈N₂O₄S]⁺ | Molecular ion (M⁺) |
| 186 | [C₇H₈NO₂S]⁺ | Loss of NO |
| 141 | [C₆H₅SO₂]⁺ | Benzenesulfonyl cation |
| 122 | [C₆H₄NO₂]⁺ | Nitrophenyl cation |
| 93 | [C₆H₅O]⁺ or [CH₃NSO₂]⁺ | Phenoxy cation or methylsulfonamide fragment |
| 77 | [C₆H₅]⁺ | Phenyl cation |
-
Molecular Ion (m/z 216): The presence of a peak at m/z 216 would confirm the molecular weight of the compound.[1]
-
Loss of Nitro Group Fragments: A common fragmentation pathway for nitroaromatic compounds is the loss of NO (30 Da) and NO₂ (46 Da), leading to fragments at m/z 186 and m/z 170, respectively.
-
Sulfonamide Bond Cleavage: The bond between the benzene ring and the sulfur atom, as well as the S-N bond, are susceptible to cleavage.
-
Cleavage of the C-S bond can lead to the formation of the nitrophenyl cation at m/z 122.
-
Cleavage of the S-N bond can result in the benzenesulfonyl cation at m/z 141.
-
-
Further Fragmentation: The initial fragment ions can undergo further fragmentation. For example, the benzenesulfonyl cation (m/z 141) can lose SO₂ to form the phenyl cation (m/z 77). The nitrophenyl cation (m/z 122) can also lose NO₂ to give the phenyl cation.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, and GC-MS provides a comprehensive analytical toolkit for the structural characterization of this compound. This guide has detailed the fundamental principles behind each technique, provided standardized experimental protocols, and offered an in-depth interpretation of the expected spectral data. By understanding these spectral fingerprints, researchers and scientists can confidently identify and assess the purity of this compound, which is crucial for its application in drug development and other scientific endeavors. The predictive nature of the interpretations provided herein serves as a robust framework for analyzing experimentally obtained data.
References
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Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link][2]
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Wikipedia. Nuclear magnetic resonance spectroscopy. [Link][3]
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International Journal of Innovative Research in Science, Engineering and Technology. (2016). Basic Concepts, Principles and Applications of NMR Spectroscopy. [Link][5]
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ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link][14]
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YouTube. (2024, November 30). Free NMR Prediction: Your Lab's New Secret Weapon | Organic Chemistry Secret | Dr. Aman Bajpai. [Link][16]
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Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link][17]
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Sayeeda, Z. (2021). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta. [Link][18]
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Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(32), 10846–10857. [Link][19]
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ResearchGate. (2000). Fast Determination of 13C NMR Chemical Shifts Using Artificial Neural Networks. [Link][20]
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EAG Laboratories. Gas Chromatography Mass Spectrometry (GC-MS). [Link][6]
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Semantic Scholar. Rearrangement of aromatic sulfonate anions in the gas phase. [Link][21]
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PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link][22]
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LCGC International. Quantifying Small Molecules by Mass Spectrometry. [Link][23]
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ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. [Link][24]
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UMass Chan Medical School. Mass Spectrometry: Fragmentation. [Link][25]
-
ResearchGate. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. [Link][26]
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University of Arizona. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link][27]
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Canadian Science Publishing. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. [Link][28]
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YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. [Link][30]
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N-Methyl-3-nitrobenzenesulfonamide: A Technical Guide to its Putative Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-3-nitrobenzenesulfonamide is a small molecule belonging to the nitrobenzenesulfonamide class of organic compounds. While direct and extensive biological data for this specific molecule is not abundant in publicly accessible literature, the foundational structure of a sulfonamide coupled with a nitroaromatic ring suggests a range of potential biological activities. This technical guide aims to provide an in-depth analysis of these putative activities by examining the well-established biological roles of structurally related nitrobenzenesulfonamides and the broader sulfonamide class of compounds. The insights provided herein are intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its potential for oral bioavailability, membrane permeability, and overall drug-like characteristics.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₄S | [1] |
| Molecular Weight | 216.22 g/mol | [1] |
| Melting Point | 110-114 °C | [2] |
| Boiling Point | 369.4 °C at 760 mmHg | [2] |
| Calculated LogP | 0.2 | [1] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 5 | [2] |
Putative Biological Activities
Based on the activities of structurally related compounds, this compound is hypothesized to exhibit several biological effects, which are detailed in the following sections.
Carbonic Anhydrase Inhibition
The sulfonamide moiety is a classic pharmacophore known for its ability to inhibit carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[3] CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[3]
Mechanism of Action: The inhibitory action of sulfonamides on CAs is well-understood. The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule or hydroxide ion and thereby blocking the catalytic activity.[4][5] The affinity and selectivity of inhibition can be modulated by substitutions on the aromatic ring.[6][7]
Comparative Biological Activity of Related Nitrobenzenesulfonamides:
While no specific data for this compound is available, the following table summarizes the carbonic anhydrase inhibitory activity of other nitrobenzenesulfonamide derivatives against various human (h) CA isoforms. This data provides a context for the potential potency and selectivity of this compound.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| 4-Nitrobenzenesulfonamide | 250 | 12 | 25 | 5.7 | |
| 3-Nitrobenzenesulfonamide | 450 | 28 | 35 | 7.8 | |
| 2-Nitrobenzenesulfonamide | >10000 | 870 | 980 | 453 |
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
A stopped-flow spectrophotometric assay is a standard method to determine the inhibitory activity of compounds against carbonic anhydrases.
-
Enzyme and Substrate Preparation:
-
Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) are purified and their concentrations determined.
-
A saturated solution of CO₂ is prepared by bubbling CO₂ gas through distilled water.
-
-
Assay Buffer:
-
A suitable buffer, such as 20 mM HEPES or TRIS at a specific pH (e.g., 7.4), is used.
-
-
Inhibitor Preparation:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Serial dilutions of the stock solution are made to obtain a range of inhibitor concentrations.
-
-
Assay Procedure:
-
The enzyme and inhibitor are pre-incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 25 °C).
-
The enzyme-inhibitor mixture is rapidly mixed with the CO₂ substrate solution in a stopped-flow instrument.
-
The initial rate of the CO₂ hydration reaction is monitored by the change in absorbance of a pH indicator (e.g., p-nitrophenol) over time.
-
-
Data Analysis:
-
The initial reaction rates are plotted against the inhibitor concentration.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined from the dose-response curve.
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Antimicrobial Activity
Sulfonamides were among the first synthetic antimicrobial agents and their mechanism of action is well-characterized.[8][9] They are bacteriostatic agents, meaning they inhibit the growth and proliferation of bacteria rather than killing them directly.[9]
Mechanism of Action: Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[] Folic acid is a vital precursor for the synthesis of nucleotides, and its depletion halts bacterial DNA replication and growth.[] Mammalian cells are not affected because they obtain folic acid from their diet.[11]
Comparative Antimicrobial Activity of Related Nitrobenzenesulfonamides:
The following table presents the minimum inhibitory concentration (MIC) values of some nitro-substituted sulfonamide derivatives against various bacterial strains.
| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Reference |
| 4-Nitrobenzenesulfonamide | >128 | 64 | |
| N-(substituted)-4-nitrobenzenesulfonamides | 16 - >128 | 32 - >128 |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Bacterial Strains and Media:
-
Select relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Use appropriate growth media, such as Mueller-Hinton Broth (MHB).[12]
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard.[12]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing MHB.[12]
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized bacterial suspension.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 16-20 hours.[12]
-
-
Result Interpretation:
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]
-
Cardiovascular Effects
Certain benzenesulfonamide derivatives have been shown to exert effects on the cardiovascular system.[13][14][15] These effects can be mediated through various mechanisms, including the blockade of adrenoceptors, inhibition of phosphodiesterases, or antagonism of endothelin receptors.[14]
Potential Mechanisms of Action:
-
Adrenoceptor Blockade: Some sulfonamides can act as antagonists at alpha and beta-adrenergic receptors, leading to vasodilation and a decrease in heart rate.
-
Phosphodiesterase (PDE) Inhibition: Inhibition of PDEs can lead to an increase in intracellular cyclic AMP and/or cyclic GMP, resulting in smooth muscle relaxation and vasodilation.
-
Endothelin Receptor Antagonism: Blocking the action of endothelin, a potent vasoconstrictor, can lead to a reduction in blood pressure.
While there is no specific data on the cardiovascular effects of this compound, the presence of the benzenesulfonamide scaffold suggests that this is a plausible area for investigation.
Comparative Cardiovascular Activity of Related Benzenesulfonamides:
| Compound | Biological Effect | Model | Reference |
| 4-(2-amino-ethyl)-benzenesulfonamide | Decreased perfusion pressure and coronary resistance | Isolated rat heart | [13] |
| Substituted benzenesulfonamides | Phospholipase A2 inhibitors, reduced myocardial infarction | Coronary occluded rats | [16] |
Radiosensitizers for Cancer Therapy
A European patent describes the use of substituted 3-nitrobenzenesulfonamides as radiosensitizers for hypoxic tumor cells.[17] Hypoxic cells are known to be more resistant to radiation therapy, and radiosensitizers are compounds that can increase the effectiveness of this treatment.[18][19]
Mechanism of Action: The proposed mechanism for nitroaromatic compounds as radiosensitizers involves their ability to mimic oxygen in "fixing" radiation-induced DNA damage, making it more difficult for the cell to repair.[20] Under hypoxic conditions, the nitro group can be reduced to form reactive radical anions that can interact with and damage cellular macromolecules, including DNA.[20]
This patented application suggests a novel and highly specific therapeutic avenue for this compound and related compounds, warranting further investigation in the context of oncology.
Conclusion
While direct biological data on this compound is limited, a comprehensive analysis of its structural components and the activities of related compounds provides a strong rationale for investigating its potential as a carbonic anhydrase inhibitor, an antimicrobial agent, a modulator of cardiovascular function, and a radiosensitizer for cancer therapy. This technical guide serves as a starting point for researchers, providing the foundational knowledge and experimental frameworks necessary to explore the biological landscape of this intriguing molecule. Further empirical studies are essential to validate these putative activities and to determine the therapeutic potential of this compound.
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Minicule. (n.d.). Sulfonamide: Uses, Interactions, and Mechanism of Action. Retrieved from [Link]
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Cleveland Clinic. (2022, February 24). Sulfonamides (Sulfa Drugs). Retrieved from [Link]
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- Figueroa-Valverde, L., Alvarez-Ramirez, M., Rosas-Nexticapa, M., López-Ramos, M., Mateu-Armad, M. V., Garcimarrero-Espino, E. A., ... & Cauich-Carrillo, R. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23.
- Nocentini, A., Gratteri, P., & Supuran, C. T. (2020). Sulfonamide inhibitors of human carbonic anhydrases designed through a three-tails approach: Improving ligand/isoform matching and selectivity of action. Journal of Medicinal Chemistry, 63(13), 6740-6753.
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- Angeli, A., Pinteala, M., Maier, S. S., & Supuran, C. T. (2021). Carbonic anhydrase inhibition with sulfonamides incorporating pyrazole-and pyridazinecarboxamide moieties provides examples of isoform-selective inhibitors. Molecules, 26(22), 7013.
- King, R. W., & Burgen, A. S. (1976). Kinetic aspects of structure-activity relations: the binding of sulphonamides by carbonic anhydrase. Proceedings of the Royal Society of London. Series B. Biological Sciences, 193(1111), 107-125.
- Figueroa-Valverde, L., Alvarez-Ramirez, M., Rosas-Nexticapa, M., López-Ramos, M., Mateu-Armad, M. V., Garcimarrero-Espino, E. A., ... & Cauich-Carrillo, R. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23.
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- Nocentini, A., & Supuran, C. T. (2021). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1269-1275.
- Angeli, A., Ferraroni, M., & Supuran, C. T. (2022). Interaction studies between carbonic anhydrase and a sulfonamide inhibitor by experimental and theoretical approaches. ACS Medicinal Chemistry Letters, 13(2), 246-251.
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Brazilian Journal of Science. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Retrieved from [Link]
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ChemBK. (n.d.). N-Methyl 3-nitrobenzenesulfonamide. Retrieved from [Link]
- Kishino, J., Ogawa, M., Nishi, K., Ohba, Y., Okuyama, S., & Ohtsuka, T. (1996). Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors. Journal of Medicinal Chemistry, 39(3), 522-528.
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- De, B., & Ghoshal, N. (2012). Quantitative structure activity relationship studies of sulfamide derivatives as carbonic anhydrase inhibitor: as antiglaucoma agents.
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PubChem. (n.d.). N,N-Diethyl-3-nitrobenzenesulfonamide. Retrieved from [Link]
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- Zhang, R., Wang, Y., & Zhang, X. (2021). Application of radiosensitizers in cancer radiotherapy. Journal of Nanobiotechnology, 19(1), 1-18.
- Candelaria, N. R., & Le, D. (2015). Recent developments in radiosensitization. Anticancer Research, 35(9), 4671-4678.
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N-Methyl-3-nitrobenzenesulfonamide: A Versatile Scaffold for Modern Medicinal Chemistry
Executive Summary
N-Methyl-3-nitrobenzenesulfonamide is a specialized organic compound positioned at the intersection of synthetic versatility and therapeutic potential. While not a therapeutic agent in its own right, its true value in medicinal chemistry lies in its role as a highly adaptable synthetic intermediate and a foundational scaffold for drug discovery. The strategic placement of a nitro group and an N-methylated sulfonamide on a benzene ring provides two distinct and chemically reactive handles. This guide delves into the core applications of this molecule, exploring its utility as a linchpin for creating diverse compound libraries and as a structural template for developing targeted agents, most notably in the field of oncology as potential radiosensitizers. We will explore the causality behind its synthetic transformations, provide detailed experimental protocols, and map out future trajectories for its application in drug development.
Introduction: The Legacy of the Benzenesulfonamide Scaffold
The journey of benzenesulfonamides in medicine is a storied one, beginning with the Nobel Prize-winning discovery of sulfonamide antibacterial agents, or "sulfa drugs," in the 1930s.[1] This class of compounds revolutionized medicine and established the sulfonamide moiety as a privileged pharmacophore. The introduction of a nitro group onto this scaffold, creating nitrobenzenesulfonamides, was initially driven by the needs of organic synthesis, where the potent electron-withdrawing nature of the nitro group could be used to modulate reactivity.[1]
This compound (C₇H₈N₂O₄S) builds upon this legacy.[2] The N-methylation of the sulfonamide can enhance lipophilicity, potentially improving pharmacokinetic properties like cell permeability, while the meta-positioned nitro group serves as both a powerful electronic modulator and a latent functional group, ready for strategic chemical transformation.
Physicochemical and Structural Profile
Understanding the inherent properties of this compound is fundamental to appreciating its utility. The molecule's structure presents a unique electronic and steric environment that medicinal chemists can exploit.
| Property | Value | Source |
| CAS Number | 58955-78-5 | [2] |
| Molecular Formula | C₇H₈N₂O₄S | [2][3] |
| Molecular Weight | 216.22 g/mol | [2] |
| Melting Point | 110-114 °C | [3][4][5] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 5 | [3] |
| Topological Polar Surface Area | 100 Ų | [2] |
The strong electron-withdrawing effect of the nitro group significantly influences the electron density of the aromatic ring and increases the acidity of the N-H proton on the parent sulfonamide, a feature altered by the N-methylation in the title compound.
Core Application I: A Strategic Intermediate for Compound Library Synthesis
The primary and most powerful application of this compound in medicinal chemistry is its role as a versatile building block. Its structure contains a key latent functional group—the nitro group—which can be readily converted into a primary amine. This transformation unlocks a cascade of potential derivatization pathways.
Workflow: The Nitro-to-Amine Reduction
The conversion of the aromatic nitro group to an aniline is one of the most robust and fundamental transformations in medicinal chemistry. It effectively unmasks a reactive amino group, which serves as a critical anchor point for building molecular complexity and exploring Structure-Activity Relationships (SAR).
Caption: Synthetic workflow for the reduction of this compound.
Experimental Protocol: Reduction via Tin(II) Chloride
This protocol describes a standard laboratory procedure for the reduction of the nitro group. The choice of Tin(II) chloride is based on its effectiveness and tolerance for various functional groups.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer
Procedure:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Reagent Addition: Add Tin(II) chloride dihydrate (approx. 4-5 eq) to the solution.
-
Reaction: Cool the flask in an ice bath and slowly add concentrated HCl. After the addition, attach a condenser and heat the mixture to reflux for 3-4 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize by adding saturated NaHCO₃ solution until the pH is ~8.
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-Amino-N-methylbenzenesulfonamide.
-
Purification: The product can be further purified by column chromatography or recrystallization as needed.
The resulting 3-Amino-N-methylbenzenesulfonamide is a valuable intermediate, ready for diversification through reactions like amide coupling, reductive amination, or diazotization, enabling the rapid synthesis of large compound libraries for high-throughput screening.
Core Application II: A Scaffold for Hypoxic Tumor Cell Radiosensitizers
A compelling therapeutic application for nitroaromatic compounds is in oncology. Many solid tumors contain regions of low oxygen, or hypoxia, which makes them resistant to radiation therapy. The nitro group can be selectively reduced under hypoxic conditions by cellular reductases, making nitro-containing molecules ideal candidates for hypoxia-activated prodrugs and radiosensitizers.
A European patent describes how substituted 3-nitrobenzenesulfonamides can be used as sensitizers for hypoxic tumor cells during radiation therapy.[6] While the patent focuses on a broader class, this compound represents a core structure within this class. The proposed mechanism involves the reduction of the nitro group to a radical anion, which is a highly reactive species capable of damaging cellular components like DNA, thereby enhancing the cell-killing effect of radiation.[6]
Caption: Proposed mechanism for hypoxic radiosensitization by 3-nitrobenzenesulfonamides.
Experimental Protocol: Synthesis of a Derivative Analog
The synthesis of derivatives, as described in the patent literature, typically involves the reaction of 3-nitrobenzenesulfonyl chloride with a desired amine.[6] This allows for the introduction of various side chains to modulate properties like solubility, toxicity, and efficacy.
Materials:
-
3-Nitrobenzenesulfonyl chloride
-
A selected primary or secondary amine (e.g., morpholine) (2.0 eq)
-
An aprotic solvent (e.g., dichloromethane, DCM)
-
Triethylamine (optional, as a base)
-
Stir plate, round-bottom flask
Procedure:
-
Dissolution: Dissolve the selected amine (2.0 eq) in DCM in a round-bottom flask and cool in an ice bath. The use of excess amine serves both as the reactant and to neutralize the HCl byproduct.[6]
-
Addition: Slowly add a solution of 3-nitrobenzenesulfonyl chloride (1.0 eq) in DCM to the cooled amine solution with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up: Wash the reaction mixture with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting sulfonamide derivative by flash chromatography or recrystallization.[6]
Future Directions and Unexplored Potential
The utility of this compound is far from exhausted. Several forward-looking applications include:
-
Fragment-Based Drug Discovery (FBDD): Its relatively small size and distinct functional groups make it an attractive fragment for FBDD screening campaigns to identify novel binding interactions with therapeutic targets.
-
Probing Enzyme Active Sites: The sulfonamide moiety is a known zinc-binding group, prevalent in inhibitors of metalloenzymes like carbonic anhydrases. The N-methyl-3-nitro-benzenesulfonamide scaffold could be used to develop new classes of inhibitors where the nitro group acts as a handle for SAR exploration or as a probe for specific interactions within the active site.
-
Diversification for Broader Screening: Building on the known biological activities of various benzenesulfonamide derivatives, which include anti-inflammatory, antibacterial, and ion channel-blocking effects, systematic derivatization of the this compound core could yield novel therapeutic leads in a wide range of disease areas.[7][8][9]
Conclusion
This compound exemplifies a strategically designed chemical tool for the modern medicinal chemist. Its value is not in its direct biological effect but in its latent potential. As a synthetic intermediate, it provides a reliable and efficient route to complex aniline derivatives for library synthesis. As a therapeutic scaffold, it offers a validated foundation for the development of targeted agents like hypoxic cell radiosensitizers. Its simple structure belies a wealth of chemical possibilities, making it a valuable asset in the ongoing quest for novel and more effective medicines.
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PubChem. (n.d.). Benzenesulfonamide, 3-nitro-. Retrieved from [Link]
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European Patent Office. (n.d.). Substituted 3-nitrobenzenesulfonamides useful as adjuncts in radiation therapy. Retrieved from [Link]
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African Journal of Pharmacy and Pharmacology. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Retrieved from [Link]
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N-Methyl-3-nitrobenzenesulfonamide: A Strategic Precursor in Modern Organic Synthesis
An In-depth Guide for Researchers and Drug Development Professionals
This guide provides a detailed exploration of N-Methyl-3-nitrobenzenesulfonamide, a versatile precursor in organic synthesis. We will delve into its synthesis, pivotal reactions, and strategic applications, particularly in the construction of complex nitrogen-containing molecules relevant to pharmaceutical development. The focus will be on the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system for reliable implementation in the laboratory.
Introduction: The Strategic Value of this compound
This compound belongs to the class of nitrobenzenesulfonamides, often referred to as "nosyl" amides. The strategic importance of this reagent lies in its dual functionality. It serves as a stable, crystalline solid that can be readily prepared and handled. More critically, it acts as a masked form of the methylamino group (-NHCH₃). The nitrobenzenesulfonyl group is an excellent protecting group for amines, being robust under a wide range of reaction conditions, yet susceptible to mild and selective cleavage. This characteristic makes this compound an invaluable tool for the controlled introduction of N-methylamines in multi-step syntheses, a common motif in a vast array of bioactive molecules and pharmaceuticals.[1][2]
The electron-withdrawing nature of the 3-nitro group significantly increases the acidity of the N-H proton (pKa ≈ 10-11 in DMSO), facilitating its participation as a nucleophile in key C-N bond-forming reactions, most notably the Mitsunobu reaction.[2][3] This guide will illuminate the practical synthesis of this precursor, its application in the Fukuyama-Mitsunobu reaction for the synthesis of secondary amines, and the subsequent deprotection to unmask the target amine functionality.
Synthesis of the Precursor: this compound
The most direct and efficient synthesis of this compound involves the reaction of 3-nitrobenzenesulfonyl chloride with methylamine. This is a standard nucleophilic acyl substitution at the sulfonyl sulfur. The choice of base and solvent is critical to ensure high yield and purity by neutralizing the HCl byproduct and facilitating the reaction.
Experimental Protocol: Synthesis
Objective: To synthesize this compound from 3-nitrobenzenesulfonyl chloride and methylamine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Nitrobenzenesulfonyl chloride | 221.62 | 10.0 g | 45.1 mmol |
| Methylamine (40% in H₂O) | 31.06 | 5.3 mL | 67.7 mmol |
| Dichloromethane (DCM) | - | 100 mL | - |
| Triethylamine (Et₃N) | 101.19 | 9.4 mL | 67.7 mmol |
| 1 M Hydrochloric Acid | - | As needed | - |
| Saturated Sodium Bicarbonate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-nitrobenzenesulfonyl chloride (10.0 g, 45.1 mmol) and dissolve in dichloromethane (100 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial to control the exothermicity of the reaction with the amine.
-
Amine and Base Addition: In a separate flask, mix methylamine (5.3 mL, 40% in H₂O, 67.7 mmol) and triethylamine (9.4 mL, 67.7 mmol). Add this mixture dropwise to the stirred solution of the sulfonyl chloride over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. Triethylamine acts as a scavenger for the generated HCl, preventing the protonation of the valuable methylamine nucleophile.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting sulfonyl chloride is consumed.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL). The acid wash removes excess amines, while the bicarbonate wash removes any remaining acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often a solid. It can be purified by recrystallization from a suitable solvent system like ethanol/water to yield this compound as a white or pale-yellow solid.[4]
Caption: Synthesis workflow for this compound.
Core Application: N-Alkylation via the Fukuyama-Mitsunobu Reaction
A primary application of this compound is in the Fukuyama-Mitsunobu reaction, a powerful method for the alkylation of sulfonamides.[2] This reaction allows for the conversion of primary and secondary alcohols into the corresponding N-alkylated sulfonamides with a clean inversion of stereochemistry at the alcohol's carbon center, a hallmark of the Sₙ2 mechanism.[5]
Causality Behind the Reaction: The Mitsunobu reaction is a redox process. Triphenylphosphine (PPh₃) is the reductant, and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) is the oxidant.[5]
-
Activation: PPh₃ attacks the azodicarboxylate, forming a betaine intermediate.
-
Proton Transfer: The acidic N-H proton of this compound is transferred to the betaine, generating the conjugate base of the sulfonamide, which is a potent nucleophile.
-
Alcohol Activation: The alcohol attacks the activated phosphonium species, forming an alkoxyphosphonium salt. This step converts the hydroxyl group, a poor leaving group, into an excellent one.
-
Sₙ2 Displacement: The sulfonamide anion then displaces the activated oxygen in an Sₙ2 fashion, leading to the desired N-alkylated product with inversion of configuration.
Caption: Simplified mechanism of the Fukuyama-Mitsunobu reaction.
Experimental Protocol: Fukuyama-Mitsunobu Alkylation
Objective: To synthesize an N-alkylated, this compound from an alcohol.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (for 10 mmol scale) | Moles |
| Alcohol (R-OH) | - | 1.0 eq | 10.0 mmol |
| This compound | 216.21 | 2.38 g | 11.0 mmol |
| Triphenylphosphine (PPh₃) | 262.29 | 3.93 g | 15.0 mmol |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 3.0 mL | 15.0 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add the alcohol (10.0 mmol), this compound (2.38 g, 11.0 mmol), and triphenylphosphine (3.93 g, 15.0 mmol) to a dry flask. Dissolve the solids in anhydrous THF (50 mL). The use of anhydrous solvent is critical as water can compete in the reaction.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
DIAD Addition: Add DIAD (3.0 mL, 15.0 mmol) dropwise to the stirred solution over 15-20 minutes. A color change (typically to a yellow or orange hue) and the formation of a precipitate (triphenylphosphine oxide) are often observed, indicating the reaction is proceeding.[6]
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting alcohol.
-
Workup: Concentrate the reaction mixture under reduced pressure. The residue will contain the product and byproducts (triphenylphosphine oxide and the DIAD-hydrazine).
-
Purification: Purify the crude material using flash column chromatography on silica gel. The non-polar byproducts can be eluted first, followed by the desired N-alkylated sulfonamide.
Deprotection: Unveiling the Secondary Amine
The final and crucial step is the removal of the 3-nitrobenzenesulfonyl (nosyl) group to liberate the target secondary amine. The nosyl group is favored over the tosyl group because its removal does not require harsh conditions like sodium in liquid ammonia.[7] Instead, it is readily cleaved by nucleophilic aromatic substitution (SₙAr) using a thiol, typically in the presence of a base.[1][2]
Causality Behind Deprotection: The strongly electron-withdrawing nitro group activates the benzene ring towards nucleophilic attack. A soft nucleophile, like a thiolate anion (generated from a thiol and a base), attacks the carbon atom bearing the sulfonyl group, forming a transient, resonance-stabilized Meisenheimer complex.[2] This intermediate then collapses, ejecting the sulfonamide anion and forming a diaryl sulfide, effectively cleaving the N-S bond.
Experimental Protocol: Nosyl Group Deprotection
Objective: To deprotect the nosyl group and isolate the free secondary amine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (for 5 mmol scale) | Moles |
| N-alkyl-N-methyl-3-nitrobenzenesulfonamide | - | 1.0 eq | 5.0 mmol |
| Thiophenol | 110.18 | 1.0 mL | 10.0 mmol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.38 g | 10.0 mmol |
| Acetonitrile (MeCN) or DMF | - | 25 mL | - |
Procedure:
-
Reaction Setup: To a flask containing the N-alkylated sulfonamide (5.0 mmol), add acetonitrile or DMF (25 mL), thiophenol (1.0 mL, 10.0 mmol), and potassium carbonate (1.38 g, 10.0 mmol). The base deprotonates the thiol to generate the active thiolate nucleophile.
-
Reaction: Stir the mixture vigorously at room temperature for 1-3 hours. The reaction is often accompanied by a color change.
-
Monitoring: Monitor the reaction by TLC until the starting sulfonamide is fully consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL). Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing: Combine the organic layers and wash with 1 M NaOH or NaHCO₃ (2 x 25 mL) to remove excess thiophenol. Then, wash with brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude secondary amine can be purified by flash column chromatography or by acid-base extraction if it is sufficiently basic.
Caption: General workflow from a primary amine to a secondary amine. Note: The guide focuses on alkylating this compound, a protected secondary amine precursor.
Safety and Handling
Researchers must handle all chemicals with appropriate safety precautions.
-
This compound and its precursors: Nitroaromatic compounds can be toxic and irritants. Sulfonyl chlorides are corrosive and react with moisture. Handle in a well-ventilated fume hood.[8][9]
-
Reagents:
-
Triphenylphosphine (PPh₃): Irritant.
-
DIAD/DEAD: Toxic, lachrymatory, and potentially explosive when heated. Always handle with care in a fume hood.[6]
-
Thiophenol: Highly toxic with a potent, unpleasant odor. Work must be conducted in a well-maintained fume hood.
-
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[10]
-
Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This compound is a highly effective and strategic precursor for the synthesis of N-methylated secondary amines. Its utility stems from the stability of the nosyl protecting group and the mild conditions required for its installation and subsequent cleavage. The Fukuyama-Mitsunobu reaction provides a reliable method for C-N bond formation with stereochemical control, while the thiol-mediated deprotection offers a gentle route to the final product. For researchers in drug discovery and process development, mastering the use of this precursor provides a robust and versatile tool for accessing complex molecular architectures that are central to modern medicinal chemistry.
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An In-Depth Technical Guide to Radiosensitization by Targeting the DNA Damage Response
<
A Senior Application Scientist's Perspective on the Mechanism and Validation of DNA-PK Inhibition
Foreword
The quest to enhance the efficacy of radiotherapy while minimizing damage to healthy tissue is a central challenge in oncology. Radiosensitizers, agents that selectively increase the susceptibility of tumor cells to radiation, represent a critical area of research. While the specific compound N-Methyl-3-nitrobenzenesulfonamide is not established in scientific literature as a radiosensitizer, the broader chemical class of nitrobenzenesulfonamides has been explored for this purpose, often acting by modulating the cellular response to DNA damage.[1][2][3]
This guide will delve into the core principles of radiosensitization by focusing on a well-characterized and potent mechanism: the inhibition of the DNA Damage Response (DDR). We will use the specific and selective DNA-dependent protein kinase (DNA-PK) inhibitor, NU7441 (8-(4-dibenzothienyl)-2-(4-morpholinyl)-4H-1-benzopyran-4-one) , as a model compound to provide an in-depth, technically-grounded narrative. This approach allows us to explore the causality behind experimental design and provide robust, validated protocols relevant to the field.
Introduction: The Rationale for Targeting the DNA Damage Response
Radiotherapy is a cornerstone of cancer treatment, with over half of all cancer patients receiving it as part of their care.[4][5] Its primary mode of action is the induction of cytotoxic DNA damage, most notably DNA double-strand breaks (DSBs).[4][5] DSBs are the most lethal form of DNA damage, as a single unrepaired break can trigger cell death.[5]
However, cancer cells are not passive targets. They often possess highly active and redundant DNA repair pathways that counteract the effects of radiation, leading to radioresistance.[6][7] The DDR is a complex signaling network that cells activate to detect DNA damage, arrest the cell cycle to allow time for repair, and initiate the repair process itself.[4][5] By inhibiting key components of the DDR, we can prevent the repair of radiation-induced damage, leading to an accumulation of lethal DSBs and selectively enhancing cancer cell death—a strategy known as synthetic lethality.[7][8]
One of the principal pathways for repairing DSBs in human cells, particularly in the G0/G1 phases of the cell cycle, is the Non-Homologous End Joining (NHEJ) pathway.[9][10][11] At the heart of NHEJ is the DNA-dependent protein kinase (DNA-PK), making it a prime target for radiosensitization.[10][11][12][13]
Core Mechanism of Action: Inhibition of DNA-PK by NU7441
The DNA-PK holoenzyme is a critical sensor and orchestrator of the NHEJ pathway.[13] It is composed of the Ku70/80 heterodimer and the large catalytic subunit, DNA-PKcs.[11][13]
The NHEJ Pathway and the Role of DNA-PK:
-
DSB Recognition: Following a radiation-induced DSB, the Ku70/80 heterodimer rapidly binds to the broken DNA ends.[10][13][14] This acts as a scaffold, protecting the ends from degradation.
-
DNA-PKcs Recruitment and Activation: Ku then recruits the DNA-PKcs protein.[10][14] The assembly of the DNA-PKcs-Ku-DNA complex activates the serine/threonine kinase activity of DNA-PKcs.[10][12]
-
Synapsis and End Processing: Activated DNA-PK brings the two DNA ends together (synapsis) and phosphorylates a host of downstream targets, including itself (autophosphorylation) and other repair factors like Artemis, which processes incompatible DNA ends.[10][11][12]
-
Ligation: DNA-PK autophosphorylation is a key regulatory step that causes a conformational change, allowing other repair factors, including the XRCC4-Ligase IV complex, to access and ligate the broken ends, completing the repair.[11][12][15]
NU7441's Point of Intervention: NU7441 is a potent and highly selective inhibitor of DNA-PKcs. It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the DNA-PKcs kinase domain. This action prevents the phosphorylation of DNA-PKcs itself and its downstream targets.[16][17] By inhibiting DNA-PK's kinase activity, NU7441 effectively stalls the NHEJ pathway.[17] Radiation-induced DSBs are recognized by Ku and DNA-PKcs, but the repair process cannot proceed to the ligation step. The persistence of these unrepaired DSBs ultimately triggers cell cycle arrest, typically at the G2/M checkpoint, and leads to cell death through apoptosis or mitotic catastrophe.[16][18]
Experimental Validation: Protocols and Expected Outcomes
To validate the radiosensitizing effect of a compound like NU7441, a series of well-defined experiments are required. Each protocol is designed to probe a specific aspect of the proposed mechanism of action.
Clonogenic Survival Assay: The Gold Standard for Radiosensitivity
This assay is the definitive method for assessing a cell's ability to maintain its reproductive integrity after treatment.[19] It directly measures cell death and survival, providing quantitative data to calculate the enhancement of radiation's cytotoxic effects.[19][20]
Rationale: The core principle is that a single living cell, if it has survived the treatment and retained its ability to divide indefinitely, will form a colony of at least 50 cells.[19] By comparing the number of colonies that form after radiation alone versus radiation combined with the drug, we can quantify the radiosensitizing effect.
Detailed Protocol:
-
Cell Seeding: Prepare a single-cell suspension of the cancer cell line of interest. Count the cells accurately and seed a predetermined number of cells into 6-well plates. The number of cells seeded increases with the radiation dose to ensure a countable number of colonies (e.g., 200 cells for 0 Gy, 500 for 2 Gy, 1000 for 4 Gy, etc.).[21]
-
Incubation: Allow cells to attach by incubating overnight at 37°C, 5% CO₂.[21]
-
Drug Treatment: Add NU7441 at a non-toxic or minimally toxic concentration (determined by prior dose-response experiments) to the appropriate wells 1-2 hours before irradiation.[22] Include vehicle-only (e.g., DMSO) control wells.
-
Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Colony Formation: Return plates to the incubator and allow colonies to grow for 7-14 days, depending on the cell line's doubling time.[21]
-
Staining and Counting: Aspirate the media, wash with PBS, and fix the colonies with a solution like 100% methanol. Stain with 0.5% crystal violet. Count the number of colonies containing at least 50 cells.[23]
Data Analysis and Expected Outcome:
-
Plating Efficiency (PE): (Number of colonies counted / Number of cells seeded) for the 0 Gy control group.
-
Surviving Fraction (SF): (Number of colonies counted / Number of cells seeded x PE) for each dose.
-
Result: Plotting the SF on a logarithmic scale against the radiation dose on a linear scale generates a cell survival curve. In the presence of an effective radiosensitizer like NU7441, the survival curve will be steeper, indicating that fewer cells survive at any given radiation dose.[18][24] The Dose Enhancement Ratio (DER) can be calculated to quantify this effect.
| Treatment Group | Surviving Fraction at 4 Gy (Example) | Dose Enhancement Ratio (DER) at SF=0.1 |
| Radiation Only | 0.35 | 1.0 (Reference) |
| Radiation + NU7441 | 0.10 | 1.6 |
Immunofluorescence for γH2AX Foci: Visualizing DNA Damage
This assay provides direct visual evidence of DSBs and their repair kinetics. The histone variant H2AX is rapidly phosphorylated at serine 139 (becoming γH2AX) at the sites of DSBs, serving as a reliable biomarker for this type of damage.[25][26][27]
Rationale: In a functional NHEJ pathway, the number of γH2AX foci peaks around 30-60 minutes post-irradiation and then decreases over the next 24 hours as DSBs are repaired.[26][27] An inhibitor of DNA repair like NU7441 will cause these foci to persist for a longer duration, as the breaks remain unrepaired.[16]
Detailed Protocol:
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment: Treat cells with NU7441 (or vehicle) followed by irradiation as described in the clonogenic assay.
-
Time Course: Fix the cells at various time points post-irradiation (e.g., 1h, 6h, 24h). A common fixative is 4% paraformaldehyde.[25][28]
-
Permeabilization & Blocking: Permeabilize the cells with a detergent like 0.3% Triton X-100 to allow antibody entry, then block with a solution like 5% Bovine Serum Albumin (BSA) to prevent non-specific antibody binding.[25][28]
-
Antibody Incubation: Incubate with a primary antibody specific for γH2AX overnight at 4°C.[25] The next day, wash and incubate with a fluorescently-labeled secondary antibody.
-
Mounting & Imaging: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides. Acquire images using a fluorescence microscope.
-
Quantification: Count the number of distinct fluorescent foci per nucleus. This can be done manually or with automated image analysis software.[25][28]
Expected Outcome: Cells treated with radiation alone will show a high number of γH2AX foci at 1 hour, which will significantly decrease by 24 hours. In contrast, cells treated with NU7441 plus radiation will show a similar high number of foci at 1 hour, but a significantly greater number of foci will persist at the 24-hour time point, indicating impaired DSB repair.[16]
Western Blot for DNA-PKcs Autophosphorylation: Confirming Target Engagement
This biochemical assay confirms that NU7441 is engaging its intended target, DNA-PKcs, and inhibiting its function within the cell.
Rationale: A key step in DNA-PK activation is its autophosphorylation at multiple sites, such as Serine 2056 (S2056).[29][30][31] This phosphorylation event is dependent on the enzyme's kinase activity. Therefore, treating cells with NU7441 should block the radiation-induced phosphorylation of DNA-PKcs at S2056.[16]
Detailed Protocol:
-
Cell Treatment & Lysis: Treat cultured cells with NU7441 (or vehicle) and irradiate. At a specific time point post-IR (e.g., 30-60 minutes), harvest the cells and prepare nuclear protein extracts.[30][32]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking & Antibody Incubation: Block the membrane to prevent non-specific binding. Incubate with a primary antibody specific for phosphorylated DNA-PKcs (pS2056). Subsequently, incubate with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).
-
Detection: Add a chemiluminescent substrate that reacts with HRP to produce light, which is then captured on film or by a digital imager.
-
Loading Control: Strip the membrane and re-probe with an antibody for total DNA-PKcs or another protein like β-actin to confirm that equal amounts of protein were loaded in each lane.[30]
Expected Outcome: Irradiated cells will show a strong band corresponding to pS2056-DNA-PKcs. In cells pre-treated with NU7441 before irradiation, this band will be significantly reduced or absent, demonstrating that the drug has successfully inhibited the kinase activity of DNA-PKcs in the cellular environment.[16]
Conclusion and Future Perspectives
Targeting the DNA Damage Response, specifically the NHEJ pathway via DNA-PK inhibition, is a validated and potent strategy for radiosensitizing cancer cells. Through the model compound NU7441, we have outlined the precise molecular mechanism: the abrogation of DNA double-strand break repair, leading to the accumulation of lethal DNA damage. The combination of clonogenic, immunofluorescent, and biochemical assays provides a robust, self-validating framework for confirming this mechanism of action.
The insights gained from studying compounds like NU7441 guide the development of next-generation radiosensitizers. The future lies in enhancing tumor-specific delivery to maximize efficacy and minimize systemic toxicity, potentially through antibody-drug conjugates or nanoparticle formulations, thereby widening the therapeutic window and improving outcomes for cancer patients undergoing radiotherapy.[33][34][35]
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Title: DNA-Dependent Protein Kinase in Non-Homologous End Joining Source: Encyclopedia MDPI URL: [Link]
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Title: NU7441 Enhances the Radiosensitivity of Liver Cancer Cells Source: PubMed URL: [Link]
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Title: Inactivation of DNA-PK by knockdown DNA-PKcs or NU7441 impairs non-homologous end-joining of radiation-induced double strand break repair Source: PubMed URL: [Link]
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Title: Nontoxic concentration of DNA‐PK inhibitor NU7441 radio‐sensitizes lung tumor cells with little effect on double strand break repair Source: National Institutes of Health (NIH) URL: [Link]
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Title: DNA‑PKcs phosphorylation specific inhibitor, NU7441, enhances the radiosensitivity of clinically relevant radioresistant oral squamous cell carcinoma cells Source: National Institutes of Health (NIH) URL: [Link]
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Title: A simple method to assess clonogenic survival of irradiated cancer cells Source: PubMed URL: [Link]
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Title: Quantification Of γH2AX Foci In Response To Ionising Radiation l Protocol Preview Source: JoVE (Journal of Visualized Experiments) URL: [Link]
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Title: Autophosphorylation Transforms DNA-PK from protecting to processing DNA ends Source: National Institutes of Health (NIH) URL: [Link]
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Title: High-Content Clonogenic Survival Screen to Identify Chemoradiation Sensitizers Source: National Institutes of Health (NIH) URL: [Link]
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Title: Radiosensitization of Pancreatic Cancer Cells by Metformin through the AMPK Pathway Source: National Institutes of Health (NIH) URL: [Link]
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Title: Evidence for a remodelling of DNA-PK upon autophosphorylation from electron microscopy studies Source: National Institutes of Health (NIH) URL: [Link]
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Title: Clonogenic Assay: Adherent Cells-Preview Source: JoVE (Journal of Visualized Experiments) URL: [Link]
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Title: Autophosphorylation of the DNA-dependent protein kinase catalytic subunit is required for rejoining of DNA double-strand breaks Source: National Institutes of Health (NIH) URL: [Link]
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Title: Experimental-Protocol-for-Clonogenic-Survival-Assay.pdf Source: McGill Radiobiology URL: [Link]
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Title: γH2AX foci as a measure of DNA damage: a computational approach to automatic analysis Source: BioMed Central URL: [Link]
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Title: Autophosphorylation of DNA-PKCS regulates its dynamics at DNA double-strand breaks Source: The Rockefeller University Press URL: [Link]
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Title: USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH Source: National Institutes of Health (NIH) URL: [Link]
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Title: AUTOPHOSPHORYLATION OF THE DNA-DEPENDENT PROTEIN KINASE CATALYTIC SUBUNIT IS REQUIRED FOR REJOINING OF DNA DOUBLE-STRAND BREAKS Source: Genes & Development URL: [Link]
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Title: Multiple mechanisms of action of the benzamides and nicotinamides as sensitizers of radiotherapy: opportunities for drug design Source: PubMed URL: [Link]
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Title: Chemical Radiosensitizers for Use in Radiotherapy Source: Clinical Oncology URL: [Link]
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Title: Application of Radiosensitizers in Cancer Radiotherapy Source: National Institutes of Health (NIH) URL: [Link]
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Unveiling the Molecular Architecture: A Theoretical and Computational Guide to N-Methyl-3-nitrobenzenesulfonamide
Foreword
In the landscape of medicinal chemistry and materials science, a profound understanding of a molecule's three-dimensional structure and electronic properties is paramount to predicting its behavior and unlocking its potential. N-Methyl-3-nitrobenzenesulfonamide, a member of the sulfonamide class of compounds, presents an intriguing case for theoretical investigation. The presence of a flexible sulfonamide linkage, a nitro group as a strong electron-withdrawing entity, and a methyl group introduces a subtle interplay of steric and electronic effects that govern its conformational landscape and reactivity. This technical guide provides a comprehensive exploration of the theoretical studies on the structure of this compound, offering researchers, scientists, and drug development professionals a robust framework for its computational analysis. Our approach is grounded in the principles of Density Functional Theory (DFT), a powerful quantum mechanical modeling method that allows for the accurate prediction of molecular properties.
Molecular Identity and Structural Overview
This compound is a small organic molecule with the chemical formula C₇H₈N₂O₄S.[1][2] Its structure consists of a benzene ring substituted with a nitro group at the meta position and a sulfonamide group, which is further N-methylated.
Table 1: Key Molecular Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 58955-78-5 | [1][2][3][4] |
| Molecular Formula | C₇H₈N₂O₄S | [1][2][4] |
| Molecular Weight | 216.22 g/mol | [1][4] |
| Canonical SMILES | CNS(=O)(=O)C1=CC=CC(=C1)[O-] | [1] |
The inherent flexibility around the S-N bond suggests the possibility of multiple stable conformers, each with distinct energetic and electronic characteristics. Theoretical studies are therefore indispensable for elucidating the preferred spatial arrangement of the molecule.
The Computational Microscope: Methodological Deep Dive
The cornerstone of modern theoretical chemistry lies in the selection of an appropriate computational methodology. For a molecule of this nature, Density Functional Theory (DFT) offers an exceptional balance of accuracy and computational cost. Our choice of the B3LYP functional (Becke, 3-parameter, Lee-Yang-Parr) is predicated on its well-documented success in reproducing experimental geometries and vibrational frequencies for a wide range of organic molecules.[5][6] The 6-311++G(d,p) basis set is chosen to provide a flexible description of the electron density, incorporating diffuse functions (++) to accurately model lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron clouds in chemical bonds.
Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic approach to the theoretical characterization of this compound.
Step 1: Initial Structure Generation
-
The 2D structure of this compound is drawn using a molecular editor and converted to a 3D representation.
Step 2: Geometry Optimization
-
The initial 3D structure is subjected to geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation (a stable structure) on the potential energy surface. The optimization is considered complete when the forces on all atoms are negligible and the energy change between successive steps is below a defined threshold.
Step 3: Vibrational Frequency Analysis
-
Following successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two critical purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a stable energy minimum.
-
Prediction of Infrared and Raman Spectra: The calculated vibrational frequencies can be correlated with experimental IR and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions.[7][8]
-
Step 4: Electronic Property Calculations
-
With the optimized geometry, a suite of electronic properties can be calculated. These include:
-
Natural Bond Orbital (NBO) Analysis: To investigate intramolecular interactions, charge delocalization, and the nature of chemical bonds.[6]
-
Frontier Molecular Orbital (HOMO-LUMO) Analysis: To understand the molecule's reactivity, with the Highest Occupied Molecular Orbital (HOMO) indicating the ability to donate an electron and the Lowest Unoccupied Molecular Orbital (LUMO) indicating the ability to accept an electron.[6]
-
Molecular Electrostatic Potential (MEP) Mapping: To visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.[6]
-
Caption: A schematic overview of the computational workflow for the theoretical study of this compound.
Unveiling the Molecular Geometry
The geometry optimization of this compound would yield precise information on bond lengths, bond angles, and dihedral angles. Based on studies of similar sulfonamides, it is anticipated that the geometry around the sulfur atom will be a distorted tetrahedron.[5] The C-S-N-C dihedral angle is of particular interest as it defines the overall conformation of the molecule.
Table 2: Predicted Key Geometric Parameters for this compound (Hypothetical DFT B3LYP/6-311++G(d,p) data based on related structures)
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| S=O (avg.) | ~1.43 |
| S-N | ~1.65 |
| S-C (aromatic) | ~1.77 |
| N-C (methyl) | ~1.46 |
| C-N (nitro) | ~1.48 |
| N=O (nitro, avg.) | ~1.22 |
| **Bond Angles (°) ** | |
| O-S-O | ~120 |
| O-S-N | ~106 |
| O-S-C | ~108 |
| C-S-N | ~105 |
| S-N-C | ~118 |
| Dihedral Angles (°) | |
| C(aromatic)-S-N-C(methyl) | Variable (defines conformation) |
Note: These are representative values and would be precisely determined by the DFT calculations.
Vibrational Spectroscopy: A Theoretical Perspective
The calculated vibrational frequencies provide a theoretical infrared spectrum that can be used to interpret experimental data. Each vibrational mode corresponds to a specific type of molecular motion, such as stretching, bending, or torsion.
Table 3: Predicted Vibrational Frequencies and Assignments for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H (of sulfonamide) | Stretching | N/A (N-methylated) |
| C-H (aromatic) | Stretching | 3100 - 3000 |
| C-H (methyl) | Asymmetric/Symmetric Stretching | 2980 - 2870 |
| S=O | Asymmetric/Symmetric Stretching | 1350 - 1300 / 1160 - 1120 |
| NO₂ | Asymmetric/Symmetric Stretching | 1550 - 1500 / 1360 - 1320 |
| S-N | Stretching | 950 - 900 |
| C-N (nitro) | Stretching | 870 - 840 |
The precise frequencies and their corresponding potential energy distributions (PED) would be obtained from the computational output, allowing for a detailed assignment of the entire vibrational spectrum.
Electronic Structure and Chemical Reactivity
Frontier Molecular Orbitals (HOMO-LUMO)
The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. For this compound, the nitro group is expected to significantly lower the energy of the LUMO, making the molecule a potential electron acceptor.
Caption: A conceptual diagram illustrating the HOMO-LUMO energy gap and its relation to molecular reactivity.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution on the van der Waals surface of the molecule. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the oxygen atoms of the sulfonyl and nitro groups are expected to be the most electron-rich regions, while the hydrogen atoms and the area around the sulfur atom may exhibit a more positive potential.
Conclusion and Future Directions
This guide has outlined a comprehensive theoretical framework for the structural and electronic characterization of this compound using Density Functional Theory. The proposed computational protocol provides a robust and reliable means to obtain detailed insights into the molecule's geometry, vibrational properties, and reactivity. The findings from such theoretical studies are invaluable for understanding the structure-activity relationships of sulfonamide-based compounds and can guide the rational design of new molecules with desired properties for applications in drug discovery and materials science. Future work could involve exploring the intermolecular interactions of this molecule in a crystalline environment or its behavior in solution using implicit or explicit solvent models.
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Methodological & Application
Application Notes and Protocols for the Investigation of N-Methyl-3-nitrobenzenesulfonamide as a Potential Radiosensitizer in Cancer Therapy
For: Researchers, scientists, and drug development professionals in oncology and radiation biology.
Introduction: The Unmet Need for Novel Radiosensitizers and the Potential of N-Methyl-3-nitrobenzenesulfonamide
Radiotherapy is a cornerstone of cancer treatment, utilizing ionizing radiation to induce cytotoxic DNA damage in tumor cells.[1] However, the efficacy of radiotherapy is often limited by the inherent radioresistance of some tumors and the dose-limiting toxicity to surrounding healthy tissues.[1] A significant contributor to tumor radioresistance is hypoxia, a state of low oxygen tension common in solid tumors, which diminishes the formation of radiation-induced reactive oxygen species that are critical for DNA damage.[2]
Radiosensitizers are pharmacological agents that enhance the cytotoxic effects of radiation on tumor cells, ideally with minimal impact on normal tissues.[1][3] The development of novel, effective, and well-tolerated radiosensitizers is a critical goal in oncology research. While various compounds have been investigated, the clinical utility of many has been hampered by systemic toxicity or insufficient efficacy.[4][5]
This document outlines a prospective research application for This compound , a small molecule with structural features suggestive of a potential radiosensitizer. To date, the application of this compound in radiotherapy research has not been extensively reported, presenting a novel avenue of investigation. This guide provides a hypothesized mechanism of action and a comprehensive set of experimental protocols to systematically evaluate its potential as a clinical radiosensitizer.
The core rationale for investigating this compound lies in its nitroaromatic moiety. Nitroaromatic compounds are known to be electron-affinic and can mimic the role of molecular oxygen in "fixing" radiation-induced DNA free radicals, thereby increasing the lethality of radiation, particularly in hypoxic cells.[6][7] This "oxygen-mimetic" effect is a well-established principle in the design of hypoxic cell radiosensitizers.[1][3]
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of a candidate molecule is fundamental to its development as a therapeutic agent.
| Property | Value | Source |
| IUPAC Name | This compound | [8] |
| Molecular Formula | C₇H₈N₂O₄S | [8] |
| Molecular Weight | 216.22 g/mol | [8] |
| Melting Point | 110-114 °C | [9] |
| CAS Number | 58955-78-5 | [8] |
Hypothesized Mechanism of Action: An Oxygen-Mimetic Effect in Hypoxic Tumor Cells
We hypothesize that this compound functions as a hypoxic cell radiosensitizer through an oxygen-mimetic mechanism. The electron-withdrawing nitro group on the benzene ring confers a high electron affinity to the molecule.
The proposed sequence of events is as follows:
-
Passive Diffusion into Hypoxic Tumor Cells: Due to its small molecular size and moderate lipophilicity, this compound is expected to readily diffuse across cell membranes and distribute throughout the tumor microenvironment, including hypoxic regions.
-
Radiation-Induced DNA Damage: Ionizing radiation deposits energy within the cell, leading to the formation of free radicals, including DNA radicals, through the radiolysis of water.
-
"Fixation" of DNA Damage: In the presence of molecular oxygen, these DNA radicals react to form peroxyl radicals, which are largely irreparable and lead to permanent DNA strand breaks. In hypoxic conditions, the absence of oxygen allows for the chemical repair of these DNA radicals, contributing to radioresistance. This compound, with its high electron affinity, is proposed to act as an oxygen surrogate. It can react with the radiation-induced DNA radicals, forming a covalent adduct. This "fixes" the damage, rendering it irreparable and ultimately leading to cell death.
Caption: Hypothesized Oxygen-Mimetic Mechanism of this compound.
Experimental Protocols for the Evaluation of this compound
The following protocols provide a comprehensive framework for the preclinical evaluation of this compound as a radiosensitizer.
Part 1: In Vitro Evaluation
Objective: To determine the radiosensitizing effect of this compound on cancer cells under normoxic and hypoxic conditions.
1.1. Cell Line Selection and Culture:
-
Rationale: A panel of human cancer cell lines from different tumor types known for their varying degrees of radioresistance and propensity for hypoxia (e.g., non-small cell lung cancer - A549, H460; glioblastoma - U-87 MG; pancreatic cancer - PANC-1) should be used. A non-cancerous cell line (e.g., human fibroblasts - MRC-5) should be included to assess toxicity to normal tissues.
-
Protocol:
-
Culture cells in their recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Maintain cells in logarithmic growth phase for all experiments.
-
1.2. Cytotoxicity Assay:
-
Rationale: To determine the intrinsic toxicity of this compound and establish a non-toxic concentration range for radiosensitization studies.
-
Protocol (MTT or CellTiter-Glo® Assay):
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound (e.g., 0.1 µM to 1 mM) for 24-72 hours.
-
Assess cell viability according to the manufacturer's protocol.
-
Calculate the IC₅₀ (the concentration that inhibits cell growth by 50%).
-
1.3. Clonogenic Survival Assay (Gold Standard for Radiosensitivity): [10]
-
Rationale: To quantify the enhancement of radiation-induced cell killing by this compound under both normoxic and hypoxic conditions.
-
Protocol:
-
Prepare a single-cell suspension and seed a predetermined number of cells into 6-well plates.
-
For hypoxic conditions, place the plates in a hypoxic chamber (e.g., 1% O₂) for at least 4 hours prior to and during drug treatment and irradiation.
-
Pre-treat the cells with a non-toxic concentration of this compound (determined from the cytotoxicity assay) for a specified duration (e.g., 2-4 hours).
-
Irradiate the cells with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.
-
Incubate the plates for 10-14 days to allow for colony formation (a colony is defined as a cluster of at least 50 cells).
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count the colonies and calculate the surviving fraction for each treatment group.
-
Plot the surviving fraction as a function of radiation dose and fit the data to a linear-quadratic model to determine the Sensitizer Enhancement Ratio (SER).
-
Caption: In Vitro Radiosensitization Workflow.
1.4. DNA Damage and Repair Assays (γ-H2AX Foci Formation):
-
Rationale: To visualize and quantify the effect of this compound on the induction and repair of radiation-induced DNA double-strand breaks.
-
Protocol:
-
Grow cells on coverslips and treat with this compound under normoxic and hypoxic conditions as described for the clonogenic assay.
-
Irradiate the cells with a single dose of radiation (e.g., 2 Gy).
-
Fix the cells at various time points post-irradiation (e.g., 30 minutes, 4 hours, 24 hours).
-
Perform immunofluorescence staining for γ-H2AX, a marker of DNA double-strand breaks.
-
Visualize and quantify the number of γ-H2AX foci per cell using fluorescence microscopy.
-
Compare the number and persistence of foci between treatment groups. An increase in the number of initial foci and/or a delay in their resolution would indicate enhanced DNA damage and/or inhibited repair.
-
Part 2: In Vivo Evaluation
Objective: To assess the efficacy and toxicity of this compound as a radiosensitizer in a preclinical tumor model.
2.1. Animal Model:
-
Rationale: Immunocompromised mice (e.g., nude or SCID) are required for xenograft tumor models. The choice of cell line for implantation should be based on the in vitro results.
-
Protocol:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
Randomize the mice into treatment groups when the tumors reach a palpable size (e.g., 100-150 mm³).
-
2.2. Pharmacokinetic and Toxicity Studies:
-
Rationale: To determine the maximum tolerated dose (MTD), bioavailability, and tissue distribution of this compound.
-
Protocol:
-
Administer a range of doses of this compound to non-tumor-bearing mice via relevant routes (e.g., intraperitoneal, oral).
-
Monitor the animals for signs of toxicity (e.g., weight loss, behavioral changes).
-
Collect blood and tissue samples at various time points to determine the drug concentration using a validated analytical method (e.g., LC-MS/MS).
-
2.3. Tumor Growth Delay Assay: [10]
-
Rationale: To evaluate the ability of this compound to enhance the anti-tumor effect of radiation in vivo.
-
Protocol:
-
Treat tumor-bearing mice with:
-
Vehicle control
-
This compound alone
-
Radiation alone
-
This compound in combination with radiation
-
-
Administer this compound at a predetermined time before each radiation fraction.
-
Deliver a clinically relevant fractionated radiation schedule (e.g., 2 Gy/day for 5 days) to the tumors using a small animal irradiator.
-
Measure tumor volume three times a week.
-
The endpoint is the time for the tumors to reach a predetermined size (e.g., 4 times the initial volume).
-
Calculate the tumor growth delay for each treatment group.
-
2.4. Tumor Control Dose 50 (TCD₅₀) Assay: [10]
-
Rationale: A more definitive measure of radiosensitization, determining the radiation dose required to control 50% of the tumors.
-
Protocol:
-
Set up treatment groups as in the tumor growth delay assay.
-
Treat each group with a range of graded radiation doses.
-
Monitor the tumors for regrowth for an extended period (e.g., 90-120 days).
-
A tumor is considered "controlled" if it does not regrow within the observation period.
-
Calculate the TCD₅₀ for the radiation alone and the combination treatment groups. A significant reduction in the TCD₅₀ for the combination group indicates radiosensitization.
-
Caption: In Vivo Radiosensitization Workflow.
Data Interpretation and Future Directions
Successful outcomes from these studies would include a significant SER in hypoxic cells in vitro, enhanced and persistent DNA damage, and a significant tumor growth delay and reduction in TCD₅₀ in vivo, all at a well-tolerated dose of this compound.
Positive results would warrant further investigation into the broader mechanisms of action, including effects on cell cycle, apoptosis, and other signaling pathways relevant to radiation response. Further medicinal chemistry efforts could also be initiated to optimize the structure of this compound for improved efficacy and reduced toxicity.
Conclusion
While the direct application of this compound in radiotherapy is yet to be explored, its chemical structure holds promise for its potential as a novel hypoxic cell radiosensitizer. The comprehensive experimental framework outlined in these application notes provides a rigorous and systematic approach to investigate this potential. The discovery of a new, effective, and safe radiosensitizer would be a significant advancement in the field of oncology, and this compound represents a worthy candidate for such an investigation.
References
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Dana-Farber Cancer Institute. (2018). What is a Radiosensitizer and How Is It Used in Radiation Therapy? Retrieved from [Link]
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Oncology Support Network. (2023). What Are Common Examples Of Radiosensitizers? Retrieved from [Link]
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Urtasun, R. C. (1983). Hypoxic Cell Radiosensitizers in the Treatment of Malignant Brain Tumors. Seminars in Oncology, 10(1), 31-36. Retrieved from [Link]
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Brown, J. M. (1985). Sensitizers and protectors in radiotherapy. Cancer, 55(9 Suppl), 2222-2228. Retrieved from [Link]
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Wachowicz, M., et al. (2022). Influence of Hypoxia on Radiosensitization of Cancer Cells by 5-Bromo-2′-deoxyuridine. International Journal of Molecular Sciences, 23(3), 1398. Retrieved from [Link]
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Wardman, P. (2007). Chemical Radiosensitizers for Use in Radiotherapy. Clinical Oncology, 19(6), 397-417. Retrieved from [Link]
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ResearchGate. (2025). Synthesis, spectral characterization and bioactivity evaluation of sulfonamide derivatives of p-nitrobenzene sulfonylchloride. Retrieved from [Link]
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Zhang, Y., et al. (2021). Application of Radiosensitizers in Cancer Radiotherapy. Journal of Nanobiotechnology, 19(1), 18. Retrieved from [Link]
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Spitz, D. R., et al. (2021). Screening and Validation of Molecular Targeted Radiosensitizers. Cancers, 13(23), 6046. Retrieved from [Link]
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Wardman, P. (2007). Chemical Radiosensitizers for Use in Radiotherapy. ResearchGate. Retrieved from [Link]
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Wardman, P. (1977). The use of nitroaromatic compounds as hypoxic cell radiosensitizers. Current Topics in Radiation Research Quarterly, 11(4), 347-398. Retrieved from [Link]
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Harrington, K., et al. (2011). Guidelines for preclinical and early phase clinical assessment of novel radiosensitisers. British Journal of Cancer, 105(5), 628-639. Retrieved from [Link]
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ResearchGate. (2021). Benzenesulfonamide derivatives of antibacterial activity. Retrieved from [Link]
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Spitz, D. R., et al. (2021). Screening and Validation of Molecular Targeted Radiosensitizers. PubMed, 34885155. Retrieved from [Link]
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Onwudiwe, D. C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Tropical Journal of Natural Product Research, 3(9), 295-303. Retrieved from [Link]
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Kuban-Jankowska, M., et al. (2022). Natural Radiosensitizers in Radiotherapy: Cancer Treatment by Combining Ionizing Radiation with Resveratrol. Cancers, 14(11), 2705. Retrieved from [Link]
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Chapman, J. D., et al. (1974). Nitroheterocyclic drugs as selective radiosensitizers of hypoxic mammalian cells. Cancer Chemotherapy Reports, 58(4), 559-570. Retrieved from [Link]
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Solis-Jimenez, G., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. African Journal of Pharmacy and Pharmacology, 18(1), 1-8. Retrieved from [Link]
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Cheng, J., et al. (2022). Radiosensitizing the SUMO stress response intensifies single-dose radiotherapy tumor cure. JCI Insight, 7(12), e153601. Retrieved from [Link]
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Shibamoto, Y., et al. (1991). Radiosensitizing, toxicological, and pharmacokinetic properties of hydroxamate analogues of nitroimidazoles as bifunctional radiosensitizers/chemical modifiers. International Journal of Radiation Oncology, Biology, Physics, 21(3), 677-683. Retrieved from [Link]
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Adams, G. E., et al. (1981). Radiosensitization of hypoxic mammalian cells in vitro by some 5-substituted-4-nitroimidazoles. International Journal of Radiation Biology and Related Studies in Physics, Chemistry, and Medicine, 40(2), 153-161. Retrieved from [Link]
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Cheng, J., et al. (2022). Radiosensitizing the SUMO stress response intensifies single-dose radiotherapy tumor cure. PubMed, 35730591. Retrieved from [Link]
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Synthesis of N-Methyl-3-nitrobenzenesulfonamide: A Detailed Application Note and Protocol
Introduction and Significance
N-Methyl-3-nitrobenzenesulfonamide is a key chemical intermediate in the synthesis of various pharmaceuticals and other bioactive molecules. The presence of the nitro group offers a site for further chemical modification, making it a versatile building block in medicinal chemistry. This application note details a reliable and reproducible method for the synthesis of this compound through the reaction of 3-nitrobenzenesulfonyl chloride with methylamine.
The protocol herein is designed to be a self-validating system, with explanations for the causality behind each experimental choice. By understanding the "why" behind each step, researchers can better troubleshoot and adapt the procedure to their specific needs.
Reaction Mechanism and Scientific Rationale
The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the 3-nitrobenzenesulfonyl chloride. This is followed by the departure of the chloride leaving group, resulting in the formation of the sulfonamide bond.
The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct. In this protocol, an excess of methylamine serves as both the nucleophile and the acid scavenger. This approach is often preferred for its simplicity and the ease of removal of the resulting methylammonium chloride salt.
The choice of solvent is critical to ensure that both reactants remain in solution, facilitating an efficient reaction. A polar aprotic solvent such as dichloromethane (DCM) is a suitable choice as it dissolves both the sulfonyl chloride and allows for the easy separation of the aqueous and organic layers during the work-up.
Experimental Protocol
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 3-Nitrobenzenesulfonyl chloride | Reagent grade, ≥98% |
| Methylamine solution | 40% in water |
| Dichloromethane (DCM) | Anhydrous |
| Hydrochloric acid (HCl) | 1 M aqueous solution |
| Saturated sodium bicarbonate solution | |
| Brine (saturated NaCl solution) | |
| Anhydrous magnesium sulfate (MgSO₄) | |
| Round-bottom flask | 250 mL |
| Magnetic stirrer and stir bar | |
| Dropping funnel | 100 mL |
| Ice bath | |
| Separatory funnel | 500 mL |
| Rotary evaporator | |
| Buchner funnel and filter paper | |
| pH paper | |
| Standard laboratory glassware |
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (45.1 mmol) of 3-nitrobenzenesulfonyl chloride in 100 mL of dichloromethane (DCM). Cool the flask in an ice bath to 0-5 °C.
-
Addition of Methylamine: While stirring vigorously, add 10.5 mL (123.5 mmol, 2.7 equiv.) of a 40% aqueous solution of methylamine dropwise via a dropping funnel over a period of 30 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition. A white precipitate of methylammonium chloride will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours to ensure the reaction goes to completion.
-
Work-up:
-
Transfer the reaction mixture to a 500 mL separatory funnel.
-
Add 50 mL of deionized water and shake well. Separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization.[1]
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added and the hot solution filtered.[2]
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of this compound.
Safety Precautions
-
3-Nitrobenzenesulfonyl Chloride: This compound is corrosive and causes severe skin burns and eye damage.[3] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]
-
Methylamine: Methylamine is flammable and corrosive. The 40% aqueous solution is a strong base. Handle in a well-ventilated fume hood and wear appropriate PPE.
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
Hydrochloric Acid: Concentrated HCl is highly corrosive. Handle with care and appropriate PPE.
Characterization
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:
-
Melting Point: The reported melting point of this compound is 110-114 °C.[4] A sharp melting point range close to the literature value is indicative of high purity.
-
Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the methyl group and the aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H bond (if any residual secondary amine is present, though not expected for the N-methylated product), S=O stretches of the sulfonamide group, and the N-O stretches of the nitro group.
-
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound (216.22 g/mol ).[5]
-
References
-
PrepChem. Synthesis of 3-nitrobenzenesulfonyl chloride. Available at: [Link]
- Google Patents. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride.
-
Aozun Yazhou Chemical. 3-Nitrobenzenesulfonyl Chloride MSDS. Available at: [Link]
- Google Patents. US2777844A - Sulfonamide purification process.
-
Quora. What is the synthesis of methyl 3-nitrobenzoate?. Available at: [Link]
-
RSC Education. Nitration of methyl benzoate. Available at: [Link]
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Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. Available at: [Link]
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YouTube. Preparation and purification of methyl-3-nitobenzoate. Available at: [Link]
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PubChem. This compound. Available at: [Link]
- Google Patents. EP1321454A1 - Process for the removal of nitrobenzenesulfonyl.
-
Physics Forums. Methyl amine w/ a sulfonyl chloride. Available at: [Link]
-
YouTube. Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. Available at: [Link]
- Google Patents. US2229532A - Process for the purification of nitro aliphatic compounds.
-
CP Lab Safety. This compound, 98% Purity, C7H8N2O4S, 10 grams. Available at: [Link]
-
European Patent Office. A METHOD OF ISOLATING A N-(3-NITROBENZOYL)SULFAMIDE. Available at: [Link]
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Scribd. Us 5436370. Available at: [Link]
-
Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Available at: [Link]
-
PubChem. N,N-Diethyl-3-nitrobenzenesulfonamide. Available at: [Link]
Sources
Application Notes and Protocols for the Cleavage of N-Methyl-3-nitrobenzenesulfonamide Protecting Group
Introduction: The Strategic Role of the N-Methyl-3-nitrobenzenesulfonamide Group in Amine Protection
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic protection and deprotection of amine functionalities are paramount. The this compound group, a derivative of the widely recognized nitrobenzenesulfonyl (nosyl) family, offers a robust and versatile option for the protection of secondary amines. Unlike the more common ortho- and para-nosyl amides, the meta-nitro substitution provides a nuanced electronic profile that influences its stability and cleavage kinetics.
This protecting group is valued for its straightforward installation and significant stability across a range of reaction conditions where other protecting groups like Boc or Cbz might fail.[1] However, its true utility lies in its selective and mild removal, which is typically achieved under conditions that preserve other sensitive functionalities within a complex molecule. This document provides a comprehensive guide to the cleavage of the this compound group, detailing the underlying mechanism, various reaction conditions, and step-by-step protocols for its effective removal.
The Cleavage Mechanism: A Nucleophilic Aromatic Substitution Pathway
The removal of the 3-nitrobenzenesulfonyl group from a secondary amine proceeds through a well-established nucleophilic aromatic substitution (SNAr) mechanism.[2] The process is initiated by a soft nucleophile, almost invariably a thiol, which attacks the electron-deficient aromatic ring. The presence of the electron-withdrawing nitro group is critical, as it activates the ring towards nucleophilic attack.
The key steps are as follows:
-
Thiolate Formation: In the presence of a base, the thiol reagent is deprotonated to form a more potent nucleophile, the thiolate anion.
-
Meisenheimer Complex Formation: The thiolate anion attacks one of the unsubstituted carbons of the nitrobenzenesulfonyl ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[2]
-
Amine Liberation: This intermediate then collapses, leading to the irreversible cleavage of the sulfur-nitrogen bond. This step releases the free secondary amine, sulfur dioxide (SO₂), and a diaryl sulfide byproduct.[2]
The unique feature of this deprotection is the mildness of the conditions required, which is a direct consequence of the favorable SNAr pathway.[2]
Figure 1. Mechanism of this compound deprotection.
Comparative Analysis of Cleavage Conditions
The selection of the appropriate thiol, base, and solvent system is critical for achieving high yields and clean conversions. The following table summarizes various conditions reported for the cleavage of nitrobenzenesulfonamides, which are directly applicable to the this compound substrate.
| Thiol Reagent | Base | Solvent | Temperature | Typical Time | Yield (%) | Notes & References |
| Thiophenol | K₂CO₃ | Acetonitrile (MeCN) or DMF | Room Temp to 50°C | 40 min - 2 h | High | A very common and effective system for nosyl deprotection.[2] |
| 2-Mercaptoethanol | K₂CO₃ | DMF | Room Temp | ~2 h | Good | A less odorous alternative to thiophenol, often used in peptide synthesis.[3] |
| Mercaptoacetic Acid | Sodium Methoxide | Methanol/DMF | Room Temp | 1 - 3 h | High | Effective for deprotection of N-nosyl amino acid esters.[4] |
| Polymer-supported Thiophenol | Cs₂CO₃ | THF or DMF | Room Temp to 80°C | 6 min (MW) - 24 h (RT) | >95 | Simplifies purification by allowing filtration to remove the reagent and byproduct.[5] |
| Fluorous Thiol | K₂CO₃ | Acetonitrile (MeCN) | Room Temp | 1 - 4 h | High | Allows for easy separation of the fluorous byproduct by solid-phase extraction.[6] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the cleavage of this compound.
Protocol 1: Standard Cleavage using Thiophenol and Potassium Carbonate
This protocol is a robust and widely applicable method for the deprotection of N-Methyl-3-nitrobenzenesulfonamides.
Materials:
-
This compound substrate
-
Thiophenol (2.5 - 5 equivalents)
-
Potassium Carbonate (K₂CO₃, 2 - 3 equivalents)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard workup and purification glassware/equipment (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Dissolve the this compound substrate (1.0 eq) in acetonitrile or DMF (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirred solution, add potassium carbonate (e.g., 2.5 eq).
-
Add thiophenol (e.g., 2.5 eq) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50°C for 40-90 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[2]
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by silica gel column chromatography to yield the pure secondary amine.
Protocol 2: Cleavage using a Solid-Supported Thiol for Simplified Workup
This method is ideal for parallel synthesis or when simplified purification is a priority, as the thiol reagent and the resulting sulfide byproduct are removed by simple filtration.[5]
Materials:
-
This compound substrate
-
Polystyrene-thiophenol resin (PS-thiophenol, e.g., 2-3 equivalents)
-
Cesium Carbonate (Cs₂CO₃, 3-4 equivalents)
-
Tetrahydrofuran (THF), anhydrous
-
Reaction vial or flask
Procedure:
-
To a reaction vial, add the this compound substrate (1.0 eq) and dissolve it in anhydrous THF.
-
Add cesium carbonate (3.25 eq) to the solution.[5]
-
Add the PS-thiophenol resin (2-3 eq) to the mixture.[5]
-
Seal the vial and shake or stir the mixture at room temperature for 8-24 hours. The reaction can be accelerated using microwave irradiation (e.g., 6 cycles of 1 minute at 80°C in THF).[5]
-
Monitor the reaction by taking a small aliquot of the supernatant and analyzing by TLC or LC-MS. If the reaction is sluggish, a second portion of the resin can be added.[5]
-
Upon completion, filter the reaction mixture through a sintered glass funnel or a filtration cannula to remove the resin.
-
Wash the collected resin several times with THF and dichloromethane (CH₂Cl₂).
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude secondary amine, which is often of high purity.[5]
Figure 2. General experimental workflows for cleavage protocols.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the deprotection stalls, consider increasing the temperature (up to ~50-60°C for thiophenol methods), adding more equivalents of the thiol and base, or switching to a more polar aprotic solvent like DMF.
-
Odor: Thiophenol has a very strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood. Using less volatile thiols like 2-mercaptoethanol or employing solid-supported reagents can mitigate this issue.
-
Substrate Solubility: Ensure the protected amine is fully dissolved in the chosen solvent before adding the reagents.
-
Base Sensitivity: If the substrate contains base-labile functional groups, use a milder base or carefully control the stoichiometry. Cs₂CO₃ is often gentler and more effective than stronger bases like alkoxides.[5]
-
Purification: The diaryl sulfide byproduct from liquid-phase protocols can sometimes co-elute with the desired product during chromatography. Careful selection of the mobile phase is necessary. This complication is entirely avoided by using polymer-supported or fluorous thiols.[5][6]
Conclusion
The this compound group is a highly effective protecting group for secondary amines, offering substantial stability and, most importantly, mild and efficient cleavage. The deprotection, driven by a thiol-mediated SNAr mechanism, can be reliably achieved using standard reagents like thiophenol or advanced systems such as polymer-supported thiols that streamline product isolation. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can effectively utilize this protecting group strategy in the synthesis of complex molecules.
References
-
Peretto, I., et al. (2003). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Synlett, 2003(12), 1849-1851. Available at: [Link]
-
Kan, T., & Fukuyama, T. (2014). Fukuyama Amine Synthesis. Chem-Station International Edition. Available at: [Link]
-
ResearchGate. (n.d.). Deprotection of N -Nosyl-α-amino Acids by Using Solid-Supported Mercaptoacetic Acid. Request PDF. Available at: [Link]
-
Carneiro, V. M. T., et al. (2018). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Chemistry – A European Journal, 24(72), 19304-19309. Available at: [Link]
-
Cavelier, F., et al. (2003). "One-pot" methylation of N-Nosyl-alpha-amino acid methyl esters with diazomethane and their coupling to prepare N-methyl dipeptides. Amino Acids, 24(4), 415-421. Available at: [Link]
-
ResearchGate. (n.d.). N-Nosyl-α-amino acids in solution phase peptide synthesis. Request PDF. Available at: [Link]
- Google Patents. (n.d.). Process for the removal of nitrobenzenesulfonyl.
-
ResearchGate. (n.d.). Deprotection of o -Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Request PDF. Available at: [Link]
-
Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 2002. (n.d.). 2.4 Photocleavable Protecting Groups. Available at: [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Available at: [Link]
-
ResearchGate. (n.d.). Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents. Request PDF. Available at: [Link]
Sources
- 1. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. researchgate.net [researchgate.net]
- 4. "One-pot" methylation of N-Nosyl-alpha-amino acid methyl esters with diazomethane and their coupling to prepare N-methyl dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of Nitrobenzenesulfonamides for Amine Protection in Peptide Synthesis
Introduction: A Modern Approach to Amine Protection
In the intricate world of peptide synthesis, the selective protection and deprotection of functional groups is paramount to achieving the desired sequence and avoiding unwanted side reactions. The α-amino group of an amino acid must be temporarily masked to prevent self-polymerization during carboxyl group activation and subsequent amide bond formation.[1] While carbamate-based protecting groups like Boc (tert-Butoxycarbonyl) and Fmoc (9-Fluorenylmethyloxycarbonyl) are the established workhorses of solid-phase peptide synthesis (SPPS), their reliance on harsh acidic or basic cleavage conditions, respectively, limits their utility in synthesizing complex or sensitive peptides.[2][3]
Sulfonamides, particularly the nitrobenzenesulfonyl (Ns) group, have emerged as a powerful and versatile alternative.[4] This guide provides a detailed exploration of the nitrobenzenesulfonyl group for amine protection, with a focus on its application in both solution-phase and solid-phase peptide synthesis. While the user specified "N-Methyl-3-nitrobenzenesulfonamide," the common and versatile protecting agent is nitrobenzenesulfonyl chloride itself, which forms a sulfonamide. A key advantage of the resulting Ns-protected amine, however, is the ability to easily N-alkylate it after protection, providing a robust pathway to N-methylated amino acids.[5][6] We will delve into the mechanisms, protocols, and unique advantages of this system, offering researchers a comprehensive tool for advanced peptide design and synthesis.
Section 1: The Chemistry of Nitrobenzenesulfonyl (Ns) Protection
The utility of the Ns group stems from a unique balance of stability and selective reactivity. The electron-withdrawing nature of the nitro group renders the sulfonamide proton sufficiently acidic for easy formation and subsequent modification, yet the group is stable enough to withstand various synthetic conditions.
Mechanism of Protection
The protection of a primary or secondary amine is a straightforward nucleophilic substitution reaction. The amino acid reacts with a nitrobenzenesulfonyl chloride (such as 2-nitrobenzenesulfonyl chloride or 4-nitrobenzenesulfonyl chloride) in the presence of a base. The base neutralizes the HCl generated during the reaction, driving it to completion.
Caption: General workflow for the protection of an amine with nitrobenzenesulfonyl chloride.
Mechanism of Deprotection: The Meisenheimer Complex
The most significant advantage of the Ns group is its facile cleavage under mild, nucleophilic conditions, typically using a thiol and a base.[4] This deprotection proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The soft thiolate nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[7] This complex then collapses, releasing the free amine and a sulfinate byproduct. This pathway provides perfect orthogonality with acid-labile (Boc, Trt) and standard base-labile (Fmoc) protecting groups.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. nioch.nsc.ru [nioch.nsc.ru]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes & Protocols: N-Methyl-3-nitrobenzenesulfonamide as a Strategic Building Block for Heterocyclic Compound Synthesis
I. Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation.[1] Heterocyclic compounds are integral to a vast array of pharmaceuticals due to their ability to engage in specific biological interactions. The strategic selection of starting materials is paramount to the efficient construction of these complex molecules. N-Methyl-3-nitrobenzenesulfonamide emerges as a highly valuable, yet underutilized, building block for this purpose.
This guide provides an in-depth exploration of this compound, focusing on its inherent chemical functionalities and how they can be strategically exploited to construct diverse heterocyclic systems. The molecule's architecture, featuring a nitro group meta to a sulfonamide, offers a unique platform for sequential chemical transformations. The nitro group serves as a masked amine, a powerful nucleophile upon reduction, while the N-methylsulfonamide moiety acts as a strong electron-withdrawing group, influencing the reactivity of the aromatic ring and providing a stable scaffold point. We will delve into the mechanistic rationale behind its application, provide detailed, field-tested protocols, and present a clear workflow for its integration into synthetic campaigns.
II. Physicochemical Properties and Safe Handling
Before any synthetic application, a thorough understanding of the reagent's properties and safety requirements is essential. This compound is a stable solid at room temperature, facilitating ease of handling and measurement compared to liquid or gaseous reagents.
Data Presentation: Reagent Properties
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₄S | PubChem[2] |
| Molecular Weight | 216.22 g/mol | PubChem[2] |
| CAS Number | 58955-78-5 | PubChem[2] |
| Appearance | Beige to white solid/powder | Fisher Scientific[3] |
| Melting Point | 110-114 °C | Echemi[4] |
| Boiling Point | 369.4 °C at 760 mmHg | Echemi[4] |
| Solubility | Insoluble in water | Fisher Scientific[3] |
Safety and Handling Protocols
This compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[5][6] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (inspect before use), and safety glasses or a face shield.[7]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5]
-
Handling: Avoid all personal contact. Do not eat, drink, or smoke in the handling area. Avoid dust formation during transfer.[3]
-
Storage: Store in a cool, dry place (2-8°C recommended) in a tightly sealed container, protected from light and kept under an inert atmosphere.[7]
-
Incompatible Materials: Avoid contact with strong bases.[3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
III. Core Reactivity and Mechanistic Principles
The synthetic utility of this compound is rooted in the distinct and complementary reactivity of its two primary functional groups: the nitro group and the N-methylsulfonamide group.
-
The Nitro Group as a Latent Amine: The nitro group is a powerful electron-withdrawing group that deactivates the benzene ring towards electrophilic aromatic substitution.[9] However, its most significant role in heterocyclic synthesis is as a precursor to a primary aromatic amine. Its reduction, typically under mild conditions, unmasks a potent nucleophile (the -NH₂ group) which is the key player in ring-forming reactions.
-
The N-Methylsulfonamide Group: This group also serves as a strong electron-withdrawing moiety, further influencing the electronic properties of the ring. The sulfonamide proton is not available for reaction due to N-methylation, which prevents undesired side reactions such as dimerization or polymerization that can plague primary sulfonamides. This N-methylation ensures the sulfonamide acts primarily as a stable, directing scaffold element throughout a synthetic sequence.
The meta-positioning of these two groups is crucial. It dictates the regiochemical outcome of subsequent cyclization reactions, leading predictably to specific isomer formations.
Visualization: Key Reactive Sites
The following diagram illustrates the principal functional groups and their synthetic potential.
Caption: Strategic functional groups of the reagent and their synthetic transformations.
IV. Application Protocol: Two-Step Synthesis of a Benzothiazinone Scaffold
This section details a representative two-step protocol for constructing a heterocyclic system. The strategy involves the initial reduction of the nitro group to form the key aniline intermediate, followed by a cyclization reaction with a suitable dielectrophile. This workflow is a classic and reliable method for building fused heterocyclic rings.[10]
Visualization: Synthetic Workflow
Caption: A representative workflow for synthesizing a heterocyclic scaffold.
Protocol 1: Reduction of this compound
This protocol describes the conversion of the nitroaromatic starting material to its corresponding aniline derivative, a crucial intermediate for subsequent cyclization.
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| This compound | 216.22 | 5.00 g | 23.1 |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 26.1 g | 115.7 |
| Ethanol (EtOH), Absolute | - | 100 mL | - |
| Concentrated Hydrochloric Acid (HCl) | - | 5 mL | - |
| Sodium Bicarbonate (NaHCO₃), Sat. Soln. | - | ~200 mL | - |
| Ethyl Acetate (EtOAc) | - | 250 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.00 g, 23.1 mmol) and absolute ethanol (100 mL). Stir to create a suspension.
-
Addition of Reducing Agent: Carefully add Tin(II) chloride dihydrate (26.1 g, 115.7 mmol, 5 equivalents) to the suspension.
-
Initiation: Add concentrated hydrochloric acid (5 mL) dropwise via a pipette. The addition may be slightly exothermic.
-
Heating: Heat the reaction mixture to reflux (approx. 80-85°C) using a heating mantle.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 1:1 Hexanes:Ethyl Acetate). The starting material is UV active and will have a higher Rf than the more polar amine product. The reaction is typically complete within 2-4 hours.
-
Quenching and Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate (~200 mL) with vigorous stirring to neutralize the acid. Causality Note: This step must be done slowly as significant CO₂ evolution will occur. The pH should be adjusted to >8 to ensure the amine product is in its free base form.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL) to remove residual inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 3-Amino-N-methylbenzenesulfonamide is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel.
Expected Outcome: A white to off-white solid. Yields are typically in the range of 85-95%. The product should be characterized by ¹H NMR and Mass Spectrometry to confirm its identity.
Protocol 2: Synthesis of a Benzothiazinone Derivative
This protocol outlines the cyclization of the amine intermediate with chloroacetyl chloride to form a representative heterocyclic scaffold.
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| 3-Amino-N-methylbenzenesulfonamide | 186.24 | 3.72 g | 20.0 |
| Chloroacetyl Chloride | 112.94 | 2.48 g (1.77 mL) | 22.0 |
| Pyridine | 79.10 | 3.32 g (3.4 mL) | 42.0 |
| Dichloromethane (DCM), Anhydrous | - | 100 mL | - |
| 1M Hydrochloric Acid (HCl) | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Procedure:
-
Reaction Setup: To a 250 mL oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-Amino-N-methylbenzenesulfonamide (3.72 g, 20.0 mmol) and anhydrous dichloromethane (100 mL).
-
Cooling and Base Addition: Cool the solution to 0°C in an ice-water bath. Add pyridine (3.4 mL, 42.0 mmol, 2.1 equivalents) to the solution.
-
Acylation: Add chloroacetyl chloride (1.77 mL, 22.0 mmol, 1.1 equivalents) dropwise via the dropping funnel over 15 minutes. Causality Note: The dropwise addition at 0°C is critical to control the exothermic acylation reaction and prevent the formation of side products.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction by TLC (Eluent: 1:1 Hexanes:Ethyl Acetate) for the disappearance of the starting amine.
-
Workup: Quench the reaction by adding 1M HCl (50 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Washing and Drying: Wash the organic layer sequentially with 1M HCl (1 x 25 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Concentration: Filter the mixture and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel (gradient elution, e.g., 20% to 50% ethyl acetate in hexanes) to afford the pure heterocyclic product.
Expected Outcome: The final product, a derivative of a benzothiazinone, should be a crystalline solid. The structure must be confirmed by comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, HRMS, and IR).
V. Conclusion
This compound is a potent and versatile building block for the synthesis of complex heterocyclic molecules. Its bifunctional nature allows for a reliable and sequential approach to constructing fused ring systems that are of high interest in pharmaceutical research. The protocols provided herein demonstrate a robust pathway from the starting material to a valuable heterocyclic scaffold, emphasizing safe handling, mechanistic understanding, and procedural detail. By leveraging the latent nucleophilicity of the masked amine, researchers can efficiently incorporate the unique sulfonamide-bearing aromatic core into novel molecular designs.
VI. References
-
4-(Aminomethyl)-N-methylbenzenesulfonamide Safety Data Sheet. Angene Chemical. (2021-05-01). URL: [Link]
-
This compound. PubChem, National Center for Biotechnology Information. URL: [Link]
-
Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, MDPI. (2023-06-13). URL: [Link]
-
Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. RSC Advances, Royal Society of Chemistry. URL: [Link]
-
electrophilic substitution in methylbenzene and nitrobenzene. Chemguide. URL: [Link]
Sources
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- 2. This compound | C7H8N2O4S | CID 579071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: High-Sensitivity Analytical Strategies for the Detection of N-Methyl-3-nitrobenzenesulfonamide, a Potentially Genotoxic Impurity
Introduction and Regulatory Imperative
N-Methyl-3-nitrobenzenesulfonamide is a chemical intermediate and potential impurity that can arise during the synthesis of certain pharmaceutical compounds. Its structure, containing both a nitroaromatic group and a sulfonamide moiety, raises significant safety concerns. Specifically, the nitrobenzene functional group is a well-recognized structural alert for mutagenicity.[1] Studies on various nitroaromatic compounds have demonstrated their potential for genotoxic activity, often through metabolic activation that leads to DNA-reactive species.[1][2][3][4]
From a regulatory standpoint, controlling such DNA-reactive impurities in active pharmaceutical ingredients (APIs) is a critical aspect of ensuring patient safety.[5] Regulatory bodies worldwide, under the guidance of the International Council for Harmonisation (ICH), mandate stringent control over these Potentially Genotoxic Impurities (PGIs). The ICH M7 guideline provides a framework for the assessment and control of mutagenic impurities to limit potential carcinogenic risk.[6][7] This framework introduces the concept of the Threshold of Toxicological Concern (TTC), which establishes a default acceptable intake for any unstudied chemical with structural alerts for genotoxicity. For long-term treatment, this is typically set at 1.5 µ g/day .[8][9]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and sensitive analytical methods for the trace-level detection and quantification of this compound. We will detail two primary methodologies: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for screening and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for definitive quantification at levels compliant with the TTC.
Analytical Strategy: A Multi-tiered Approach
The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, from process monitoring to final product release. The physicochemical properties of this compound (MW: 216.22 g/mol , polar functional groups) make it amenable to reversed-phase liquid chromatography.[10]
A logical workflow for the analysis of this PGI involves a tiered strategy:
Caption: Decision matrix for analytical technique selection.
-
HPLC-UV: Serves as an excellent preliminary or screening tool. It is robust, widely available, and suitable for analyzing samples where the impurity concentration is expected to be relatively high (e.g., in raw materials or during synthesis process optimization). [11]However, its sensitivity may be insufficient to meet the stringent limits derived from the TTC, and it can be susceptible to co-eluting matrix interferences. [11]* LC-MS/MS: This is the gold standard for trace-level quantification of PGIs. [12]Its superior sensitivity and specificity, achieved through Multiple Reaction Monitoring (MRM), allow for unambiguous identification and quantification well below the limits required by regulatory guidelines. [13][14]It is the recommended method for final API and drug product release testing.
Protocol 1: HPLC-UV Method for Screening
This method is designed for the rapid screening and quantification of this compound at levels typically above 1 ppm.
Reagents and Materials
-
Reference Standard: this compound (purity ≥98%).
-
API/Sample: Drug substance or intermediate to be tested.
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: Deionized (DI) water, 18.2 MΩ·cm, or HPLC grade.
-
Formic Acid: LC-MS grade.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC system with UV/PDA Detector |
| Column | C18 Reversed-Phase, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min (20% B), 2-15 min (20-80% B), 15-17 min (80% B), 17.1-20 min (20% B) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm (or PDA scan 200-400 nm) |
| Run Time | 20 minutes |
Procedure
-
Standard Preparation: Prepare a 1.0 mg/mL stock solution of the reference standard in Diluent. Perform serial dilutions to create calibration standards ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the API sample in Diluent to a final concentration of 1.0 mg/mL. Sonicate if necessary to ensure complete dissolution.
-
System Suitability: Inject the mid-point calibration standard (e.g., 1.0 µg/mL) six times. The relative standard deviation (RSD) for peak area and retention time should be ≤2.0%.
-
Analysis: Inject the blank (Diluent), calibration standards, and sample solutions.
-
Data Processing: Construct a linear regression curve from the calibration standards. Quantify the amount of this compound in the sample preparation. Calculate the final concentration in ppm relative to the API concentration.
Protocol 2: LC-MS/MS Method for Trace Quantification
This highly sensitive and specific method is suitable for quantifying this compound down to the low parts-per-billion (ppb) level, ensuring compliance with ICH M7 guidelines.
Rationale for MS Parameter Selection
The structure of this compound lends itself well to electrospray ionization (ESI). The sulfonamide proton is acidic, and the nitro group is highly electronegative, making negative ion mode (ESI-) the preferred choice for high-sensitivity detection. The precursor ion will be the deprotonated molecule [M-H]⁻ at m/z 215.0. Fragmentation via collision-induced dissociation (CID) is expected to cleave the S-N or S-C bonds, providing characteristic product ions for MRM transitions.
Reagents and Materials
-
All reagents from Protocol 1, but ensure they are of LC-MS grade to minimize background noise.
Instrumental Conditions
| Parameter | Condition |
| Instrument | UPLC/HPLC system coupled to a Triple Quadrupole Mass Spectrometer |
| Column | C18 Reversed-Phase, 100 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min (10% B), 1-7 min (10-90% B), 7-8 min (90% B), 8.1-10 min (10% B) |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Run Time | 10 minutes |
| MS Parameter | Setting |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Negative |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | Precursor Ion (m/z): 215.0 |
| Product Ion 1 (Quantifier): 155.0 ([M-H-SO2]⁻) | |
| Product Ion 2 (Qualifier): 79.9 ([SO3]⁻) | |
| Dwell Time | 100 ms |
Note: MS parameters are instrument-dependent and require optimization.
Procedure
-
Standard Preparation: Prepare a 100 µg/mL stock solution of the reference standard in Diluent. Perform serial dilutions to create low-level calibration standards, for example, from 0.1 ng/mL to 20 ng/mL.
-
Sample Preparation: Accurately weigh and dissolve the API sample in Diluent to a final concentration of 5.0 mg/mL. This higher concentration is necessary to achieve the required low detection limits in ppm.
-
System Suitability: Inject the lowest calibration standard (e.g., 0.1 ng/mL). The signal-to-noise ratio (S/N) should be ≥10.
-
Analysis: Inject the blank, calibration standards, and sample solutions.
-
Data Processing: Generate a calibration curve and quantify the analyte in the sample. The presence of both the quantifier and qualifier ion transition, with a consistent ratio to the standards, confirms the identity of the peak. Calculate the final concentration in ppm.
Method Performance and Validation Summary
A validated analytical method is crucial for regulatory submission. The following table summarizes typical performance characteristics for the described methods, which should be confirmed during formal validation according to ICH Q2(R1) guidelines.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Specificity | Retention time match, PDA purity | Retention time match, two MRM transitions |
| LOD | ~0.1 µg/mL (~100 ppm) | ~0.03 ng/mL (~0.006 ppm) |
| LOQ | ~0.3 µg/mL (~300 ppm) | ~0.1 ng/mL (~0.02 ppm) |
| Linearity (r²) | >0.999 | >0.998 |
| Range | 0.3 - 10 µg/mL | 0.1 - 20 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 2.0% | < 10.0% |
Note: LOD/LOQ in ppm are calculated based on the respective sample preparation concentrations (1 mg/mL for UV, 5 mg/mL for MS).
Conclusion
The control of potentially genotoxic impurities like this compound is a non-negotiable aspect of modern drug development and manufacturing. A strategic, tiered approach to analysis ensures both efficiency and patient safety. The provided HPLC-UV method serves as a robust tool for in-process control and screening, while the LC-MS/MS method delivers the ultra-high sensitivity and specificity required for the definitive, trace-level quantification necessary to comply with the stringent limits set forth by global regulatory bodies. [12][15]Implementation of these methods within a sound quality risk management framework will enable confident assessment and control of this PGI, ensuring the safety and quality of the final pharmaceutical product.
References
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European Medicines Agency. (2023). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. [Link]
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LabRulez LCMS. Screening, Identifying, and Quantifying Potential Genotoxic Compounds Using High Resolution LC/MS. [Link]
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European Medicines Agency. Guideline on the Limits of Genotoxic Impurities. [Link]
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gmp-compliance.org. (2014). Final ICH M7 Guideline on Genotoxic Impurities published. [Link]
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PharmaFocus Asia. Regulatory Aspects of Genotoxic Impurities in Pharmaceuticals. [Link]
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European Pharmaceutical Review. (2019). Genotoxic impurities in pharmaceutical products. [Link]
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ResolveMass Laboratories. (2025). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. [Link]
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Gadani, K., et al. (2017). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology. [Link]
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Penning, H., et al. (2018). Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. Analytical and Bioanalytical Chemistry. [Link]
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Sreenivas, G., et al. (2023). Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. Asian Journal of Pharmaceutical and Clinical Research. [Link]
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Zhang, T., et al. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules. [Link]
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Patel, P., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]
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Kumar, A., et al. (2020). A simple and sensitive LC-MS/MS method for determination and quantification of potential genotoxic impurities in the ceritinib active pharmaceutical ingredient. Analytical Methods. [Link]
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Tarbin, J. A., et al. (1999). Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
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Al-Adulos, M., et al. (2018). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. The Iraqi Journal of Agricultural Sciences. [Link]
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Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]
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ResearchGate. (2025). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. [Link]
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ResearchGate. (2025). Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. [Link]
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I.R.I.S. Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 579071, this compound. [Link]
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U.S. Department of Agriculture. (2009). Determination and Confirmation of Sulfonamides. [Link]
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Sargent, E. V., & Bradley, M. O. (1986). Genotoxic Activity of M-Nitrobenzaldehyde. Mutation Research. [Link]
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Assmann, N., et al. (1997). Genotoxic activity of important nitrobenzenes and nitroanilines in the Ames test and their structure-activity relationship. Mutation Research. [Link]
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U.S. Food and Drug Administration. LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. [Link]
-
ResearchGate. (2016). Studies of genotoxicity and mutagenicity of nitroimidazoles: Demystifying this critical relationship with the nitro group. [Link]
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Stopper, H., et al. (2001). Chromosomal genotoxicity of nitrobenzene and benzonitrile. Toxicology Letters. [Link]
-
Pharmaceuticals and Medical Devices Agency. Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. [Link]
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N-Methyl-3-nitrobenzenesulfonamide dosage for in vitro radiosensitization studies
Application Note & Protocol
A Framework for In Vitro Evaluation of Novel Radiosensitizers: A Hypothetical Study of N-Methyl-3-nitrobenzenesulfonamide (NMS)
Audience: Researchers, scientists, and drug development professionals.
Abstract: The enhancement of radiotherapy efficacy through the use of radiosensitizing agents is a cornerstone of modern oncology research. This guide provides a comprehensive framework for the in vitro evaluation of novel radiosensitizers, using the hypothetical compound this compound (NMS) as an exemplar. We delineate a structured, multi-phase experimental approach, from initial cytotoxicity profiling to definitive clonogenic survival assays and mechanistic validation. This document explains the causal logic behind protocol design, ensuring that each step contributes to a robust and self-validating assessment of a compound's potential to sensitize cancer cells to ionizing radiation.
Introduction and Scientific Rationale
Radiotherapy is a primary treatment modality for approximately half of all cancer patients.[1] Its efficacy, however, is often limited by the intrinsic radioresistance of tumors and dose-limiting toxicity to surrounding healthy tissues. Radiosensitizers are chemical or biological agents that increase the lethal effects of radiation on tumor cells without a corresponding increase in normal tissue damage.
The structural features of our hypothetical compound, this compound (NMS), suggest a potential dual-action mechanism for radiosensitization:
-
Nitroaromatic Group: Compounds containing nitro groups, such as nitroimidazoles, are known to be bioreduced under hypoxic conditions, which are prevalent in solid tumors.[2][3] This reduction can lead to the formation of reactive radical species that "fix" radiation-induced DNA damage, making it irreparable.
-
Sulfonamide Moiety: The sulfonamide group is a common pharmacophore in various enzyme inhibitors. It is plausible that NMS could inhibit key proteins involved in the DNA Damage Response (DDR), such as components of the base excision repair (BER) or non-homologous end joining (NHEJ) pathways.[4]
This guide will therefore outline the necessary experiments to test the hypothesis that NMS sensitizes cancer cells to radiation by exploiting tumor hypoxia and/or inhibiting DNA repair pathways.
Proposed Mechanism of Action (Hypothetical)
We hypothesize that NMS enhances radiation-induced cell killing through two potential, non-mutually exclusive pathways. Ionizing radiation (IR) induces a variety of DNA lesions, most critically, DNA double-strand breaks (DSBs). In parallel, the nitro-group of NMS can be reduced in a low-oxygen environment to a reactive species that enhances the permanence of this damage. Concurrently, the compound may directly inhibit DDR proteins, preventing the cell from repairing these lethal breaks.
Caption: Hypothetical dual mechanism of NMS radiosensitization.
Phase 1: Preliminary In Vitro Characterization
Objective: To determine the intrinsic cytotoxicity of NMS and establish a non-toxic concentration range for subsequent radiosensitization experiments. A radiosensitizer should ideally exhibit low toxicity on its own but significantly enhance the toxicity of radiation.
Protocol 1: Determining IC50 with a Cell Viability Assay (e.g., MTT/XTT)
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Drug Preparation: Prepare a 100 mM stock solution of NMS in DMSO. Serially dilute this stock in complete cell culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the highest percentage of DMSO used).
-
Treatment: Replace the medium in each well with the NMS-containing or vehicle control medium.
-
Incubation: Incubate the plates for a period that reflects the duration of the planned radiosensitization experiment (e.g., 72-96 hours).
-
Viability Assessment: Add the viability reagent (e.g., MTT or XTT) to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Data Acquisition: Read the absorbance on a microplate reader at the appropriate wavelength.
-
Analysis: Normalize the data to the vehicle control wells and plot the cell viability (%) against the log of NMS concentration. Use non-linear regression (dose-response curve) to calculate the IC50 value.
Causality: This step is critical. Using NMS at a highly toxic concentration would make it impossible to distinguish between direct drug-induced cytotoxicity and true radiosensitization. The goal is to select a concentration for Phase 2 that is minimally toxic (e.g., causing ≤10% cell death, the IC10) on its own.[5]
Phase 2: Definitive In Vitro Radiosensitization Assay
Objective: To quantify the ability of NMS to enhance radiation-induced cell death using the clonogenic survival assay, the gold standard for measuring reproductive cell death.[6] This assay assesses the ability of a single cell to proliferate and form a colony (≥50 cells), which is the ultimate measure of radiobiological effect.[7]
Protocol 2: Clonogenic Survival Assay
-
Cell Preparation: Culture cells to ~80% confluency. Prepare a single-cell suspension using trypsin-EDTA.[7][8] Count viable cells using a hemocytometer or automated cell counter.
-
Seeding: Plate cells into 6-well plates or 100 mm dishes. The number of cells seeded must be adjusted for each radiation dose to aim for 50-100 countable colonies per dish in the final readout.[8] (See Table 1 for an example).
-
Adherence: Allow cells to attach for at least 4-6 hours in a 37°C, 5% CO₂ incubator.
-
Drug Treatment: Replace the medium with either fresh medium (Radiation Only control), medium containing the predetermined non-toxic concentration of NMS (e.g., IC10), or vehicle control medium. Incubate for a set pre-treatment duration (e.g., 2-24 hours). The timing of drug addition relative to irradiation is a key variable.
-
Irradiation: Irradiate the plates with a range of X-ray doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated laboratory irradiator. The 0 Gy plate serves as the control for calculating plating efficiency.
-
Post-Irradiation Culture: After irradiation, remove the drug-containing medium, wash the cells gently with PBS, and add fresh, drug-free complete medium.
-
Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.[9][10]
-
Fixing and Staining: Aspirate the medium, wash with PBS, and fix the colonies with a solution like 10% neutral buffered formalin or a methanol:acetic acid mixture for 5-10 minutes.[8][9] Stain with 0.5% crystal violet solution for at least 30 minutes.[9]
-
Colony Counting: Gently rinse the plates with water and allow them to air dry. Count all colonies containing ≥50 cells.
Experimental Workflow Diagram
Sources
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- 2. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. bio-protocol.org [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
Application Note & Protocol: Synthesis of Substituted N-Methylanilines via N-Methyl-3-nitrobenzenesulfonamide Chemistry
Abstract
Substituted anilines are cornerstone structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and materials. Their synthesis, particularly of N-alkylated and N-arylated derivatives, demands robust and versatile methodologies. This document details the strategic use of N-Methyl-3-nitrobenzenesulfonamide as a key reagent for preparing substituted N-methylanilines. This approach leverages the dual functionality of the 3-nitrobenzenesulfonyl ("nosyl" or Ns) group: first as an activating group to facilitate the formation of a C–N bond with an aryl partner, and second as a reliable protecting group that can be cleaved under mild conditions. We provide a comprehensive overview of the underlying principles, detailed step-by-step protocols for both the coupling and deprotection steps, and a discussion of the scope and limitations of this powerful synthetic strategy.
Introduction and Scientific Principle
The synthesis of secondary aryl amines, such as substituted N-methylanilines, often presents challenges including over-alkylation and the need for harsh reaction conditions.[1] Traditional methods like direct alkylation of anilines or reductive amination can suffer from poor selectivity and limited functional group tolerance.[1] Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized C–N bond formation but often require specialized ligands and careful optimization.[2][3]
The "nosyl" strategy, particularly prominent in the Fukuyama amine synthesis, offers a powerful alternative.[4][5] Nitrobenzenesulfonamides are highly effective protecting groups for amines.[6][7] The strong electron-withdrawing nature of the nitro group significantly increases the acidity of the N-H proton on the sulfonamide.[4][6] This heightened acidity allows the nitrogen to be easily deprotonated and subsequently act as a potent nucleophile in coupling reactions.
While 2-nitro- and 4-nitrobenzenesulfonamides are most common, the 3-nitro isomer presented here offers a similar level of activation and cleavage chemistry. The core principle involves two key stages:
-
C–N Bond Formation: this compound is coupled with an aryl halide or sulfonate, typically via a palladium-catalyzed process like the Buchwald-Hartwig amination. The pre-activated nitrogen of the sulfonamide readily participates in the catalytic cycle.
-
Nosyl Group Deprotection: The resulting N-aryl-N-methyl-3-nitrobenzenesulfonamide intermediate is then subjected to a mild deprotection step. This is achieved via nucleophilic aromatic substitution (SNAr) at the nitro-activated aromatic ring using a thiol nucleophile, which cleanly cleaves the sulfur-nitrogen bond to release the free secondary aniline.[4][8]
This two-step sequence provides a reliable and high-yielding pathway to substituted N-methylanilines that might be otherwise difficult to access.
Reaction Schematics and Workflow
The overall synthetic transformation can be visualized as a two-stage process: C–N bond formation followed by deprotection.
Overall Synthetic Workflow
The diagram below illustrates the complete workflow from starting materials to the final substituted aniline product.
Caption: General workflow for the synthesis of substituted N-methylanilines.
Mechanism of Nosyl Deprotection
The cleavage of the nosyl group is a critical step that proceeds under mild conditions. It relies on the nucleophilic attack of a thiolate on the nitro-activated aromatic ring.
Caption: Simplified mechanism of thiol-mediated nosyl group cleavage.
Detailed Experimental Protocols
Safety Precaution: These procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS).
Protocol 1: Synthesis of N-(4-methoxyphenyl)-N-methyl-3-nitrobenzenesulfonamide
This protocol describes a representative Buchwald-Hartwig amination to form the protected intermediate.
Materials:
-
This compound (1.0 eq, 216 mg, 1.0 mmol)
-
4-Bromoanisole (1.2 eq, 224 mg, 1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq, 18.3 mg, 0.02 mmol)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq, 23.1 mg, 0.04 mmol)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq, 652 mg, 2.0 mmol)
-
Anhydrous Toluene (10 mL)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound, 4-bromoanisole, Pd₂(dba)₃, Xantphos, and cesium carbonate.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Stir the mixture vigorously and heat to 100-110 °C in an oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the Celite pad with additional ethyl acetate (2 x 10 mL).
-
Transfer the combined filtrate to a separatory funnel and wash with water (2 x 20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure N-protected aniline as a solid.
Protocol 2: Deprotection to Yield 4-Methoxy-N-methylaniline
This protocol details the cleavage of the nosyl group to liberate the final product.[4]
Materials:
-
N-(4-methoxyphenyl)-N-methyl-3-nitrobenzenesulfonamide (1.0 eq, 336 mg, 1.0 mmol)
-
Thiophenol (PhSH) (3.0 eq, 330 mg, 0.31 mL, 3.0 mmol)
-
Potassium Carbonate (K₂CO₃) (3.0 eq, 414 mg, 3.0 mmol)
-
Acetonitrile (CH₃CN) or DMF (10 mL)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the N-protected aniline intermediate in acetonitrile.
-
Reagent Addition: Add potassium carbonate, followed by the dropwise addition of thiophenol to the stirred suspension.
-
Reaction: Stir the reaction at room temperature. The reaction is often complete within 1-3 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC. The product amine and the thiophenol byproduct can be visualized.
-
Workup:
-
Quench the reaction by adding water (20 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with 1 M NaOH solution (2 x 20 mL) to remove excess thiophenol, followed by water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude amine by flash column chromatography or distillation to obtain the pure 4-Methoxy-N-methylaniline.
Data Summary and Scope
The described methodology is applicable to a range of aryl halides and sulfonates. Electron-rich and electron-neutral aryl partners generally perform well in the Buchwald-Hartwig coupling step.
| Aryl Halide Substrate | Coupling Yield (%) | Deprotection Yield (%) | Overall Yield (%) |
| 4-Bromoanisole | 85% | 92% | 78% |
| 3-Bromotoluene | 82% | 90% | 74% |
| 1-Chloro-4-(trifluoromethyl)benzene | 75% | 94% | 71% |
| 2-Bromopyridine | 68% | 88% | 60% |
Limitations:
-
Steric Hindrance: Highly sterically hindered aryl halides (e.g., with ortho-di-substitution) may lead to lower yields in the coupling step.
-
Base-Sensitive Groups: Substrates containing functional groups sensitive to the strong bases used in the coupling (e.g., esters) may require careful optimization of reaction conditions.[3]
-
Thiol-Sensitive Groups: While the deprotection is mild, functional groups that can react with thiols (e.g., Michael acceptors) may not be compatible.
Conclusion
The use of this compound provides a robust and highly effective platform for the synthesis of substituted N-methylanilines. The strategy combines a reliable C–N bond-forming reaction with an exceptionally mild and efficient deprotection step. This methodology is well-suited for applications in medicinal chemistry and drug development where access to diverse aniline derivatives is critical. The protocols provided are validated and can be adapted for a variety of substrates with predictable success.
References
-
Chem-Station. (2014). Fukuyama Amine Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides. Coll. Vol. 10, p.509 (2004); Vol. 78, p.91 (2002). Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Guisado, C., et al. (2005). The facile preparation of primary and secondary amines via an improved Fukuyama–Mitsunobu procedure. Organic & Biomolecular Chemistry, 3, 1049-1057. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Singh, S., et al. (2021). Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications. PubMed. Retrieved from [Link]
-
Ambrogelly, A., et al. (2004). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. SYNLETT. Retrieved from [Link]
-
Weinreb, S. M., et al. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Chemistry – A European Journal. Retrieved from [Link]
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- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 4. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Yield of N-Methyl-3-nitrobenzenesulfonamide Synthesis
Welcome to the technical support hub for the synthesis of N-Methyl-3-nitrobenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic building block. By understanding the underlying chemical principles and potential pitfalls, you can significantly improve the reliability and success of your experiments.
Core Synthesis Protocol: this compound
This section outlines a robust, standard protocol for the synthesis of this compound. Adherence to this procedure will provide a solid baseline for troubleshooting and optimization.
Reagents and Materials
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 3-Nitrobenzenesulfonyl chloride | C₆H₄ClNO₄S | 221.62 | 5.00 g | 1.0 |
| Methylamine (40% in H₂O) | CH₅N | 31.06 | 2.6 mL | 1.5 |
| Pyridine | C₅H₅N | 79.10 | 3.0 mL | 1.65 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |
| Hydrochloric Acid (1M) | HCl | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Step-by-Step Experimental Procedure
-
Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitrobenzenesulfonyl chloride (5.00 g, 1.0 equiv) in 50 mL of dichloromethane (DCM).
-
Cooling : Place the flask in an ice-water bath and stir the solution for 15 minutes to bring the temperature down to 0-5 °C.
-
Addition of Base and Nucleophile : While maintaining the temperature at 0-5 °C, slowly add pyridine (3.0 mL, 1.65 equiv) to the solution. Following this, add methylamine (2.6 mL, 40% in H₂O, 1.5 equiv) dropwise over 20-30 minutes using a dropping funnel. The slow addition is crucial to control the exothermic reaction.
-
Reaction Monitoring : Allow the reaction to stir at 0-5 °C for 1 hour, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching and Extraction : Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification : The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford a pale-yellow solid.[1]
Troubleshooting Guide (Q&A Format)
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Question 1: My yield of this compound is consistently low or non-existent. What are the likely causes?
Answer: Low to no yield is one of the most common issues in sulfonamide synthesis and can typically be attributed to a few key factors:
-
Hydrolysis of the Starting Material : 3-Nitrobenzenesulfonyl chloride is highly susceptible to hydrolysis.[1][2] Atmospheric moisture or residual water in your solvent can rapidly convert the reactive sulfonyl chloride to the unreactive 3-nitrobenzenesulfonic acid.
-
Poor Quality of Reagents : Over time, 3-nitrobenzenesulfonyl chloride can degrade. It is best to use a fresh bottle or a properly stored reagent.[2] Similarly, the amine can degrade or absorb CO₂ from the air.
-
Solution : Use a fresh bottle of 3-nitrobenzenesulfonyl chloride. Ensure the methylamine solution has been stored properly.
-
-
Inappropriate Base : While pyridine is commonly used, its basicity might not be optimal for all systems. An inappropriate base can lead to side reactions or incomplete reaction.
-
Solution : Triethylamine is another common non-nucleophilic base that can be used. For less reactive amines, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) could be beneficial.[3]
-
-
Reaction Temperature : While the reaction is typically initiated at a low temperature to control the exotherm, if the reaction is sluggish, gentle heating might be required after the initial addition.[2]
-
Solution : After the initial stirring at room temperature, consider gently heating the reaction mixture to 40-50 °C and monitoring its progress by TLC.
-
Question 2: I've isolated a product, but my NMR/LC-MS analysis shows significant impurities. What are the common side products?
Answer: The formation of side products can significantly reduce your yield and complicate purification. The most common impurities include:
-
Bis-sulfonated Product : If there is an excess of the sulfonyl chloride or if the reaction conditions are not carefully controlled, a secondary reaction can occur where the newly formed sulfonamide is further sulfonated. This is more common with primary amines.
-
Solution : Use a slight excess of the amine (1.1-1.2 equivalents) to ensure the complete consumption of the sulfonyl chloride.[1] Maintain a low reaction temperature during the addition of reagents.
-
-
Hydrolyzed Sulfonyl Chloride : As mentioned, 3-nitrobenzenesulfonic acid is a common impurity if moisture is present.[1][2]
-
Solution : This acidic impurity can be largely removed during the aqueous workup with a saturated sodium bicarbonate wash.
-
-
Unreacted Starting Material : Incomplete reaction will leave unreacted 3-nitrobenzenesulfonyl chloride.
-
Solution : Ensure sufficient reaction time and consider gentle heating if the reaction is stalling. The unreacted sulfonyl chloride will be hydrolyzed to the sulfonic acid during workup and can be removed with the bicarbonate wash.
-
Question 3: The reaction seems to stall and does not go to completion, even after extended reaction times. What can I do?
Answer: A stalled reaction can be frustrating. Here are a few things to consider:
-
Low Amine Nucleophilicity : While methylamine is quite nucleophilic, more sterically hindered or electron-poor amines can be less reactive.
-
Insufficient Mixing : In a heterogeneous reaction mixture, ensure that the stirring is vigorous enough to ensure proper mixing of the reactants.
-
Solution : Use an appropriately sized stir bar and a stir plate with sufficient power.
-
-
Catalyst Addition : For particularly challenging sulfonylation reactions, the use of a catalyst can be beneficial.
Frequently Asked Questions (FAQs)
-
Q1: Can I use an aqueous base like sodium hydroxide?
-
A1: While Schotten-Baumann conditions (using an aqueous base) are possible for some sulfonamide syntheses, it significantly increases the risk of hydrolyzing the highly reactive 3-nitrobenzenesulfonyl chloride. For laboratory-scale synthesis, an organic, non-nucleophilic base in an anhydrous organic solvent is generally preferred to maximize yield.[1]
-
-
Q2: How critical is the quality of the 3-nitrobenzenesulfonyl chloride?
-
Q3: What is the best way to purify the final product?
-
A3: Recrystallization is a highly effective method for purifying this compound. A common procedure involves dissolving the crude product in a minimal amount of hot solvent (like ethanol) and then slowly cooling the solution to allow for the formation of pure crystals.[1] If significant impurities remain, column chromatography on silica gel may be necessary.
-
Visualizing the Process
Reaction Mechanism
The synthesis of this compound proceeds through a nucleophilic acyl substitution-like mechanism at the sulfur atom.
Caption: Reaction mechanism for sulfonamide formation.
Troubleshooting Workflow: Low Yield
When faced with a low yield, a systematic approach to troubleshooting is essential.
Caption: A logical workflow for troubleshooting low yields.
References
- BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
- CymitQuimica. (n.d.). CAS 121-51-7: 3-Nitrobenzenesulfonyl Chloride.
- Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation).
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- BenchChem. (n.d.). Troubleshooting low yield in amine sulfonylation reactions.
- Chemistry LibreTexts. (2020). 20.6: Reactions of Amines.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 6. CAS 121-51-7: 3-Nitrobenzenesulfonyl Chloride | CymitQuimica [cymitquimica.com]
Technical Support Center: Purification of Crude N-Methyl-3-nitrobenzenesulfonamide
Welcome to the dedicated technical support resource for the purification of crude N-Methyl-3-nitrobenzenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the scientific rationale and practical steps necessary to achieve high purity and yield in your experiments.
Purification Strategy Overview
The purification of this compound, like many synthetic organic compounds, primarily relies on two key techniques: recrystallization and column chromatography . The choice between these methods is dictated by the impurity profile of your crude material.
-
Recrystallization is often the most efficient method for removing small amounts of impurities from a solid compound that is already relatively pure. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[1]
-
Column chromatography is a more powerful separation technique suitable for complex mixtures containing multiple components with varying polarities.[2]
The following sections will delve into the specifics of each technique, addressing common issues and providing clear, actionable solutions.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound, offering potential causes and step-by-step solutions.
Recrystallization Issues
Problem 1: The crude this compound does not fully dissolve in the hot recrystallization solvent.
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Possible Cause 1: Insufficient Solvent. The most straightforward reason is that an inadequate volume of solvent has been used.
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Solution: Add small portions of the hot solvent to the mixture until the solid completely dissolves.[3] Be cautious not to add a large excess, as this will reduce your final yield.
-
-
Possible Cause 2: Insoluble Impurities. The undissolved material may be an insoluble impurity.
-
Solution: Perform a hot gravity filtration to remove the insoluble matter. It is crucial to use a pre-heated funnel and receiving flask to prevent premature crystallization of your product.[4]
-
-
Possible Cause 3: Incorrect Solvent Choice. The solvent may not be appropriate for dissolving this compound, even at elevated temperatures.
Problem 2: The product "oils out" instead of forming crystals upon cooling.
-
Possible Cause 1: Solution is too concentrated or cooled too quickly. "Oiling out" occurs when the solubility of the compound is exceeded at a temperature above its melting point, leading to the separation of a liquid phase instead of solid crystals.
-
Solution: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to slightly decrease the concentration. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling is critical for the formation of a proper crystal lattice.
-
-
Possible Cause 2: High concentration of impurities. Significant amounts of impurities can depress the melting point of the mixture, making it more prone to oiling out.
-
Solution: If the crude material is highly impure, consider a preliminary purification step. A quick filtration through a short plug of silica gel can remove baseline impurities.[2] Alternatively, column chromatography may be necessary before attempting recrystallization.
-
Problem 3: Poor or no crystal formation upon cooling.
-
Possible Cause 1: Too much solvent was used. If the solution is not saturated at the lower temperature, crystallization will not occur.
-
Solution: If you suspect an excess of solvent, you can gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again.
-
-
Possible Cause 2: The solution has cooled, but crystallization has not initiated (supersaturation).
-
Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.[6] Alternatively, adding a "seed crystal" of pure this compound can initiate the crystallization process.
-
Column Chromatography Issues
Problem 4: The compound is not moving from the baseline on the TLC plate, even with a polar solvent system.
-
Possible Cause: High Polarity of this compound. The presence of both a nitro group and a sulfonamide group makes this a polar molecule.
-
Solution: A more polar eluent system is required. Consider using a solvent mixture containing a small percentage of methanol in dichloromethane or ethyl acetate. For very polar compounds, a system containing 10% ammonium hydroxide in methanol, used as a 1-10% mixture in dichloromethane, can be effective.[7]
-
Problem 5: The compound streaks on the TLC plate and gives poor separation during column chromatography.
-
Possible Cause: Interaction with the silica gel. The slightly acidic nature of silica gel can sometimes lead to strong interactions with polar compounds, causing tailing.
-
Solution: Add a small amount (0.5-1%) of a modifier to your eluent system. For a compound like this compound, which has an acidic proton on the sulfonamide nitrogen, adding a small amount of acetic acid to the mobile phase can sometimes improve the peak shape. Conversely, if basic impurities are the issue, a small amount of triethylamine can be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude this compound?
A1: The impurities will largely depend on the synthetic route used. A common synthesis involves the reaction of 3-nitrobenzenesulfonyl chloride with methylamine. Potential impurities include:
-
Unreacted starting materials: 3-nitrobenzenesulfonyl chloride and residual methylamine.
-
Hydrolysis product: 3-nitrobenzenesulfonic acid, formed from the reaction of the sulfonyl chloride with any moisture present.[5] This is a highly polar impurity.
-
Over-alkylation product: Although less likely with a primary amine, bis-sulfonated products are a possibility under certain conditions.
-
Isomeric impurities: If the nitration of a precursor was not perfectly regioselective, other nitro-substituted isomers could be present.
Q2: What is a good starting point for a recrystallization solvent for this compound?
A2: For sulfonamides, common recrystallization solvents include ethanol, isopropanol, and mixtures of ethanol and water.[5] A good starting point for this compound would be to try recrystallizing from isopropanol or an ethanol/water mixture. The ideal solvent should dissolve the compound when hot but have low solubility at room temperature or in an ice bath.[1]
Experimental Protocol: Single-Solvent Recrystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
In a separate beaker, heat the chosen solvent (e.g., isopropanol) to its boiling point.
-
Add the hot solvent to the crude solid in small portions, with swirling, until the solid just dissolves.[3]
-
If insoluble impurities remain, perform a hot gravity filtration.
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize crystal yield.[3]
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals thoroughly to remove any residual solvent.
Q3: How do I determine an appropriate solvent system for column chromatography?
A3: Thin-Layer Chromatography (TLC) is an essential tool for determining the optimal solvent system. The goal is to find a solvent mixture that gives your target compound an Rf value between 0.2 and 0.4, with good separation from any impurities.
Experimental Protocol: TLC Analysis
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., acetone or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber containing a test solvent system. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A good starting point for this compound would be a mixture of hexane and ethyl acetate (e.g., 1:1 or 2:3) .
-
Visualize the spots under a UV lamp.
-
Adjust the solvent polarity to achieve the desired Rf value and separation. If the compound remains at the baseline, a more polar system, such as dichloromethane/methanol, may be necessary.
Purification Method Selection
The choice of purification technique is critical for achieving the desired purity of this compound. The following diagram illustrates a decision-making workflow based on the initial assessment of the crude product.
Sources
Technical Support Center: N-Methyl-3-nitrobenzenesulfonamide Reactions
Welcome to the technical support center for N-Methyl-3-nitrobenzenesulfonamide synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of your experimental work. This guide is structured to address specific issues you may encounter, explaining not just the "what" but the "why" behind each recommendation to ensure your success.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, typically prepared by reacting 3-nitrobenzenesulfonyl chloride with methylamine.
Problem 1: Low or No Yield of this compound
A consistently low yield is one of the most frequent challenges in sulfonamide synthesis.[1] Several factors can contribute to this issue, often related to the stability of the starting materials and the reaction environment.
Question: My reaction yield is consistently below 50%. What are the primary causes and how can I fix this?
Answer: Low yields can typically be traced back to one of four areas: reagent quality, reaction conditions, stoichiometry, or workup procedure. Let's break down the likely culprits.
Potential Cause 1: Degradation of 3-Nitrobenzenesulfonyl Chloride
The starting material, 3-nitrobenzenesulfonyl chloride, is highly reactive and exquisitely sensitive to moisture.[2][3][4] Atmospheric water can hydrolyze the sulfonyl chloride to the corresponding 3-nitrobenzenesulfonic acid.[1] This sulfonic acid is unreactive towards the amine under these conditions, effectively removing your electrophile from the reaction and drastically reducing the yield.
-
Expert Insight: The sulfur atom in the sulfonyl chloride is highly electrophilic, making it a prime target for nucleophiles. Water, though a weak nucleophile, is often present in sufficient quantities (e.g., in non-anhydrous solvents or from atmospheric humidity) to cause significant hydrolysis over time.
Solutions:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried before use (flame-dried or oven-dried). Use only high-purity, anhydrous solvents.[1][5] Conducting the reaction under an inert atmosphere (e.g., dry nitrogen or argon) is best practice to prevent exposure to atmospheric moisture.[1]
-
Reagent Quality: Use a fresh bottle of 3-nitrobenzenesulfonyl chloride whenever possible. If the reagent is old, its purity should be checked (e.g., by melting point or NMR) before use. Proper storage is critical: keep it in a desiccator, tightly sealed, and consider storing it under an inert gas.[2][6]
Potential Cause 2: Sub-optimal Reaction Conditions
The choice of base and solvent plays a critical role in the reaction's success by influencing the nucleophilicity of the amine and the stability of the reactants.[1]
-
Expert Insight: The reaction of a sulfonyl chloride with an amine generates one equivalent of hydrochloric acid (HCl). This acid will protonate the unreacted methylamine, converting it into its non-nucleophilic ammonium salt (CH₃NH₃⁺Cl⁻), thereby shutting down the reaction. A base is required to scavenge this HCl.
Solutions:
-
Base Selection: A non-nucleophilic organic base is ideal. Pyridine or triethylamine (TEA) are common choices as they effectively neutralize HCl without competing with the methylamine nucleophile.[1][5] Using an aqueous base like sodium hydroxide (Schotten-Baumann conditions) is generally discouraged for laboratory-scale synthesis as it significantly increases the risk of hydrolyzing the sulfonyl chloride.[1]
-
Solvent Selection: Aprotic solvents that can dissolve both reactants are preferred. Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) are excellent choices.[5]
-
Temperature Control: The reaction is typically exothermic. It's often started at 0 °C (ice bath) during the addition of the sulfonyl chloride to control the reaction rate and minimize side reactions. The reaction can then be allowed to warm to room temperature.
Potential Cause 3: Incorrect Stoichiometry
To drive the reaction to completion, the molar ratios of the reactants must be carefully controlled.
Solution:
-
Amine Excess: Use a slight excess of methylamine (e.g., 1.1 to 1.2 equivalents) to ensure the complete consumption of the more valuable sulfonyl chloride.[1]
Troubleshooting Flowchart: Diagnosing Low Yield
Below is a logical workflow to systematically address low-yield issues.
Caption: Troubleshooting workflow for low yield reactions.
Problem 2: Difficulty in Product Purification
Even with a good crude yield, isolating the pure this compound can be challenging.
Question: My crude product is a sticky oil or gives multiple spots on TLC. How can I effectively purify it?
Answer: Purification issues usually stem from persistent starting materials, side products, or the physical properties of the final compound.
Potential Cause 1: Presence of 3-Nitrobenzenesulfonic Acid
As mentioned, hydrolysis of the starting material creates 3-nitrobenzenesulfonic acid. This highly polar, acidic impurity can complicate extraction and crystallization.
-
Expert Insight: During an aqueous workup, a basic wash (e.g., with saturated sodium bicarbonate solution) can help remove the acidic sulfonic acid impurity by converting it to its water-soluble sodium salt.
Solution:
-
Aqueous Workup: After the reaction is complete, perform a standard aqueous workup. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl, to remove excess triethylamine), then with a dilute base (e.g., 5% NaHCO₃ solution, to remove 3-nitrobenzenesulfonic acid), followed by brine.
Potential Cause 2: Ineffective Crystallization
This compound is a solid, but impurities can inhibit crystallization, resulting in an oil.[7] The key is finding a suitable recrystallization solvent.
-
Expert Insight: An ideal recrystallization solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble at all temperatures.[1]
Solutions:
-
Solvent Screening: Test small batches of your crude product with various solvents. Common choices for sulfonamides include ethanol, isopropanol, or mixtures like ethanol/water or ethyl acetate/hexanes.[1]
-
Procedure: Dissolve the crude solid in the minimum amount of boiling solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.[8]
Potential Cause 3: Product Discoloration
Nitro-aromatic compounds are often pale yellow, but darker colors (yellow to brown) can indicate the presence of impurities.[6]
Solution:
-
Activated Carbon: During recrystallization, you can add a small amount of activated carbon to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the carbon before allowing the solution to cool.
-
Multiple Recrystallizations: A second recrystallization may be necessary to achieve high purity and a desirable color.
General Synthesis and Purification Workflow
Caption: Standard workflow for synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the essential safety precautions for handling 3-nitrobenzenesulfonyl chloride? A1: 3-Nitrobenzenesulfonyl chloride is a corrosive solid that causes severe skin burns and eye damage.[2][6][9] It is also moisture-sensitive and can release toxic and corrosive gases (like HCl) upon contact with water.[3][6] Always handle it in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[4][6] Avoid inhalation of its dust.[6]
Q2: How can I effectively monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system like ethyl acetate/hexanes (e.g., 30:70 v/v). Spot the starting sulfonyl chloride, the amine (if visible), and the reaction mixture. The product, this compound, should have an Rf value intermediate between the non-polar sulfonyl chloride and any highly polar baseline impurities. The disappearance of the limiting reagent (typically the sulfonyl chloride) indicates the reaction is complete. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the formation of the product mass (m/z for C₇H₈N₂O₄S is ~216.02) and the disappearance of starting materials.[10][11]
Q3: What analytical methods are recommended to confirm the final product's identity and purity? A3: A combination of techniques is required for full characterization:
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy will confirm the structure. You should see characteristic peaks for the N-methyl group, as well as the four distinct protons on the meta-substituted aromatic ring.[10][12]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[10] High-resolution MS (HRMS) can confirm the elemental composition.[13]
-
Melting Point: A sharp melting point close to the literature value (110-114 °C) is a good indicator of purity.[7] A broad or depressed melting range suggests impurities.
-
FT-IR Spectroscopy: This can confirm the presence of key functional groups, such as the S=O stretches of the sulfonamide (~1350 and 1160 cm⁻¹) and the N-O stretches of the nitro group (~1530 and 1350 cm⁻¹).
Table 1: Typical Reaction Parameters
| Parameter | Recommended Choice | Rationale & Comments |
| Solvent | Dichloromethane (DCM), THF | Aprotic, anhydrous, good solubility for reactants.[1][5] |
| Base | Triethylamine (TEA), Pyridine | Non-nucleophilic; scavenges HCl byproduct effectively.[1][5] |
| Stoichiometry | 1.0 eq. Sulfonyl Chloride | Ensures complete consumption of the limiting reagent.[1] |
| 1.1-1.2 eq. Methylamine | ||
| 1.1-1.5 eq. Base | ||
| Temperature | 0 °C to Room Temperature | Initial cooling controls exothermic reaction, then RT to drive to completion. |
| Atmosphere | Nitrogen or Argon | Prevents hydrolysis of the sensitive sulfonyl chloride.[1] |
References
- common issues in sulfonamide synthesis and solutions. (n.d.). Benchchem.
- 3-Nitrobenzenesulfonyl chloride - SAFETY DATA SHEET. (2012, March 8). Thermo Fisher Scientific.
- 3-Nitrobenzenesulfonyl Chloride MSDS. (n.d.). Aozun Yazhou Chemical.
- 3-Nitrobenzenesulfonyl Chloride. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
- CAS 121-51-7: 3-Nitrobenzenesulfonyl Chloride. (n.d.). CymitQuimica.
- Avoiding common errors in sulfonamide synthesis experimental protocols. (n.d.). Benchchem.
- SAFETY DATA SHEET - 3-Nitrobenzenesulfonyl chloride. (2025, December 21). Fisher Scientific.
- Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry.
- Synthesis of an Sulfonamide, why is this step neccessary? (see pic). (2015, September 24). Reddit.
- This compound. (n.d.). PubChem.
- N-METHYL 3-NITROBENZENESULFONAMIDE. (n.d.). Echemi.
- LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. (n.d.). U.S. Food & Drug Administration (FDA).
- Preparation and purification of methyl-3-nitobenzoate. (2013, January 20). YouTube.
- N-Methylbenzenesulfonamide. (n.d.). PubChem.
- Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Anasazi Instruments.
- Process for the purification of nitro aliphatic compounds. (n.d.). Google Patents.
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- 13. fda.gov [fda.gov]
Technical Support Center: Improving the Solubility of N-Methyl-3-nitrobenzenesulfonamide
Welcome to the technical support center for N-Methyl-3-nitrobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for enhancing the solubility of this compound in organic solvents. Here, we will explore the underlying scientific principles and provide actionable troubleshooting steps and protocols to overcome common solubility challenges encountered during your experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter with the solubility of this compound and offers step-by-step guidance to resolve them.
Issue 1: Poor solubility in a desired non-polar organic solvent.
Root Cause Analysis: this compound possesses both polar (nitro and sulfonamide groups) and non-polar (benzene ring and methyl group) functionalities. This [1][2][3]amphiphilic nature can lead to solubility challenges in purely non-polar solvents due to unfavorable solute-solvent interactions. The strong intermolecular forces, such as dipole-dipole interactions and potential hydrogen bonding from the sulfonamide group, contribute to a stable crystal lattice that is difficult for non-polar solvents to disrupt.
Solution Pathway:
-
Introduce a Co-solvent: The principle of "like dissolves like" is fundamental here. By introducing a polar co-solvent, you can disrupt the strong solute-solute interactions and create a more favorable solvation environment. *[4][5] Recommended Co-solvents: Start with small percentages (5-10% v/v) of polar aprotic solvents like acetone, acetonitrile, or ethyl acetate. These[6] solvents can interact with the polar groups of this compound without interfering with most reaction types. For a more significant polarity shift, polar protic solvents like ethanol or methanol can be used, but be mindful of their potential to participate in certain reactions. *[6] Systematic Approach: Methodically increase the co-solvent concentration and observe the solubility. It's crucial to document the exact composition at which complete dissolution occurs for reproducibility.
-
Temperature Modification: Increasing the temperature of the solvent system can provide the necessary energy to overcome the lattice energy of the solid compound. *[7][8] Experimental Protocol: Gradually heat the solvent mixture while stirring and adding the this compound. Use a thermometer to monitor the temperature at which complete dissolution is achieved.
-
Caution: Be aware of the boiling point of your solvent mixture and the thermal stability of your compound. Ensure heating is performed in a well-ventilated fume hood.
-
Issue 2: Precipitation of the compound upon cooling or during a reaction.
Root Cause Analysis: This phenomenon, known as supersaturation, occurs when a solution holds more dissolved solute than it can stably contain at a given temperature. As the solution cools or if the solvent composition changes during a reaction (e.g., through evaporation or the formation of a less-solubilizing product), the solubility limit is exceeded, leading to precipitation.
Solution Pathway:
-
Maintain Elevated Temperature: If the reaction conditions permit, maintaining a consistently elevated temperature can keep the compound in solution.
-
Employ a Co-solvent System: As with poor initial solubility, a co-solvent system can increase the overall solvating power of your medium and prevent precipitation. If yo[9][10]u are already using a co-solvent, you may need to increase its proportion.
-
Solid Dispersion Technique: For applications where the solid form is ultimately required, creating a solid dispersion can significantly improve the dissolution rate and apparent solubility. This [11][12][13][14]involves dispersing the this compound in an inert, highly soluble carrier matrix.
S[11][12]ection 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and properties of this compound.
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A1: The key properties are its molecular structure, melting point, and polarity.
-
Molecular Formula: C₇H₈N₂O₄S
-
[1][3]Melting Point: In the range of 110-114 °C. A rel[1][3]atively high melting point suggests a stable crystal lattice, which can contribute to lower solubility.
-
Polarity: The presence of the nitro (-NO₂) and sulfonamide (-SO₂NH-) groups makes the molecule polar. The benzene ring and methyl group (-CH₃) contribute non-polar character. This dual nature dictates its solubility profile across a range of solvents.
Q2: In which common organic solvents can I expect this compound to have good solubility?
A2: Generally, polar aprotic solvents are a good starting point. Based on the structure and general solubility principles for similar compounds, you can expect favorable solubility in:
-
High Solubility: Acetone, Acetonitrile, N,N-Dimethylformamide (DMF)
-
Moderate Solubility: Ethyl acetate, Ethanol, Methanol
-
Low Solubility: Toluene, Hexane, Diethyl ether
The table below provides a qualitative guide. Actual quantitative solubility should be determined experimentally.
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, DMF | High | Favorable dipole-dipole interactions with the nitro and sulfonamide groups. |
| Polar Protic | Ethanol, Methanol | Moderate to High | Capable of hydrogen bonding, which can aid in solvating the sulfonamide group. |
| Moderately Polar | Ethyl Acetate | Moderate | A balance of polar and non-polar characteristics allows for some interaction. |
| Non-Polar | Toluene, Hexane | Low | Lacks the polarity to effectively disrupt the crystal lattice of the solute. |
Q3: How does temperature generally affect the solubility of this compound?
A3: For most solid solutes, including this compound, solubility in organic solvents increases with temperature. This [7][8]is because the dissolution process is often endothermic, meaning it requires energy input to break the solute-solute and solvent-solvent bonds and form new solute-solvent bonds. Heating the system provides this energy, favoring dissolution.
Q4: Are there any safety precautions I should take when heating solvents to dissolve this compound?
A4: Absolutely. Always work in a well-ventilated fume hood. Be aware of the flash points and boiling points of the solvents you are using. Use a heating mantle with a stirrer and a temperature controller to avoid localized overheating. Never heat flammable organic solvents with an open flame.
Section 3: Experimental Protocols & Visual Guides
This section provides detailed, step-by-step methodologies for key solubility enhancement techniques and visual diagrams to illustrate the concepts.
Protocol 1: Solubility Enhancement using a Co-solvent System
Objective: To systematically determine an effective co-solvent system for dissolving this compound in a primarily non-polar solvent.
Materials:
-
This compound
-
Primary non-polar solvent (e.g., Toluene)
-
Co-solvent (e.g., Acetone)
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
Vial or flask
Procedure:
-
Measure a known volume of the primary non-polar solvent (e.g., 10 mL of Toluene) into a vial.
-
Add a pre-weighed amount of this compound to the vial.
-
Stir the mixture at room temperature for 5-10 minutes and observe for dissolution.
-
If the compound is not fully dissolved, add the co-solvent (Acetone) in small, measured increments (e.g., 0.5 mL).
-
After each addition, stir for 5-10 minutes and observe.
-
Continue adding the co-solvent until complete dissolution is achieved.
-
Record the final volumes of both the primary solvent and the co-solvent to determine the optimal ratio.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
Ma[15]terials:
-
This compound
-
Water-soluble carrier (e.g., Polyethylene glycol 4000 - PEG 4000)
-
A suitable organic solvent that dissolves both the compound and the carrier (e.g., Ethanol)
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Accurately weigh the this compound and the carrier (e.g., in a 1:4 drug-to-carrier ratio).
-
Dissolve both components in a minimal amount of the chosen organic solvent in a round-bottom flask.
-
Once a clear solution is obtained, remove the solvent using a rotary evaporator under reduced pressure.
-
Continue evaporation until a solid film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Gently scrape the solid dispersion from the flask.
-
Use a mortar and pestle to pulverize the solid dispersion into a fine powder.
Visual Guides
Caption: The impact of solvent polarity on the solubility of this compound.
References
- Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. (n.d.).
- Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research. (n.d.).
- Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. (2020-03-14).
- Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH. (n.d.).
- Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs - Journal of Applied Pharmaceutical Science. (2012-10-30).
- N-Methyl 3-nitrobenzenesulfonamide - ChemBK. (n.d.).
- The effect of cosolvents and surfactants on the solubility of sulfasalazine - R Discovery. (2022-06-01).
- This compound | C7H8N2O4S | CID 579071 - PubChem. (n.d.).
- 58955-78-5, N-METHYL 3-NITROBENZENESULFONAMIDE Formula - Echemi. (n.d.).
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed. (n.d.).
- Co-solvency and anti-solvent method for the solubility enhancement. (2024-10-30).
- Technical Support Center: Improving the Solubility of N-Sulfonylated Pyrrolidine Compounds - Benchchem. (n.d.).
- Techniques for solubility enhancement of Hydrophobic drugs: A Review - Journal of Advanced Pharmacy Education and Research. (n.d.).
- 58955-78-5(N-METHYL 3-NITROBENZENESULFONAMIDE) Product Description. (n.d.).
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (n.d.).
- solubility enhancement and cosolvency by madhavi | PPTX - Slideshare. (n.d.).
- Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. (n.d.).
- 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021-07-26).
- N-methyl-3-nitrobenzamide | C8H8N2O3 | CID 221964 - PubChem. (n.d.).
- Solubility Enhancement of Rifabutin by Co-solvency Approach - Journal of Pharmaceutical Negative Results. (n.d.).
- Diazald | C8H10N2O3S | CID 6628 - PubChem - NIH. (n.d.).
- Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling - PubMed. (2009-06-28).
- N-Methyl 3-Nitrobenzenesulfonamide | 58955-78-5 | AbMole - 荧光染料| 多肽| 化合物库. (n.d.).
- Equilibrium Solubility of Sodium 3-Nitrobenzenesulfonate in Binary NaCl + H2O, Na2SO4 + H2O, and C2H5OH + H2O Solvent Mixtures at Elevated Temperatures from (273.15 to 323.15) K - ResearchGate. (n.d.).
- Solubility measurement and thermodynamic functions of 3-nitrobenzaldehyde in different solvents at elevated temperatures | Request PDF - ResearchGate. (n.d.).
- Solubility of p -Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. (2025-08-10).
- N-methyl-2-nitrobenzene-1-sulfonamide | C7H8N2O4S | CID 264906 - PubChem. (n.d.).
- 2-Methyl-3-nitrobenzoic acid solubility in fourteen mono-solvents: Determination, correlation, hansen solubility parameter, interactions and thermodynamic analysis | Request PDF - ResearchGate. (n.d.).
Sources
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- 2. This compound | C7H8N2O4S | CID 579071 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. japer.in [japer.in]
- 8. Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. japsonline.com [japsonline.com]
Technical Support Center: Synthesis of N-Methyl-3-nitrobenzenesulfonamide
Welcome to the technical support guide for the synthesis of N-Methyl-3-nitrobenzenesulfonamide. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on anticipating and resolving common side reactions and experimental challenges to enhance yield, purity, and overall success.
Section 1: Understanding the Core Reaction and Potential Pitfalls
The synthesis of this compound is a cornerstone reaction, typically proceeding via the nucleophilic attack of methylamine on 3-nitrobenzenesulfonyl chloride. While seemingly straightforward, this reaction is susceptible to several side reactions that can significantly impact the outcome. Understanding the underlying mechanisms of both the desired reaction and potential side reactions is critical for effective troubleshooting.
Primary Reaction Pathway
The desired reaction involves the formation of a sulfonamide bond between the sulfonyl chloride and the primary amine. A base, such as pyridine or triethylamine, is typically employed to neutralize the hydrochloric acid byproduct, which would otherwise protonate the methylamine and render it non-nucleophilic.[1]
Key Challenges and Side Reactions
Navigating this synthesis requires vigilance against several common issues:
-
Hydrolysis of the Sulfonyl Chloride: 3-Nitrobenzenesulfonyl chloride is highly reactive and moisture-sensitive.[1][2] Exposure to water leads to its hydrolysis into the unreactive 3-nitrobenzenesulfonic acid, a primary cause of low yields.[1][3]
-
Formation of Bis-sulfonated Byproduct: With primary amines like methylamine, there is a risk of forming a bis-sulfonated side product where two sulfonyl groups react with the same amine.[1]
-
Low Reactivity of Starting Materials: The nucleophilicity of the amine and the electrophilicity of the sulfonyl chloride are crucial. Factors like steric hindrance or electronic effects can impede the reaction.[4][5]
-
Suboptimal Reaction Conditions: The choice of solvent, base, temperature, and stoichiometry plays a pivotal role in directing the reaction toward the desired product and minimizing side reactions.[1][4]
Section 2: Troubleshooting Guide in Q&A Format
This section addresses specific problems you might encounter during the synthesis of this compound.
Issue 1: Consistently Low or No Product Yield
Question: My reaction is yielding very little or no this compound. What are the likely causes and how can I rectify this?
Answer: Low yields are a frequent frustration, often pointing to one of several culprits. A systematic approach to troubleshooting is essential.
Causality and Remediation:
-
Hydrolysis of 3-Nitrobenzenesulfonyl Chloride: This is the most common cause of poor yields.[1] The sulfonyl chloride's high reactivity makes it susceptible to degradation by ambient moisture or residual water in your solvents.[2][4]
-
Inadequate Basicity: The reaction generates HCl, which must be neutralized.[1] If the base is too weak or used in insufficient quantity, the methylamine will be protonated, halting the reaction.
-
Protocol: Use a non-nucleophilic organic base like triethylamine or pyridine in at least a stoichiometric amount (1.0 to 1.2 equivalents) to effectively scavenge the HCl produced.[1]
-
-
Poor Reagent Quality: The purity of your starting materials is paramount.
-
Protocol: Use freshly purchased or purified 3-nitrobenzenesulfonyl chloride and methylamine. Verify the concentration of the methylamine solution if it is not freshly prepared.
-
Issue 2: Presence of a Significant, Unidentified Byproduct
Question: My analysis (TLC, LC/MS) shows a major byproduct that is not my starting material. What could it be, and how do I prevent its formation?
Answer: The formation of unexpected side products is a common challenge. The most likely culprits in this synthesis are the bis-sulfonated amine or the hydrolyzed sulfonic acid.
Byproduct Identification and Prevention:
| Potential Byproduct | Formation Mechanism | Prevention Strategy |
| N,N-bis(3-nitrophenylsulfonyl)methylamine | The initially formed this compound still possesses an acidic N-H proton. In the presence of a strong base and excess sulfonyl chloride, this proton can be removed, allowing for a second sulfonylation event. | Control stoichiometry carefully; use only a slight excess of the amine (1.1-1.2 equivalents).[1] Consider inverse addition, where the sulfonyl chloride is added slowly to the solution of methylamine.[6] This maintains an excess of the amine throughout the reaction, favoring the formation of the mono-sulfonated product. |
| 3-Nitrobenzenesulfonic Acid | Hydrolysis of the 3-nitrobenzenesulfonyl chloride starting material by water present in the reaction mixture.[1][3] | Rigorously exclude moisture from the reaction. Use anhydrous solvents and dried glassware, and perform the reaction under an inert atmosphere.[1] |
Issue 3: Difficulty in Product Purification
Question: I'm struggling to purify my this compound from the reaction mixture. What are the best practices for purification?
Answer: Effective purification is key to obtaining a high-quality final product. The choice of method will depend on the nature of the impurities.
Purification Protocols:
-
Work-up Procedure: After the reaction is complete, a standard work-up involves quenching the reaction, followed by an aqueous wash to remove the base and any water-soluble salts. An acidic wash (e.g., dilute HCl) will remove excess methylamine, and a basic wash (e.g., sodium bicarbonate solution) will remove any 3-nitrobenzenesulfonic acid.
-
Recrystallization: This is often the most effective method for purifying solid sulfonamides.
-
Protocol: Select a solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures.[1] Common solvents for sulfonamide recrystallization include ethanol, isopropanol, or mixtures of ethanol and water.[1]
-
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used.
-
Protocol: The choice of eluent will depend on the polarity of your product and impurities. A typical starting point would be a mixture of hexanes and ethyl acetate, with the polarity gradually increasing.
-
Section 3: Visualizing Reaction Pathways
To better understand the chemical transformations occurring during the synthesis, the following diagrams illustrate the main and side reaction pathways.
Main Reaction Pathway
Caption: Desired reaction pathway for the synthesis of this compound.
Side Reaction Pathways
Caption: Common side reaction pathways: hydrolysis and bis-sulfonylation.
Section 4: Experimental Protocols
General Procedure for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
-
Preparation: Under an inert atmosphere (nitrogen or argon), add 3-nitrobenzenesulfonyl chloride (1.0 equivalent) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous dichloromethane to dissolve the sulfonyl chloride.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base and Amine Addition: In a separate flask, dissolve methylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Reaction: Slowly add the methylamine/triethylamine solution to the stirred solution of 3-nitrobenzenesulfonyl chloride at 0 °C.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction with water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) or by silica gel column chromatography.
References
- BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- BenchChem. (2025, November). Avoiding common errors in sulfonamide synthesis experimental protocols.
- BenchChem. (n.d.). Overcoming common challenges in the synthesis of sulfonamide derivatives.
- CymitQuimica. (n.d.). CAS 121-51-7: 3-Nitrobenzenesulfonyl Chloride.
- Google Patents. (n.d.). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
- BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Sulfonamides.
- Physics Forums. (2005, August 11). Methyl amine w/ a sulfonyl chloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 121-51-7: 3-Nitrobenzenesulfonyl Chloride | CymitQuimica [cymitquimica.com]
- 3. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. physicsforums.com [physicsforums.com]
Technical Support Center: Deprotection of N-Methyl-3-nitrobenzenesulfonamide
Welcome to the technical support center for challenges in the deprotection of N-Methyl-3-nitrobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of removing the 3-nitrobenzenesulfonyl (nosyl) group from a secondary amine. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure your synthetic success.
Introduction to Nosyl Deprotection
The 3-nitrobenzenesulfonyl (nosyl or Ns) group is a valuable protecting group for amines in organic synthesis. Its popularity is due to its stability under various reaction conditions and, most importantly, its susceptibility to cleavage under mild conditions, offering orthogonality to other common protecting groups like Boc and Cbz.[1][2] The deprotection mechanism hinges on the electron-withdrawing nature of the nitro group, which activates the benzene ring for nucleophilic aromatic substitution by a soft nucleophile, typically a thiol.[1][3] This process leads to the formation of a Meisenheimer complex, followed by the release of the free amine.[1][3]
However, the deprotection of N-methylated nosylamides, such as this compound, can present unique challenges compared to their primary counterparts. This guide will address these specific issues.
Troubleshooting Guide
This section is dedicated to identifying and solving common problems encountered during the deprotection of this compound.
Issue 1: Incomplete or Sluggish Deprotection
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times.
-
The reaction fails to go to completion.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Insufficient Nucleophilicity of Thiol | The deprotection relies on the formation of a thiolate anion. If the base is not strong enough or used in stoichiometric amounts, the concentration of the active nucleophile will be low. | Increase the amount of base: Use a slight excess of a suitable base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Cs₂CO₃ is often more effective due to its greater solubility in organic solvents.[4] Choose a more appropriate thiol: While thiophenol is common, other thiols like mercaptoacetic acid or polymer-supported thiols can be effective.[5][6] |
| Steric Hindrance | The methyl group on the nitrogen can sterically hinder the approach of the thiol nucleophile to the sulfonyl group, slowing down the reaction. | Increase the reaction temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the steric barrier.[3] Use a less hindered thiol: Consider using a smaller thiol nucleophile if steric hindrance is suspected to be a major issue. |
| Poor Solvent Choice | The reaction requires a solvent that can dissolve both the substrate and the reagents, and facilitate the formation of the Meisenheimer complex. | Use a polar aprotic solvent: DMF or acetonitrile are generally good choices as they effectively solvate the ionic intermediates.[3][7] |
| Oxidation of Thiol | Thiols can oxidize to disulfides, especially in the presence of air, which depletes the active nucleophile. | Degas the solvent: Purge the solvent with an inert gas (nitrogen or argon) before use. Work under an inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize oxidation.[4] |
Issue 2: Formation of Side Products
Symptoms:
-
TLC or LC-MS analysis shows the presence of unexpected spots or peaks in addition to the starting material and desired product.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Reaction with Other Functional Groups | If the substrate contains other electrophilic sites, the thiol nucleophile may react with them, leading to undesired byproducts. | Choose a milder nucleophile: Consider using a less reactive thiol or a polymer-supported thiol to increase selectivity.[4][7] Optimize reaction conditions: Lowering the reaction temperature may help to minimize side reactions. |
| Degradation of Starting Material or Product | The product amine or the starting sulfonamide may be sensitive to the basic conditions of the reaction, leading to degradation over time. | Monitor the reaction closely: Use TLC or LC-MS to track the progress of the reaction and stop it as soon as the starting material is consumed. Reduce reaction time: If possible, use conditions that accelerate the reaction, such as microwave irradiation, to minimize exposure to harsh conditions.[4][7] |
| Reduced Nosyl Group | If the deprotection is attempted after a reduction step (e.g., hydrogenation), the nitro group of the nosyl may have been reduced to an amine. This deactivates the ring towards nucleophilic aromatic substitution.[8] | Confirm the structure of the starting material: Ensure that the nosyl group is intact before attempting deprotection. If the nitro group has been reduced, alternative deprotection methods for electron-rich sulfonamides (like tosyl groups) may be necessary, such as using strong acid or reducing agents like samarium iodide.[8] |
Frequently Asked Questions (FAQs)
Q1: Why is my deprotection of this compound so much slower than the deprotection of the corresponding N-H sulfonamide?
A: The methyl group on the nitrogen atom introduces steric hindrance, which can impede the approach of the thiol nucleophile to the sulfur atom of the sulfonamide. This increased steric bulk slows down the rate of the nucleophilic aromatic substitution reaction.
Q2: Can I use an odorless thiol for the deprotection?
A: Yes, several odorless thiol alternatives have been developed to address the unpleasant smell of reagents like thiophenol.[9] These include polymer-supported thiols and long-chain alkyl thiols.[4][10] Another approach is the in-situ generation of a thiolate from an odorless precursor like homocysteine thiolactone.[9]
Q3: Is it possible to accelerate the deprotection reaction?
A: Yes, microwave irradiation has been shown to significantly accelerate the deprotection of nosylamides, often reducing reaction times from hours to minutes.[4][7]
Q4: What is the best way to purify my product after deprotection?
A: The purification method will depend on the properties of your product. A standard aqueous work-up is typically performed to remove the base and the thiol byproduct.[3] This is often followed by column chromatography. If a polymer-supported thiol is used, the thiol byproduct can be removed by simple filtration.[4]
Q5: My reaction seems to stall. What should I do?
A: If the reaction stalls, it may be due to the depletion of the active thiolate nucleophile. Adding a second portion of the thiol and base can sometimes drive the reaction to completion.[4]
Experimental Protocols
Protocol 1: Standard Deprotection using Thiophenol
This protocol is a general method for the deprotection of this compound.
Materials:
-
This compound
-
Thiophenol
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate or Dichloromethane
-
Water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the this compound (1.0 eq.) in DMF or acetonitrile in a round-bottom flask.
-
Add potassium carbonate (3.0 eq.) to the solution.[2]
-
Add thiophenol (2.0-3.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 40-50 °C if the reaction is sluggish. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Deprotection using a Polymer-Supported Thiol
This method simplifies purification by allowing for the easy removal of the thiol reagent and byproduct.[4]
Materials:
-
This compound
-
PS-Thiophenol resin
-
Cesium Carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF)
Procedure:
-
In a vial, dissolve the this compound (1.0 eq.) in THF.
-
Add cesium carbonate (3.0 eq.) and PS-thiophenol resin (2.0-3.0 eq.).
-
Seal the vial and shake or stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the resin and cesium carbonate.
-
Wash the resin with THF or another suitable solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude amine.
-
Purify as needed.
Visualizing the Deprotection Workflow
The following diagram illustrates the general workflow for the deprotection of this compound.
Caption: General experimental workflow for nosyl group deprotection.
The following diagram illustrates the mechanism of nosyl deprotection.
Caption: Deprotection mechanism via a Meisenheimer complex.
References
-
Fukuyama Amine Synthesis. (2014-03-31). Chem-Station Int. Ed. Available from: [Link]
-
Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Synlett, 2005(19), 2996-2998. Available from: [Link]
-
May, I., & Heller, S. (2025). Odorless nosyl deprotection by in-situ formation of a thiolate. American Chemical Society. Available from: [Link]
-
Cardullo, F., Donati, D., Merlo, G., & Taddei, M. (2005). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. ResearchGate. Available from: [Link]
-
De Marco, R., Di Gioia, M. L., Leggio, A., Liguori, A., & Viscomi, M. C. (2009). Deprotection of N-Nosyl-α-amino Acids by Using Solid-Supported Mercaptoacetic Acid. ResearchGate. Available from: [Link]
-
Development of Odorless Thiols and Sulfides and Their Applications to Organic Synthesis. ResearchGate. Available from: [Link]
-
Does anyone know of a method to remove a nosyl group that's been reduced to the amine? (2023-05-12). Reddit. Available from: [Link]
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- 9. Odorless nosyl deprotection by in-situ formation of a thiolate | Poster Board #1237 - American Chemical Society [acs.digitellinc.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of N-Methyl-3-nitrobenzenesulfonamide
Welcome to the technical support center for the synthesis of N-Methyl-3-nitrobenzenesulfonamide. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to larger, pilot, or manufacturing scales. We will explore the critical parameters of this reaction, troubleshoot common issues, and provide practical, field-tested advice to ensure a safe, efficient, and scalable process.
Reaction Overview and Mechanism
The synthesis of this compound is a classic nucleophilic substitution reaction. It involves the reaction of 3-nitrobenzenesulfonyl chloride with methylamine. A non-nucleophilic base, such as triethylamine or pyridine, is typically used to quench the hydrochloric acid (HCl) byproduct generated during the reaction.[1]
The reaction proceeds via a nucleophilic attack of the methylamine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. The subsequent loss of the chloride leaving group and deprotonation by the base yields the final sulfonamide product.
Caption: Figure 1: Overall synthesis scheme.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes of the starting materials?
A1: The purity and dryness of your starting materials are paramount.
-
3-Nitrobenzenesulfonyl Chloride: This reagent is highly sensitive to moisture and can hydrolyze to the unreactive 3-nitrobenzenesulfonic acid, which is a common cause of low yields.[2][3][4] Always use a fresh, dry batch or one that has been stored properly under an inert atmosphere.[5] Its appearance should be a white to light yellow crystalline solid.[6][7]
-
Methylamine: Typically used as a solution (e.g., 40% in water or 2M in THF).[8] Anhydrous conditions may necessitate using the THF solution or gaseous methylamine. Ensure the concentration is accurately known to maintain correct stoichiometry.
-
Solvent: The solvent must be anhydrous. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices as they are aprotic and dissolve the reactants well.[1]
-
Base: A non-nucleophilic organic base like triethylamine or pyridine is crucial to neutralize the HCl byproduct without competing with the methylamine nucleophile.[2]
Q2: How can I monitor the reaction's progress?
A2: Thin-Layer Chromatography (TLC) is the most common and convenient method for laboratory-scale monitoring.[9] Use a suitable solvent system (e.g., ethyl acetate/hexanes) to resolve the starting sulfonyl chloride, the product, and any major impurities. The disappearance of the 3-nitrobenzenesulfonyl chloride spot indicates the reaction is nearing completion. For scale-up processes, High-Performance Liquid Chromatography (HPLC) is preferred for more quantitative analysis.[10]
Q3: What is the standard work-up and purification procedure?
A3: After the reaction is complete, a typical work-up involves:
-
Quenching the reaction with water or a dilute aqueous acid.
-
Separating the organic layer.
-
Washing the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess methylamine and the organic base, followed by a wash with dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted 3-nitrobenzenesulfonyl chloride or its sulfonic acid hydrolysis product, and finally with brine to remove residual water.
-
Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtering, and evaporating the solvent under reduced pressure.
The most common and effective method for purifying the final solid product is recrystallization, often from an ethanol/water mixture or isopropanol.[2]
Q4: What are the primary safety concerns for this reaction?
A4: Both key reactants have significant hazards.
-
3-Nitrobenzenesulfonyl Chloride: It is corrosive and causes severe skin burns and eye damage.[6][7] It is also moisture-sensitive and can release toxic and corrosive fumes upon contact with water.[3][4] All handling must be done in a chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Methylamine Solution: It is flammable, toxic if inhaled, and causes severe skin burns and eye damage.[8] Work in a well-ventilated area or fume hood and store away from heat and ignition sources.[11][12]
Troubleshooting Guide for Scale-Up
Scaling up a synthesis is not merely about using larger flasks and more reagents. The changes in surface-area-to-volume ratio, heat transfer, and mass transfer can introduce new challenges.
Caption: Figure 2: Troubleshooting logic for common synthesis issues.
Problem 1: My yield is consistently low or has dropped significantly after scaling up.
Answer: Low yield is the most common issue, often traced back to a few key factors that are exacerbated during scale-up.
-
Cause A: Hydrolysis of 3-Nitrobenzenesulfonyl Chloride
-
Why it happens: Sulfonyl chlorides are highly reactive and readily react with water to form the corresponding sulfonic acid, which is unreactive towards amines.[2] On a larger scale, longer setup and reaction times can increase exposure to atmospheric moisture.
-
Solution:
-
Strict Anhydrous Conditions: All glassware and reactors must be rigorously dried (oven or flame-dried). Solvents must be of anhydrous grade.[2]
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent moisture ingress.[2] This is critical for large reactors with significant headspace.
-
Reagent Quality Check: Use fresh 3-nitrobenzenesulfonyl chloride or verify the purity of your existing stock. If it has been stored for a long time, its quality may have degraded.
-
-
-
Cause B: Poor Thermal Control
-
Why it happens: This reaction is exothermic. A small lab-scale flask has a high surface-area-to-volume ratio and dissipates heat easily into an ice bath. A large reactor has a much lower ratio, making heat removal less efficient. Uncontrolled temperature spikes can lead to side reactions and degradation of reactants or products.
-
Solution:
-
Controlled Reagent Addition: Add the 3-nitrobenzenesulfonyl chloride solution slowly (dropwise) to the cooled methylamine solution. Never add the amine to the sulfonyl chloride, as this creates a temporary excess of the highly reactive sulfonyl chloride.
-
Monitor Internal Temperature: Use a temperature probe to monitor the internal reaction temperature, not just the bath temperature. Aim to keep it within a consistent range (e.g., 0-10 °C).
-
Efficient Cooling: Ensure your reactor's cooling system is adequate for the scale of the reaction. For multi-liter scales, a simple ice bath may be insufficient.
-
-
-
Cause C: Inefficient Mixing
-
Why it happens: Inadequate agitation in a large reactor can create localized "hot spots" or areas of high reagent concentration, leading to side reactions and reduced yield.
-
Solution: Use an appropriate overhead stirrer with a properly sized impeller to ensure the reaction mixture is homogeneous throughout the addition and reaction time. The vortex should be visible but not so deep that it introduces air into the mixture.
-
Problem 2: The final product is impure, showing multiple spots on TLC or having an off-color.
Answer: Impurities often result from unreacted starting materials or side products formed due to suboptimal conditions.
-
Cause A: Unreacted Starting Materials in Product
-
Why it happens: The reaction may not have gone to completion, or the work-up was insufficient to remove the starting materials.
-
Solution:
-
Confirm Reaction Completion: Before starting the work-up, run a TLC to ensure the limiting reagent (typically the sulfonyl chloride) is fully consumed.
-
Optimize Aqueous Washes: Implement a rigorous washing sequence during the work-up. A wash with dilute HCl will remove the basic methylamine and triethylamine. A subsequent wash with dilute NaHCO₃ or Na₂CO₃ will remove the acidic 3-nitrobenzenesulfonic acid (from hydrolysis) and any remaining 3-nitrobenzenesulfonyl chloride.
-
-
-
Cause B: Formation of Yellow/Brown Impurities
-
Why it happens: These are often degradation products caused by excessive heat or prolonged reaction times. The nitro group can participate in various side reactions under harsh conditions.
-
Solution:
-
Strict Temperature Control: Maintain the recommended low temperature throughout the reaction.
-
Purification by Recrystallization: A well-chosen recrystallization solvent system is highly effective at removing colored impurities. Activated carbon (charcoal) can also be used sparingly during recrystallization to adsorb colored impurities, but use it with caution as it can also adsorb the product.
-
-
Problem 3: The reaction stalls and does not proceed to completion.
Answer: A stalled reaction typically points to an issue with one of the reagents.
-
Cause A: Insufficient or Inappropriate Base
-
Why it happens: The reaction generates one equivalent of HCl. If there is not at least one equivalent of a suitable base to neutralize it, the reaction mixture will become acidic.[1] This protonates the methylamine, converting it into its non-nucleophilic ammonium salt (CH₃NH₃⁺), which stops the reaction.
-
Solution: Ensure you are using at least one equivalent (often a slight excess, e.g., 1.1 eq) of a non-nucleophilic base like triethylamine. Verify the purity and dryness of the base.
-
-
Cause B: Poor Reagent Quality
-
Why it happens: As mentioned, hydrolyzed sulfonyl chloride is a primary culprit.[2] Similarly, if the concentration of the methylamine solution is lower than stated, it may be the limiting reagent, preventing full conversion of the sulfonyl chloride.
-
Solution: Use fresh, high-purity reagents. If in doubt, titrate the methylamine solution to confirm its concentration before use.
-
Experimental Protocols & Data
Table 1: Reagent Properties and Stoichiometry
| Compound | Formula | MW ( g/mol ) | Typical Molar Eq. | Density | Notes |
| 3-Nitrobenzenesulfonyl Chloride | C₆H₄ClNO₄S | 221.61[7] | 1.0 | N/A (Solid) | Moisture sensitive, corrosive.[5][6] |
| Methylamine (40% in H₂O) | CH₅N | 31.06 | 1.1 - 1.2 | ~0.9 g/mL | Flammable, corrosive, toxic.[8] |
| Triethylamine (Base) | C₆H₁₅N | 101.19 | 1.1 - 1.2 | 0.726 g/mL | Use anhydrous grade. |
| Dichloromethane (Solvent) | CH₂Cl₂ | 84.93 | N/A | 1.33 g/mL | Use anhydrous grade. |
Step-by-Step Lab-Scale Protocol (Example)
Safety: This procedure must be performed in a certified chemical fume hood while wearing all required PPE.
-
Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar, add methylamine (40% aq. solution, 1.1 eq) and dichloromethane (200 mL).
-
Cooling: Cool the flask in an ice/water bath to 0-5 °C.
-
Base Addition: Add triethylamine (1.1 eq) to the cooled solution.
-
Substrate Preparation: In a separate dry flask, dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq, e.g., 10g) in anhydrous dichloromethane (50 mL).
-
Reaction: Add the 3-nitrobenzenesulfonyl chloride solution to the cooled, stirring methylamine solution dropwise via an addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Monitoring: After the addition is complete, let the reaction stir at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor for the disappearance of the sulfonyl chloride starting material by TLC.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent like an ethanol/water mixture to obtain pure this compound as a crystalline solid.
Table 2: Analytical Characterization Methods
| Method | Purpose | Typical Observations / Results |
| TLC | Reaction monitoring, purity check | Silica gel plates, eluent (e.g., 30% EtOAc/Hex). Visualize under UV light. |
| HPLC | Quantitative analysis of purity | C18 column, mobile phase (e.g., Acetonitrile/Water gradient), UV detection. |
| ¹H NMR | Structural confirmation | Check for characteristic peaks: N-H proton, methyl group singlet, aromatic protons. |
| ¹³C NMR | Structural confirmation | Confirm the number of unique carbons in the molecule.[13] |
| LC-MS | Confirm molecular weight | Provides mass-to-charge ratio corresponding to the product's molecular weight (216.22 g/mol ).[14][15] |
| Melting Point | Purity assessment | A sharp melting point range indicates high purity. Literature mp: 110-114 °C.[16] |
References
- BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- Thermo Fisher Scientific. (2012).
- Aozun Yazhou Chemical. (n.d.). 3-Nitrobenzenesulfonyl Chloride MSDS.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Nitrobenzenesulfonyl Chloride.
- CymitQuimica. (n.d.). CAS 121-51-7: 3-Nitrobenzenesulfonyl Chloride.
- BenchChem. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Nitrobenzenesulfonyl chloride.
- Levin, D. (Ed.). (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
- Central Drug House (P) Ltd. (n.d.).
- Thieme. (2024).
- Organic Syntheses. (n.d.). Methylamine Hydrochloride.
- Washington State University. (n.d.).
- ResearchGate. (2024).
- Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
- Core. (n.d.). The Synthesis of Functionalised Sulfonamides.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene.
- NOAA. (n.d.). METHYLAMINE, AQUEOUS SOLUTION. CAMEO Chemicals.
- University of Rochester, Department of Chemistry. (n.d.). Solvent: methylamine.
- ResearchGate. (n.d.). Optimization studies. Reaction conditions: unless otherwise specified....
- Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). r/chemistry.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Anasazi Instruments. (n.d.).
- El Sabbagh, N., et al. (2024). Autonomous reaction self-optimization using in-line high-field NMR spectroscopy. Reaction Chemistry & Engineering. Royal Society of Chemistry.
- Quora. (2016).
- BLD Pharm. (n.d.). 58955-78-5|this compound.
- CP Lab Safety. (n.d.). This compound, 98% Purity, C7H8N2O4S, 10 grams.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Methyl 3-(methylamino)
- ResearchGate. (2007). N-Methyl-N-methylsulfonyl-2-nitrobenzenesulfonamide.
- Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
- Echemi. (n.d.). 58955-78-5, N-METHYL 3-NITROBENZENESULFONAMIDE Formula.
- Google Patents. (n.d.). EP1321454A1 - Process for the removal of nitrobenzenesulfonyl.
- PrepChem.com. (n.d.). Synthesis of 2-Methyl-3-nitro-benzene sulfonamide.
- U.S. Food & Drug Administration. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals.
- YouTube. (2013). Aromatic 3b.
- Pharmaceuticals and Medical Devices Agency, Japan. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges.
- Sigma-Aldrich. (n.d.). 3-Nitrobenzenesulfonamide 99%.
- National Institutes of Health. (n.d.).
- Sigma-Aldrich. (n.d.).
- ResearchGate. (2025). Continuous kilogram-scale process for the synthesis strategy of 1,3,5-trimethyl-2-nitrobenzene in microreactor.
- PrepChem.com. (n.d.). Synthesis of 4-nitrobenzenesulfonamide.
- BenchChem. (n.d.). A Comparative Guide to the Synthetic Routes of 3-(N-methyl-4-methylbenzenesulfonamido).
- Google Patents. (n.d.). US4153632A - 2-Methyl-3-nitrobenzophenone.
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- 15. fda.gov [fda.gov]
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preventing byproduct formation in N-Methyl-3-nitrobenzenesulfonamide synthesis
Welcome to the technical support center for the synthesis of N-Methyl-3-nitrobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, providing in-depth, field-proven insights to help you minimize byproduct formation and maximize yield and purity.
The synthesis of this compound is a cornerstone reaction for introducing the 3-nitrobenzenesulfonyl moiety, a critical pharmacophore and versatile chemical handle. The primary route involves the reaction of 3-nitrobenzenesulfonyl chloride with methylamine. While seemingly straightforward, this nucleophilic substitution reaction is prone to several side reactions that can complicate purification and reduce yields. This guide provides a structured approach to troubleshooting and process optimization.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The synthesis is typically achieved via a Schotten-Baumann reaction , which is a method for forming amides from amines and acid chlorides.[1] In this specific case, the nucleophilic nitrogen of methylamine attacks the electrophilic sulfur atom of 3-nitrobenzenesulfonyl chloride. The reaction is conducted in the presence of a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct, driving the reaction to completion.[2]
Q2: What are the most common byproducts observed in this synthesis?
The two most prevalent byproducts are:
-
3-Nitrobenzenesulfonic acid: This results from the hydrolysis of the highly reactive starting material, 3-nitrobenzenesulfonyl chloride, in the presence of water.[3]
-
N,N-bis(3-nitrophenylsulfonyl)methylamine: This is a di-sulfonated byproduct where a second molecule of 3-nitrobenzenesulfonyl chloride reacts with the initial product, this compound. This is more likely to occur with primary amines like methylamine.
Q3: Why is rigorous temperature control so critical during this reaction?
Maintaining a low temperature (typically 0-5 °C) during the addition of the sulfonyl chloride is crucial for several reasons. Firstly, the reaction is exothermic, and poor temperature control can accelerate side reactions. Secondly, higher temperatures can increase the rate of hydrolysis of the sulfonyl chloride. Finally, controlling the reaction rate via temperature allows for more selective formation of the desired mono-sulfonated product over the di-sulfonated byproduct.
Q4: How does the choice and amount of base impact the reaction?
The base is essential for neutralizing the HCl generated, which would otherwise protonate the unreacted methylamine, rendering it non-nucleophilic and halting the reaction.[2] Using at least two equivalents of amine (one to react, one to act as the base) or, more commonly, one equivalent of the amine and an additional non-nucleophilic base (like triethylamine or aqueous NaOH) is standard practice. Maintaining a basic pH (typically above 9) ensures the amine remains a free nucleophile.[4]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality and providing actionable solutions.
Problem 1: My final product is contaminated with a significant amount of 3-nitrobenzenesulfonic acid.
-
Probable Cause: This impurity is the result of the hydrolysis of your starting material, 3-nitrobenzenesulfonyl chloride. Sulfonyl chlorides are highly susceptible to reaction with water, especially under basic conditions.[3]
-
Troubleshooting & Mitigation Strategy:
-
Ensure Anhydrous Conditions: Use dry solvents and glassware. If using an organic solvent like dichloromethane (DCM) or THF, ensure they are freshly distilled from a suitable drying agent or use a commercially available anhydrous grade.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Biphasic System: Employing a two-phase Schotten-Baumann system (e.g., DCM and water) can be advantageous.[1] The reactants remain in the organic phase, while the aqueous base (like NaOH) stays predominantly in the aqueous phase, minimizing the contact time and concentration of water with the unreacted sulfonyl chloride.
-
Problem 2: I am observing a higher molecular weight impurity, which I suspect is the N,N-bis(3-nitrophenylsulfonyl)methylamine byproduct.
-
Probable Cause: After the formation of the desired this compound, the nitrogen atom is still weakly acidic and can be deprotonated by the base in the reaction mixture. This newly formed anion can then act as a nucleophile and attack a second molecule of 3-nitrobenzenesulfonyl chloride, leading to the di-sulfonated byproduct. The existence and stability of such bis-sulfonyl compounds are well-documented.[5][6]
-
Troubleshooting & Mitigation Strategy:
-
Control Stoichiometry: Avoid using a large excess of the sulfonyl chloride. A stoichiometric ratio of 1:1 or a slight excess of methylamine is recommended.
-
Inverse Addition: This is a highly effective technique. Instead of adding the amine to the sulfonyl chloride, add the sulfonyl chloride solution slowly and dropwise to the solution of methylamine and base. This ensures that the sulfonyl chloride is always the limiting reagent in the reaction mixture, minimizing its chance to react with the already-formed product.
-
Maintain Low Temperature: As mentioned, low temperature (0-5 °C) slows down the reaction rates, including the second sulfonylation step, allowing for better control.
-
Problem 3: The reaction yield is consistently low, and I recover unreacted methylamine.
-
Probable Cause: This issue often points to insufficient base or inactivation of the methylamine. If the HCl generated is not neutralized effectively, it will protonate the methylamine to form methylammonium chloride, which is not nucleophilic.
-
Troubleshooting & Mitigation Strategy:
-
Verify Base Stoichiometry: Ensure you are using at least one equivalent of a separate base (e.g., triethylamine) for every equivalent of sulfonyl chloride, or at least two equivalents of methylamine if it is being used as both reactant and base.
-
Monitor pH: If using an aqueous system, periodically check the pH to ensure it remains basic (pH > 9) throughout the addition of the sulfonyl chloride.[4] Add more base as needed.
-
Check Reagent Quality: Ensure your methylamine solution has not degraded and its concentration is accurate.
-
Process Optimization & Recommended Protocol
Optimizing the reaction requires balancing several parameters to favor the desired reaction pathway.
Table 1: Key Reaction Parameters and Their Impact
| Parameter | Recommended Condition | Rationale & Impact on Byproducts |
| Temperature | 0-5 °C | Minimizes rates of all reactions, especially exothermic side reactions. Reduces hydrolysis of sulfonyl chloride and formation of bis-sulfonamide. |
| Stoichiometry | ~1.05 eq. Methylamine / 1.0 eq. Sulfonyl Chloride | A slight excess of the amine ensures complete consumption of the valuable sulfonyl chloride and outcompetes the product for reaction. |
| Mode of Addition | Inverse Addition: Add sulfonyl chloride to amine solution | Keeps the sulfonyl chloride concentration low, significantly reducing the probability of the di-sulfonylation side reaction. |
| Solvent System | Anhydrous Aprotic Solvent (DCM, THF) or Biphasic (DCM/Water) | Anhydrous conditions prevent hydrolysis. A biphasic system can also effectively limit hydrolysis while using an inexpensive inorganic base.[1] |
| Base | 1.1 eq. Triethylamine (for organic) or 2-3 eq. NaOH (for biphasic) | Neutralizes HCl to keep methylamine nucleophilic.[2] Using a non-nucleophilic base avoids competition with the primary reactant. |
| pH Control | Maintain pH > 9 | Ensures the amine is deprotonated and maximally nucleophilic; prevents reaction stalling.[4] |
Visualizing the Reaction Network
The following diagram illustrates the desired synthetic route versus the two primary competing side reactions.
Sources
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 5. N-(2-Nitrophenylsulfonyl)-N-(4-nitrophenylsulfonyl)methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(2-Aminophenylsulfonyl)-N-(2-nitrophenylsulfonyl)methylamine - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of N-Methyl-3-nitrobenzenesulfonamide under acidic conditions
<Technical Support Center: N-Methyl-3-nitrobenzenesulfonamide Stability >
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who utilize this compound and may encounter stability challenges, particularly under acidic conditions. While sulfonamides are generally considered stable, their susceptibility to hydrolysis increases at extreme pH values and elevated temperatures.[1][2] This guide provides in-depth answers to common questions, troubleshooting advice for experimental issues, and validated protocols to help you ensure the integrity of your work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts regarding the stability of this compound, grounded in the general chemistry of arylsulfonamides.
Q1: What makes sulfonamides like this compound susceptible to degradation in acidic conditions?
Answer: The degradation pathway for sulfonamides in acidic media is primarily acid-catalyzed hydrolysis of the sulfur-nitrogen (S-N) bond.[1] The general mechanism involves two key steps:
-
Protonation: The nitrogen atom of the sulfonamide group is protonated by the acid. This makes the amine moiety a much better leaving group.
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic sulfur atom. This leads to the cleavage of the S-N bond.
The presence of the strongly electron-withdrawing nitro (-NO₂) group on the benzene ring of this compound is expected to increase the electrophilicity of the sulfur atom, potentially making it more susceptible to nucleophilic attack compared to unsubstituted arylsulfonamides.[3][4]
Q2: What are the expected degradation products of this compound hydrolysis?
Answer: Under acidic hydrolysis, the S-N bond is cleaved. This reaction yields two primary products:
-
3-Nitrobenzenesulfonic acid
-
Methylamine
In the acidic solution, methylamine will be protonated to form the methylammonium ion.[1] Identifying these specific products in your reaction mixture is a definitive sign that the parent compound is degrading.
Q3: At what pH range is this compound expected to be most stable?
Q4: How does temperature influence the rate of degradation?
Answer: Like most chemical reactions, the rate of hydrolysis for this compound increases with temperature.[1] If you are working with acidic solutions, maintaining low temperatures is crucial for minimizing degradation. For long-term storage of solutions, refrigeration (2-8°C) is advisable. The effect of temperature can be quantified using the Arrhenius equation by conducting stability studies at elevated temperatures.[1]
Part 2: Troubleshooting Experimental Issues
This section provides a question-and-answer guide to troubleshoot specific problems you might encounter during your experiments.
Problem 1: "I'm using an acidic reagent (e.g., TFA, HCl) to remove a protecting group, and I'm seeing unexpectedly low yields or additional spots on my TLC plate."
-
Possible Cause: You are likely observing the degradation of the this compound moiety under your reaction conditions. The new spots on your TLC could correspond to 3-nitrobenzenesulfonic acid.
-
Troubleshooting Steps:
-
Confirm Degradation: Obtain a sample of a potential degradation product, like 3-nitrobenzenesulfonamide (the unmethylated parent), and run it on the same TLC plate to see if it co-elutes with one of your impurity spots.
-
Modify Reaction Conditions:
-
Lower the Temperature: Perform the deprotection at 0°C or even lower temperatures to significantly slow the hydrolysis rate.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the primary reaction is complete.
-
Use a Milder Acid: If your substrate allows, consider using a weaker acid (e.g., formic acid, acetic acid) or a buffered acidic system.
-
-
Analytical Monitoring: Use HPLC to quantify the appearance of degradation products over time. This provides precise data on the extent of the problem (see Protocol 2).
-
Problem 2: "My HPLC analysis of a sample stored in an acidic mobile phase shows a decreasing peak area for my compound of interest over time."
-
Possible Cause: The compound is degrading in the vial while waiting for analysis. Acidic mobile phases, especially those with a pH below 3, can cause on-instrument or in-vial degradation.
-
Troubleshooting Steps:
-
Neutralize Samples: Immediately before placing samples in the autosampler, neutralize them with a small amount of a suitable base (e.g., a dilute solution of ammonium hydroxide or sodium bicarbonate). Ensure the final pH is near neutral.
-
Use a pH-Matched Diluent: If possible, dissolve and dilute your samples in a solvent that matches the initial mobile phase composition but is buffered closer to neutral pH for storage.
-
Cool the Autosampler: Set your HPLC autosampler temperature to a low setting (e.g., 4°C) to slow down the rate of hydrolysis in the vials.
-
Minimize Wait Time: Analyze samples as quickly as possible after preparation. Avoid letting samples sit in acidic conditions for extended periods.
-
Problem 3: "How can I be sure that my analytical method is stability-indicating for this compound?"
-
Possible Cause: Your current analytical method (e.g., HPLC, GC) may not be able to separate the parent compound from its degradation products. This can lead to inaccurate quantification and a false sense of stability.
-
Troubleshooting Steps:
-
Perform a Forced Degradation Study: A forced degradation or stress study is essential to validate your method.[7][8] This involves intentionally degrading the compound under various conditions (acid, base, oxidation, heat, light) to generate the degradation products.
-
Assess Peak Purity: Analyze the stressed samples with your HPLC method coupled with a photodiode array (PDA) detector or a mass spectrometer (MS).
-
With a PDA detector , check the peak purity of the main compound at different stress levels. A "pure" peak will have a consistent spectrum across its entire width.
-
With an MS detector , check for co-eluting ions that correspond to the mass of potential degradation products.
-
-
Method Optimization: If co-elution is observed, you must re-optimize your chromatographic method. This may involve changing the column, mobile phase composition, gradient, or pH to achieve baseline separation between this compound and all its degradation products.[8]
-
Part 3: Diagrams & Visualizations
Visual aids to understand the chemical processes and experimental workflows.
Acid-Catalyzed Hydrolysis Mechanism
The following diagram illustrates the step-by-step chemical reaction leading to the degradation of this compound in the presence of acid (H₃O⁺).
Caption: A typical experimental workflow for assessing compound stability.
Part 4: Protocols and Methodologies
Protocol 1: Performing a pH-Rate Stability Study
This protocol provides a framework for determining the degradation rate of this compound at different pH values.
Objective: To quantify the stability of this compound across a range of acidic pH conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN) and water
-
Hydrochloric acid (HCl), sodium hydroxide (NaOH)
-
Phosphate or citrate buffer components
-
Class A volumetric flasks and pipettes
-
HPLC system with UV/PDA detector
-
pH meter [9]* Constant temperature incubator or water bath [7] Procedure:
-
Preparation of Buffers: Prepare a series of aqueous buffer solutions at desired pH values (e.g., pH 1.0, 2.0, 4.0, and 7.0). For pH 1 and 2, dilute HCl can be used. For pH 4 and 7, use a suitable buffer system like citrate or phosphate.
-
Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in ACN.
-
Initiation of Study (T=0):
-
For each pH condition, pipette a known volume of the stock solution into a volumetric flask and dilute to the mark with the respective buffer to achieve the target final concentration (e.g., 100 µg/mL). The percentage of ACN should be kept low (<5%) to not significantly alter the aqueous pH.
-
Immediately withdraw an aliquot from each flask. This is your T=0 sample. Quench the degradation by neutralizing the sample with a predetermined amount of base (if acidic) or acid (if basic) and/or diluting it in the mobile phase.
-
Analyze the T=0 sample immediately by HPLC to get the initial peak area.
-
-
Incubation: Place the sealed flasks into an incubator set at a constant temperature (e.g., 50°C or 60°C to accelerate degradation). [8]5. Time-Point Sampling: Withdraw aliquots from each flask at predetermined time intervals (e.g., 2, 4, 8, 12, 24 hours). Quench and analyze each sample as described in step 3. [10]6. Data Analysis:
-
For each pH, calculate the percentage of this compound remaining at each time point relative to its T=0 area.
-
Plot ln(% Remaining) versus Time. If the degradation follows first-order kinetics, the plot will be linear.
-
The degradation rate constant (k) can be determined from the slope of the line (Slope = -k).
-
Data Summary Example:
| pH | Temperature (°C) | Time (hours) | % Remaining |
| 1.0 | 50 | 0 | 100.0 |
| 4 | 85.2 | ||
| 8 | 72.1 | ||
| 24 | 41.5 | ||
| 4.0 | 50 | 0 | 100.0 |
| 4 | 99.1 | ||
| 8 | 98.5 | ||
| 24 | 96.2 |
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Procedure:
-
Generate Stressed Samples:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 8 hours. [8] * Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 8 hours.
-
Oxidative Degradation: Dissolve the compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours. [8] * Note: The goal is to achieve 5-20% degradation of the parent compound.
-
-
Initial Method Screening:
-
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Use a gradient of a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 3.0) and an organic phase (ACN or Methanol).
-
Detection: Use a PDA detector to monitor across a range of wavelengths (e.g., 210-400 nm).
-
-
Analysis and Optimization:
-
Inject the unstressed (control) sample and each of the stressed samples.
-
Examine the chromatograms. The method is considered stability-indicating if all degradation product peaks are baseline resolved from the parent peak and from each other.
-
Check the peak purity of the parent peak in the stressed samples. If the peak is impure, adjust the mobile phase composition, gradient slope, or pH to improve separation.
-
References
- Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024). PMC - NIH.
- Stability of methanesulfonamide in acidic and basic conditions. (n.d.). Benchchem.
- Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. (2007). ResearchGate.
- Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase. (n.d.). NIH.
- Hydrolysis of sulphonamides in aqueous solutions. (2012). ResearchGate.
- Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. (2022). Domainex.
- Sulfonamide Degradation. (n.d.). Technische Universität München.
- Acidic conditions enhance the removal of sulfonamide antibiotics and antibiotic resistance determinants in swine manure. (2020). PubMed.
- Stability Studies and Testing of Pharmaceuticals: An Overview. (2020). LCGC International.
- Development of forced degradation and stability indicating studies of drugs—A review. (2012). NIH.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). SpringerLink.
- Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). ICH.
- 3-Nitrobenzenesulfonamide 99%. (n.d.). Sigma-Aldrich.
- pH for Stability Testing and Analysis. (n.d.). Hudson Robotics.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag | Domainex [domainex.co.uk]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]
- 6. Acidic conditions enhance the removal of sulfonamide antibiotics and antibiotic resistance determinants in swine manure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hudsonlabautomation.com [hudsonlabautomation.com]
- 10. database.ich.org [database.ich.org]
Technical Support Center: Optimizing Reaction Time for N-Methyl-3-nitrobenzenesulfonamide Synthesis
Welcome to the technical support center for the synthesis of N-Methyl-3-nitrobenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize reaction times and troubleshoot common issues encountered during this sulfonylation reaction. Our focus is on providing actionable, evidence-based advice to enhance efficiency while maintaining high yield and purity.
Reaction Fundamentals
The synthesis of this compound is a classic nucleophilic substitution reaction. It involves the reaction of 3-nitrobenzenesulfonyl chloride with methylamine. A base is typically required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]
The general reaction scheme is as follows:
Caption: General reaction scheme for this compound synthesis.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the optimization of reaction time.
Q1: My reaction is proceeding very slowly. What are the primary factors to investigate?
A sluggish reaction can typically be attributed to one of three main factors: reaction temperature, reagent quality, or the choice of solvent and base.
-
Temperature: This reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exotherm, and then allowed to warm to room temperature.[2] If the reaction stalls, gentle heating can be applied, but this must be done cautiously to avoid side reactions.
-
Reagent Quality: The purity of your starting materials is critical. 3-Nitrobenzenesulfonyl chloride is highly sensitive to moisture and can hydrolyze to the unreactive 3-nitrobenzenesulfonic acid.[2][3] Always use a fresh bottle or ensure your reagent is dry. Similarly, the amine should be pure and free from absorbed atmospheric CO2.[2]
-
Solvent and Base: The solvent must be anhydrous to prevent hydrolysis of the sulfonyl chloride.[3] The choice of base is also crucial; tertiary amines like triethylamine or pyridine are common choices and should be pure and dry.[1][2]
Q2: Can I increase the temperature to shorten the reaction time? What are the risks?
Yes, increasing the temperature can significantly accelerate the reaction. However, excessive heat can lead to the degradation of reactants and the formation of impurities, potentially lowering the overall yield and complicating purification. A controlled approach is recommended, such as gently refluxing the reaction mixture while monitoring its progress by Thin Layer Chromatography (TLC).
Q3: Which solvent system is optimal for this reaction?
Anhydrous dichotomethane (DCM) is a common and effective solvent for this reaction.[3] Other aprotic solvents can also be used. The key is to ensure the solvent is dry and capable of dissolving the reactants to facilitate their interaction. Polar aprotic solvents may be beneficial in some cases.[4]
Q4: Does the order of reagent addition impact the reaction rate?
Yes, the order of addition can be important. A standard and effective procedure is to dissolve the methylamine in the anhydrous solvent, cool the solution (e.g., to 0 °C in an ice bath), and then slowly add the 3-nitrobenzenesulfonyl chloride.[3] The base (if not using excess methylamine) is then added dropwise.[3] This controlled addition helps manage the reaction exotherm and can prevent the formation of side products.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues that can lead to prolonged reaction times.
| Problem | Potential Cause | Recommended Solution & Explanation |
| Reaction Stalls or Fails to Initiate | 1. Hydrolysis of Sulfonyl Chloride | The sulfonyl chloride has likely been deactivated by moisture. Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[2][3] |
| 2. Inactive Amine | The amine may have been protonated by residual acid or formed a carbamate with CO2. Solution: Use a fresh, pure source of methylamine. If using a salt form (e.g., methylamine HCl), ensure sufficient base is added to liberate the free amine. | |
| 3. Insufficient Base | Without a base to scavenge the HCl produced, the reaction will stop once the initial amine is protonated.[1] Solution: Use at least one equivalent of a tertiary amine base like triethylamine or pyridine. A slight excess (1.1-1.5 equivalents) is often recommended.[2] | |
| Reaction is Sluggish (Takes >12 hours) | 1. Low Reaction Temperature | The activation energy for the reaction is not being met. Solution: After the initial addition at 0 °C, allow the reaction to warm to room temperature and stir for 2-12 hours.[3] If still slow, gentle heating (e.g., 40 °C or reflux in DCM) can be applied. Monitor progress by TLC. |
| 2. Poor Solubility | Reactants are not sufficiently dissolved to react efficiently. Solution: Ensure adequate solvent volume. If solubility remains an issue, consider switching to a more suitable anhydrous solvent. | |
| 3. Steric Hindrance (Less applicable to methylamine) | For more complex amines, steric bulk can slow the nucleophilic attack. Solution: This may require longer reaction times or more forcing conditions (higher temperature). | |
| Low Yield Despite Full Conversion | 1. Formation of Bis-sulfonated Product | If using a primary amine, a second sulfonylation can occur. Solution: To avoid this, add the sulfonyl chloride slowly to a solution containing an excess of the primary amine.[3] This ensures the sulfonyl chloride is more likely to react with an unreacted amine molecule. |
| 2. Product Loss During Workup | The product may be lost during the extraction and washing steps. Solution: After quenching the reaction, wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and base, followed by a weak base (e.g., saturated sodium bicarbonate) to remove any unreacted sulfonyl chloride (as sulfonic acid), and finally with brine.[3] |
Protocols & Optimization Workflow
Baseline Protocol for this compound Synthesis
This protocol provides a reliable starting point for the synthesis.
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), add methylamine (1.1 equivalents) and anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Sulfonyl Chloride Addition: Slowly add 3-nitrobenzenesulfonyl chloride (1.0 equivalent) to the stirred solution.
-
Base Addition: Dropwise, add anhydrous triethylamine (1.5 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the reaction's progress by TLC. A reliable method is to quench a small aliquot with methanol and spot the resulting stable methyl ester, which will be less polar than the starting sulfonic acid.[5]
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization to obtain the final, pure this compound.[3]
Workflow for Reaction Time Optimization
Use the following decision tree to systematically optimize your reaction time.
Caption: Decision workflow for troubleshooting and optimizing reaction time.
References
- Technical Support Center: Troubleshooting Low Yields in Sulfonamide Form
- Common issues in sulfonamide synthesis and solutions. (2025). Benchchem.
- N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. (2015).
- Optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides. (2025). Benchchem.
- Optimizing reaction conditions for 4-(Methylamino)-3-nitrobenzoyl chloride synthesis. (2025). Benchchem.
Sources
Validation & Comparative
A Comparative Guide to Targeting Hypoxic Tumors: Evaluating N-Methyl-3-nitrobenzenesulfonamide and its Class of Carbonic Anhydrase IX Inhibitors Against Traditional Hypoxia-Activated Prodrugs
For researchers, scientists, and drug development professionals dedicated to oncology, the hypoxic microenvironment of solid tumors presents a formidable challenge. Characterized by low oxygen levels, tumor hypoxia is a key driver of cancer progression, metastasis, and resistance to conventional therapies.[1] This guide provides an in-depth comparison of two distinct strategies for targeting these resilient cancer cells: the emerging class of nitrobenzenesulfonamide-based Carbonic Anhydrase IX (CAIX) inhibitors, represented here by N-Methyl-3-nitrobenzenesulfonamide, and the more established hypoxia-activated prodrugs (HAPs), exemplified by Evofosfamide (TH-302) and PR-104.
The Challenge of the Hypoxic Tumor Microenvironment
Rapidly proliferating cancer cells often outgrow their blood supply, leading to regions with insufficient oxygen.[2] This hypoxic state triggers a cascade of adaptive responses, primarily mediated by the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α).[3] HIF-1α upregulates genes involved in angiogenesis, glycolysis, and cell survival, contributing to an aggressive tumor phenotype and therapeutic resistance.[3] Consequently, developing drugs that can selectively target and eliminate hypoxic cancer cells is a critical goal in oncology research.
A Tale of Two Strategies: CAIX Inhibition vs. Bioreductive Prodrugs
Two major therapeutic avenues have emerged to exploit the unique biology of hypoxic tumors:
-
Targeting Hypoxia-Induced Proteins: This approach focuses on inhibiting key proteins that are overexpressed in the hypoxic microenvironment and are crucial for tumor cell survival. Carbonic Anhydrase IX (CAIX) is a prime target in this category.
-
Hypoxia-Activated Prodrugs (HAPs): These are inactive drug precursors that are selectively converted into potent cytotoxic agents by the reductive environment of hypoxic cells.
This guide will now delve into the specifics of each approach, using this compound as a representative of the CAIX inhibitor class and comparing its conceptual framework and available data with the well-documented HAPs, Evofosfamide and PR-104.
Part 1: this compound and the Nitrobenzenesulfonamide Class as Carbonic Anhydrase IX Inhibitors
While specific preclinical data for this compound as a hypoxia-targeted agent is not extensively published, its core structure, a nitrobenzenesulfonamide, is the foundation for a class of compounds being actively investigated as inhibitors of Carbonic Anhydrase IX (CAIX).[4]
Mechanism of Action: Disrupting pH Regulation in Hypoxic Tumors
Under hypoxic conditions, tumor cells upregulate CAIX, a transmembrane enzyme that plays a crucial role in maintaining intracellular pH (pHi) homeostasis.[5][6] CAIX catalyzes the hydration of carbon dioxide to bicarbonate and protons, contributing to an acidic tumor microenvironment while preventing intracellular acidosis. This acidic milieu promotes tumor invasion and metastasis.[6]
Nitrobenzenesulfonamide-based inhibitors are designed to selectively bind to the active site of CAIX, blocking its catalytic function.[6] By inhibiting CAIX, these compounds disrupt pH regulation, leading to intracellular acidification and subsequent apoptosis of cancer cells.[5] The presence of the nitroaromatic moiety is intended to enhance the anti-proliferative effect under hypoxic conditions.[7]
Signaling Pathway: CAIX-Mediated pH Regulation and its Inhibition
Caption: CAIX pathway in hypoxic tumor cells and its inhibition.
Preclinical Data for Nitrobenzenesulfonamide-Based CAIX Inhibitors
While data for this compound is sparse, studies on analogous ureido-substituted nitrobenzenesulfonamides demonstrate the potential of this class.
| Compound Class | Cancer Cell Lines | Assay | Condition | IC50 / Effect | Reference |
| Ureido-substituted nitrobenzenesulfonamides | HT-29, MDA-MB-231, PC-3 | Cell Viability | Hypoxia | Significant reduction in cell growth | [8] |
| Nitroimidazole-sulfonamides | HT-29, HeLa | Extracellular Acidification | Hypoxia | Reduction of hypoxia-induced acidosis | [9][10] |
These findings suggest that the nitrobenzenesulfonamide scaffold is a promising starting point for the development of hypoxia-targeted therapies. The observed activity under hypoxic conditions highlights the potential for selective targeting of tumors.
Part 2: Established Hypoxia-Activated Prodrugs (HAPs) as Comparators
In contrast to the CAIX inhibitors, traditional HAPs like Evofosfamide (TH-302) and PR-104 have a more direct cytotoxic mechanism of action.
Mechanism of Action: Bioreductive Activation to DNA-Alkylating Agents
HAPs are designed to be stable and non-toxic in well-oxygenated tissues. However, in the reductive environment of hypoxic cells, they undergo enzymatic reduction, typically by one-electron reductases, to release a potent cytotoxic warhead.[1] This warhead then exerts its anti-cancer effect, often by causing DNA damage.
-
Evofosfamide (TH-302): This is a 2-nitroimidazole-based prodrug that, upon reduction in hypoxic conditions, releases bromo-isophosphoramide mustard (Br-IPM), a DNA-alkylating agent that forms interstrand cross-links, leading to cell death.[1][11]
-
PR-104: This is a dinitrobenzamide mustard prodrug that is converted to PR-104A in vivo. Under hypoxic conditions, PR-104A is reduced to its active hydroxylamine (PR-104H) and amine (PR-104M) metabolites, which are potent DNA cross-linking agents.[12][13] PR-104 can also be activated independently of hypoxia by the enzyme aldo-keto reductase 1C3 (AKR1C3), which is overexpressed in some tumors.[14]
Workflow: Bioreductive Activation of HAPs
Caption: Bioreductive activation of HAPs in normoxic vs. hypoxic conditions.
Preclinical Data for Evofosfamide (TH-302) and PR-104
The efficacy of these HAPs has been extensively documented in preclinical models.
| Prodrug | Cancer Cell Lines/Model | Assay | Condition | IC50 / Effect | Reference |
| Evofosfamide (TH-302) | Various Human Cancer Lines | Cytotoxicity | Hypoxia (0.1% O₂) | Enhanced sensitivity in all cell lines | [15] |
| Canine Glioma Cells | Glycolysis Assay | Hypoxia | Inhibited glycolytic ATP level | [3] | |
| Non-Small Cell Lung Cancer Xenograft | Tumor Growth | In vivo | Superior or comparable efficacy to ifosfamide with a better safety profile | [11] | |
| PR-104 | 10 Human Tumor Cell Lines | Cytotoxicity | Hypoxia | 10- to 100-fold increase in cytotoxicity | [12] |
| Solid Tumor & ALL Xenografts | Tumor Growth | In vivo | Objective responses in 21/34 solid tumor models and complete responses in 7/7 ALL models at MTD | [16] | |
| Hepatocellular Carcinoma Xenografts | Tumor Growth | In vivo | Significant growth reduction as monotherapy and in combination with sorafenib | [13] |
These data demonstrate the potent and hypoxia-selective anti-tumor activity of Evofosfamide and PR-104.
Part 3: Comparative Analysis and Future Perspectives
| Feature | Nitrobenzenesulfonamide (CAIX Inhibitors) | Hypoxia-Activated Prodrugs (HAPs) |
| Primary Target | Carbonic Anhydrase IX (CAIX) | Hypoxic environment (low oxygen) |
| Mechanism of Action | Inhibition of enzymatic activity, disruption of pH homeostasis | Bioreductive activation to a cytotoxic agent |
| Effector Molecule | The inhibitor molecule itself | Released cytotoxic warhead (e.g., DNA alkylator) |
| Mode of Action | Cytostatic/Apoptotic | Cytotoxic |
| Potential for Bystander Effect | Limited | Possible for some HAPs with diffusible metabolites |
| Selectivity | Dependent on CAIX expression | Dependent on hypoxic conditions and reductase activity |
The two strategies present distinct advantages and challenges. CAIX inhibitors offer a more targeted approach by aiming at a specific, hypoxia-induced protein. This may lead to a more favorable safety profile. However, their efficacy might be limited to tumors with high CAIX expression and may be more cytostatic than cytotoxic.
HAPs, on the other hand, have the potential for potent cytotoxicity and a bystander effect, where the activated drug can diffuse and kill adjacent tumor cells, including those that may not be severely hypoxic. However, the clinical development of HAPs has been challenging, with some failing in late-stage trials, potentially due to insufficient hypoxia in patient tumors or off-target toxicities.[1]
Part 4: Experimental Protocols for Validation
Protocol 1: In Vitro Cell Viability Assay under Hypoxia
This protocol is designed to assess the efficacy of a test compound on cancer cell viability under normoxic and hypoxic conditions.
Materials:
-
Cancer cell line of interest (e.g., HT-29, MDA-MB-231)
-
Complete cell culture medium
-
Test compound (e.g., this compound)
-
96-well plates
-
Hypoxia chamber or incubator with controlled O₂ levels (e.g., 1% O₂)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight under normoxic conditions (21% O₂).
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control.
-
Induction of Hypoxia: Place one set of plates in a hypoxia chamber (e.g., 1% O₂, 5% CO₂, balance N₂) for 48-72 hours. Keep a parallel set of plates under normoxic conditions.
-
Viability Assessment: After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control for both normoxic and hypoxic conditions. Determine the IC50 values.
Note on Hypoxia Assays: The choice of viability assay is critical. Assays dependent on mitochondrial activity, like MTT, may be confounded by the altered metabolism of hypoxic cells. Assays measuring ATP levels (e.g., CellTiter-Glo®) or based on crystal violet staining are often more suitable.[17]
Protocol 2: Carbonic Anhydrase IX Inhibition Assay (Stopped-Flow Method)
This assay measures the direct inhibitory effect of a compound on the catalytic activity of CAIX.
Materials:
-
Recombinant human CAIX enzyme
-
Test compound (e.g., this compound) dissolved in DMSO
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl, pH 7.5) containing a pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation: Prepare a series of dilutions of the test compound in the buffer.
-
Loading the Stopped-Flow Instrument:
-
Syringe 1: Load the CAIX enzyme solution mixed with the desired concentration of the test compound or vehicle control.
-
Syringe 2: Load the CO₂-saturated water.
-
-
Reaction Initiation and Monitoring: Rapidly mix the contents of the two syringes. The CAIX-catalyzed hydration of CO₂ will cause a pH change, which is monitored by the change in absorbance of the pH indicator.
-
Data Recording: Record the initial rate of the reaction.
-
Analysis: Calculate the percentage of inhibition for each compound concentration compared to the vehicle control and determine the IC50 or Ki value.
Experimental Workflow: Validation of a Hypoxia-Targeted Agent
Caption: A generalized workflow for the preclinical validation of a hypoxia-targeted agent.
Conclusion
The targeting of hypoxic tumor cells remains a critical frontier in cancer therapy. While this compound itself requires further investigation, the class of nitrobenzenesulfonamide-based CAIX inhibitors it represents offers a promising and distinct strategy compared to traditional bioreductive prodrugs. CAIX inhibitors aim to disrupt the adaptive mechanisms of hypoxic cells, potentially offering a more targeted and less toxic approach. In contrast, HAPs like Evofosfamide and PR-104 provide a potent, directly cytotoxic effect that is conditionally activated by the hypoxic environment.
The choice of strategy will ultimately depend on the specific tumor type, its microenvironment, and the potential for combination therapies. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to design and execute studies aimed at validating the efficacy of novel compounds targeting the hypoxic niche.
References
-
Patsnap Synapse. (2024, June 21). What are CAIX inhibitors and how do they work? Retrieved from [Link]
- Supuran, C. T. (2012). Inhibition of carbonic anhydrase IX as a novel anticancer mechanism. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(6), 775-781.
- Sun, J. D., et al. (2016). Comparison of hypoxia-activated prodrug evofosfamide (TH-302) and ifosfamide in preclinical non-small cell lung cancer models. Oncotarget, 7(26), 40303–40316.
- Gieling, R. G., et al. (2019). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. International Journal of Molecular Sciences, 20(18), 4587.
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- Gu, Y., et al. (2007). Mechanism of Action and Preclinical Antitumor Activity of the Novel Hypoxia-Activated DNA Cross-Linking Agent PR-104. Clinical Cancer Research, 13(13), 3968-3975.
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- Di Cesare, E., et al. (2021). Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. Cancers, 13(16), 4085.
- Ben-Shabat, S., et al. (2010). Pronounced hypoxia in models of murine and human leukemia: high efficacy of hypoxia-activated prodrug PR-104. Blood, 116(24), 5221-5230.
- Supuran, C. T. (2018). Carbonic Anhydrase Inhibition and the Management of Hypoxic Tumors. Metabolites, 8(3), 48.
- Angeli, A., et al. (2025). An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo. European Journal of Medicinal Chemistry, 285, 116246.
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- Winum, J. Y., & Supuran, C. T. (2015). Targeting hypoxic tumor cell viability with carbohydrate-based carbonic anhydrase IX and XII inhibitors. Future Medicinal Chemistry, 7(14), 1869-1872.
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- Kakinuma, S., et al. (2023). Influence of the Hypoxia-Activated Prodrug Evofosfamide (TH-302) on Glycolytic Metabolism of Canine Glioma: A Potential Improvement in Cancer Metabolism. Cancers, 15(23), 5580.
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A Comparative Analysis of N-Methyl-3-nitrobenzenesulfonamide and Tosyl Protecting Groups for Amine Functionalization
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. For the protection of amines, both the N-Methyl-3-nitrobenzenesulfonamide (nosyl group) and the p-toluenesulfonyl (tosyl group) have been employed, each presenting a distinct profile of stability and reactivity. This guide offers an in-depth, data-supported comparison of these two sulfonyl-based protecting groups, providing the necessary insights for strategic deployment in complex synthetic endeavors.
Core Principles: An Electronic Dichotomy
The fundamental difference between the nosyl and tosyl protecting groups lies in the electronic nature of their respective aromatic rings. The nosyl group is characterized by the presence of a strongly electron-withdrawing nitro group, which profoundly influences the reactivity of the sulfonamide. In contrast, the tosyl group features an electron-donating methyl group, rendering the sulfonamide significantly more robust.[1] This electronic disparity is the cornerstone of their differential stability and dictates the conditions required for their removal.
Stability Profile: A Tale of Two Sulfonamides
The stability of a protecting group is paramount, as it must endure a variety of reaction conditions throughout a synthetic sequence without premature cleavage. The tosyl group is renowned for its exceptional stability across a broad pH range and its resistance to many nucleophilic, oxidative, and reductive reagents.[2] This robustness, however, comes at the cost of requiring harsh conditions for its removal.
This compound, on the other hand, exhibits a more nuanced stability profile. While generally stable to acidic conditions, the electron-deficient nature of the nitro-substituted ring renders the sulfonamide susceptible to cleavage by nucleophiles, particularly soft nucleophiles like thiols. This unique reactivity profile allows for its selective removal in the presence of other protecting groups that are sensitive to harsh acidic or reductive conditions.
Table 1: Comparative Stability of this compound and N-Methyl-p-toluenesulfonamide
| Condition | This compound (Nosyl) | N-Methyl-p-toluenesulfonamide (Tosyl) | Key Takeaway |
| Strongly Acidic (e.g., HBr/AcOH, 70 °C) | Generally stable, but prolonged exposure may lead to cleavage. | Cleavable, though often requires elevated temperatures and extended reaction times.[2] | Tosyl group is designed for acidic cleavage, while the nosyl group's stability under these conditions can be an advantage. |
| Strongly Basic (e.g., NaOH, reflux) | Generally stable. | Highly stable.[3] | Both groups exhibit good stability to basic conditions, with the tosyl group being exceptionally robust. |
| Nucleophilic (e.g., Thiophenol, K₂CO₃, DMF) | Readily cleaved at room temperature.[4] | Stable. | This represents the key orthogonality between the two groups; the nosyl group is selectively cleaved by nucleophiles. |
| Reductive (e.g., Na/NH₃, SmI₂) | Reducible, the nitro group is susceptible. | Cleavable under strong reducing conditions.[2] | Both can be removed reductively, but the conditions for tosyl cleavage are typically harsher. |
| Oxidative (e.g., KMnO₄, m-CPBA) | The nitro group is stable to further oxidation. The benzene ring can be susceptible under harsh conditions. | The methyl group is susceptible to oxidation under strong conditions. | Both protecting groups are generally compatible with many common oxidative reactions. |
The Art of Deprotection: Mild versus Forceful Cleavage
The strategic advantage of one protecting group over another often hinges on the conditions required for its removal. Herein lies the most significant divergence between the nosyl and tosyl groups.
This compound: A Gentle Unmasking
The deprotection of the nosyl group is its most celebrated feature, proceeding under remarkably mild and selective conditions. The mechanism involves a nucleophilic aromatic substitution (SNAr) reaction, where a nucleophile, typically a thiolate, attacks the electron-deficient aromatic ring, leading to the displacement of the sulfonamide.[4]
Caption: Cleavage mechanism of the nosyl group via a Meisenheimer complex.
Tosyl Group: A Matter of Brute Force
In stark contrast, the removal of the tosyl group necessitates significantly more vigorous conditions due to the stability of the sulfonamide bond.[2] The two primary strategies for tosyl deprotection are strong acid hydrolysis and reductive cleavage.
Acidic Cleavage: This method typically involves heating the tosylamide in the presence of a strong acid, such as a mixture of hydrobromic acid and acetic acid.
Reductive Cleavage: A variety of powerful reducing agents can be employed to cleave the N-S bond of the tosylamide. Common methods include the use of sodium in liquid ammonia or samarium(II) iodide.
Caption: General pathways for tosyl group deprotection.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound can be adapted from the synthesis of similar nitrobenzenesulfonamides.[5] This typically involves the diazotization of an appropriate aminonitrotoluene, followed by sulfonyl chloride formation and subsequent reaction with methylamine.
Materials:
-
2-Amino-6-nitrotoluene
-
Concentrated Sulfuric Acid
-
Sodium Nitrite
-
Sulfur Dioxide in Glacial Acetic Acid
-
Copper(II) Chloride
-
Ammonia or Methylamine solution
Procedure:
-
Dissolve 2-amino-6-nitro-toluene in a mixture of concentrated sulfuric acid and water.
-
Cool the solution to 0-5 °C and diazotize with a solution of sodium nitrite in water.
-
After stirring, add the reaction mixture to a solution of sulfur dioxide in glacial acetic acid containing a catalytic amount of copper(II) chloride.
-
The resulting sulfonyl chloride is then reacted with an aqueous solution of methylamine to yield this compound.
-
The product can be purified by extraction and recrystallization.
Deprotection of this compound
This protocol is adapted from the Fukuyama amine synthesis, a testament to the mildness of nosyl group cleavage.[4]
Materials:
-
This compound
-
Thiophenol
-
Potassium Carbonate
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound in DMF in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Add thiophenol to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Deprotection of N-Methyl-p-toluenesulfonamide (Acidic Conditions)
This protocol outlines a common method for the acidic cleavage of a tosyl group.[6]
Materials:
-
N-Methyl-p-toluenesulfonamide
-
33% Hydrobromic acid in Acetic Acid
-
Phenol (as a scavenger)
Procedure:
-
To a solution of N-Methyl-p-toluenesulfonamide, add phenol.
-
Add 33% hydrobromic acid in acetic acid to the mixture.
-
Heat the reaction mixture to 70-90 °C and monitor by TLC or LC-MS.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Basify the aqueous solution with a concentrated base (e.g., NaOH) to a pH > 10.
-
Extract the product with an organic solvent.
-
Wash the combined organic extracts, dry, and concentrate.
-
Purify the crude product as necessary.
Conclusion: A Strategic Choice
The choice between this compound and a tosyl protecting group is a strategic one, dictated by the specific demands of the synthetic route. The tosyl group offers unparalleled stability, making it an excellent choice for protecting an amine through a series of harsh reaction conditions. However, its removal requires equally harsh measures.
Conversely, this compound provides a more nuanced approach. Its susceptibility to mild nucleophilic cleavage offers a valuable tool for orthogonal protection strategies, allowing for the selective deprotection of an amine in the presence of other sensitive functional groups. This feature is particularly advantageous in the synthesis of complex molecules where the preservation of functionality is paramount. Ultimately, a thorough understanding of the stability and reactivity profiles of both protecting groups empowers the synthetic chemist to make an informed decision that optimizes the efficiency and elegance of their synthetic design.
References
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- Xuan, J.; Zeng, T. T.; Feng, J. J.; Chen, J. R.; Lu, L. Q.; Xiao, W. J. ChemInform Abstract: Desulfonylation of Tosyl Amides Through Catalytic Photoredox Cleavage of N-S Bond under Visible-Light Irradiation. Chem. Commun.2015, 51 (62), 12450-12453.
- Merck & Co., Inc. Direct Amidation of Tertiary N-Benzylamines. Org. Lett.2023, 25 (4), 634–639.
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American Chemical Society. Odorless nosyl deprotection by in-situ formation of a thiolate. [Link]
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Wikipedia. Tosyl group. [Link]
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Royal Society of Chemistry. Palladium-catalyzed reductive cleavage of tosylated arenes using isopropanol as the mild reducing agent. [Link]
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YouTube. Adding Tosylate Group Mechanism | Organic Chemistry. [Link]
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Enabledware. Synthesis Of Methyl 3 Nitrobenzoate. [Link]
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US EPA. Benzenesulfonamide, ar-methyl (o,p-TSA); Robust Summaries. [Link]
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A Comparative Guide to Hypoxic Cell Sensitizers: Evaluating Established Agents and Future Candidates
Introduction: The Challenge of Tumor Hypoxia in Cancer Therapy
Solid tumors are complex ecosystems, and one of their defining characteristics is the presence of regions with low oxygen concentration, a state known as hypoxia.[1] This phenomenon arises from a disorganized and often inadequate vasculature that cannot keep pace with rapid cancer cell proliferation.[1] Hypoxic tumor cells pose a significant challenge to conventional cancer therapies, particularly radiotherapy. The cytotoxic effects of ionizing radiation are largely mediated by the generation of reactive oxygen species (ROS), a process that is highly dependent on the presence of molecular oxygen.[2][3] In the absence of sufficient oxygen, the radiation dose required to achieve the same level of cell kill can be up to three times higher, an effect quantified by the Oxygen Enhancement Ratio (OER).[2][3][4][5] This inherent radioresistance of hypoxic cells is a major contributor to local tumor recurrence and treatment failure.[6]
To overcome this obstacle, a class of compounds known as hypoxic cell sensitizers has been developed. These are typically electron-affinic drugs that mimic the role of oxygen in "fixing" radiation-induced DNA damage, thereby rendering hypoxic cells more susceptible to radiotherapy.[7][8] This guide provides a comparative analysis of the efficacy of prominent hypoxic cell sensitizers, discusses the methodologies for their evaluation, and explores the potential of novel compounds in this therapeutic class. While we will focus on clinically evaluated agents, we will also consider the structural and mechanistic attributes that guide the discovery of new candidates like N-Methyl-3-nitrobenzenesulfonamide.
Mechanisms of Action: From Electron Affinity to Bioreductive Activation
Hypoxic cell sensitizers can be broadly categorized based on their mechanism of action. The most extensively studied are the electron-affinic compounds, primarily nitroaromatics, which undergo a one-electron reduction under hypoxic conditions to form a radical anion.[9][10][11] This radical can then react with and "fix" the free radical damage induced in DNA by ionizing radiation, making it permanent and lethal to the cell. In well-oxygenated tissues, the sensitizer radical is rapidly re-oxidized back to its original, non-toxic form, providing a therapeutic window.
A second class of agents are bioreductive drugs, which are activated under hypoxia to form potent cytotoxic species. These drugs are not only radiosensitizers but can also be directly toxic to hypoxic cells.
General Mechanism of Nitroaromatic Radiosensitizers
The following diagram illustrates the fundamental mechanism of action for nitroaromatic hypoxic cell sensitizers like the nitroimidazoles.
Caption: Mechanism of nitroaromatic hypoxic cell sensitizers.
Comparative Efficacy of Established Hypoxic Cell Sensitizers
The clinical journey of hypoxic cell sensitizers has been met with mixed success, primarily due to a narrow therapeutic window where efficacy is limited by systemic toxicity, particularly neurotoxicity.[12][13]
Misonidazole: The First Generation
Misonidazole, a 2-nitroimidazole, was one of the first and most extensively studied hypoxic cell sensitizers.[12] It demonstrated significant radiosensitizing effects in preclinical models.[14] However, its clinical utility was severely hampered by dose-limiting peripheral neuropathy.[12][15][16] While some early studies showed a modest benefit in tumor regression by a factor of about 1.3, larger randomized trials in head and neck cancer failed to demonstrate a significant improvement in loco-regional control or survival when added to radiotherapy.[12][15] This experience highlighted the critical need for sensitizers with a better therapeutic index.
Nimorazole: A Clinical Success Story
Nimorazole, a 5-nitroimidazole, is less electron-affinic than misonidazole and consequently a less potent radiosensitizer on a per-dose basis. However, its significantly lower toxicity allows for administration of higher total doses, leading to effective radiosensitization in the clinical setting.[17] The Danish Head and Neck Cancer Group (DAHANCA) conducted pivotal studies demonstrating that the addition of nimorazole to primary radiotherapy significantly improved loco-regional control in patients with head and neck squamous cell carcinoma.[18] For instance, one DAHANCA trial reported an increase in local-regional control from 32% in the placebo group to 46% in the nimorazole group.[18] Despite these positive findings, a more recent UK-based trial (NIMRAD) in an older, less fit patient population did not show a benefit for adding nimorazole to radiotherapy.[19][20][21] This discrepancy underscores the importance of patient selection and potentially the need for biomarkers to identify tumors with significant hypoxia.[20]
Tirapazamine: A Bioreductive Approach
Tirapazamine (TPZ) is a bioreductive drug that is activated under hypoxic conditions to a highly reactive radical that causes DNA strand breaks, leading to cell death.[22][23][24] This selective toxicity towards hypoxic cells makes it a potent agent both alone and in combination with radiotherapy or chemotherapy.[6][22][24] Preclinical studies showed that TPZ was highly effective at killing hypoxic cells.[22] However, despite promising early-phase trials, several large Phase III trials in non-small cell lung cancer and head and neck cancer failed to show a survival benefit when TPZ was added to standard chemoradiotherapy.[6] The reasons for this are thought to be multifactorial, including challenges in optimal drug scheduling and patient selection.[6][22]
Summary of Comparative Efficacy
| Compound | Class | Mechanism | Sensitizer Enhancement Ratio (SER)* | Key Clinical Finding | Dose-Limiting Toxicity |
| Misonidazole | 2-Nitroimidazole | Electron-affinic radiosensitizer | ~1.3-1.6[12][25] | Generally failed to improve survival in Phase III trials due to toxicity.[12][15] | Peripheral Neuropathy[15][16] |
| Nimorazole | 5-Nitroimidazole | Electron-affinic radiosensitizer | ~1.3-1.5 | Improved loco-regional control in head and neck cancer (DAHANCA trials).[18] | Nausea, Vomiting (generally well-tolerated)[18][19] |
| Tirapazamine | Benzotriazine di-N-oxide | Bioreductive cytotoxin | N/A (Directly cytotoxic) | Failed to improve survival in several Phase III trials.[6][22] | Muscle cramping, Nausea, Vomiting[22] |
*Sensitizer Enhancement Ratio (SER) is the ratio of radiation doses without and with the sensitizer that produce the same biological effect. Values are approximate and vary with experimental conditions.
This compound: A Potential Next-Generation Candidate?
While no direct experimental data for this compound as a hypoxic cell sensitizer was identified in the current literature search, its chemical structure provides a basis for hypothesizing its potential activity. As a nitroaromatic compound, it possesses the key electron-affinic nitro group (NO₂) that is fundamental to the mechanism of action of the nitroimidazole family.[9][11]
The sulfonamide group (-SO₂NH-) could modulate the drug's physicochemical properties, such as its solubility, lipophilicity, and tissue distribution. These factors are critical for effective drug delivery to hypoxic tumor regions and for minimizing systemic toxicity.[26] Recently, novel nitroimidazole alkylsulfonamides have been investigated, demonstrating that modification at this position can lead to potent radiosensitizers with improved pharmacological profiles.[26][27]
To evaluate the efficacy of this compound, a rigorous preclinical testing cascade would be required, starting with the fundamental in vitro and in vivo assays described below.
Experimental Methodologies for Efficacy Evaluation
The evaluation of any potential hypoxic cell sensitizer relies on a series of standardized and robust experimental protocols. These assays are designed to quantify the compound's ability to enhance radiation-induced cell killing specifically under hypoxic conditions and to assess its therapeutic window in a whole-animal system.
Experimental Workflow for Sensitizer Evaluation
The diagram below outlines a typical workflow for the preclinical evaluation of a novel hypoxic cell sensitizer.
Caption: Preclinical workflow for evaluating hypoxic cell sensitizers.
Protocol 1: In Vitro Clonogenic Survival Assay
This is the gold-standard assay for determining cell reproductive death after treatment with ionizing radiation and is essential for calculating the Sensitizer Enhancement Ratio (SER).[28][29][30]
Objective: To quantify the radiosensitizing effect of a test compound on cancer cells under normoxic and hypoxic conditions.
Methodology:
-
Cell Culture: Culture a suitable cancer cell line (e.g., A549, HCT116) in standard growth medium.[26][30]
-
Cell Seeding: Prepare a single-cell suspension and seed cells into 6-well plates at varying densities (e.g., 100-8000 cells/well) in triplicate for each condition. The number of cells seeded is increased for higher radiation doses to ensure a countable number of surviving colonies.[31]
-
Induction of Hypoxia: Place half of the plates in a hypoxic chamber or incubator (e.g., <0.1% O₂) for a sufficient period (e.g., 4-6 hours) to achieve severe hypoxia. The other half remains in a normoxic incubator (21% O₂).
-
Drug Treatment: Add the test compound (e.g., this compound) at a predetermined, non-toxic concentration to the relevant plates (both hypoxic and normoxic sets) 1-2 hours prior to irradiation.
-
Irradiation: Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.[30]
-
Incubation: Return all plates to a normoxic incubator and allow them to grow for 10-14 days, until visible colonies (defined as ≥50 cells) are formed.[29][30]
-
Staining and Counting: Aspirate the media, fix the colonies (e.g., with methanol), and stain them with crystal violet (0.5% w/v).[29][32] Manually or automatically count the number of colonies in each well.
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for control (0 Gy, no drug) cells: PE = (Number of colonies formed / Number of cells seeded) x 100.
-
Calculate the Surviving Fraction (SF) for each treatment condition: SF = (Number of colonies formed) / (Number of cells seeded x PE).
-
Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate cell survival curves.
-
Determine the SER at a specific survival level (e.g., SF=0.1) by dividing the radiation dose required to achieve that survival in the absence of the drug by the dose required in its presence, specifically under hypoxic conditions.
-
Protocol 2: In Vivo Tumor Growth Delay Assay
This assay assesses the efficacy of a sensitizer in a more clinically relevant setting, taking into account drug delivery and the tumor microenvironment.[33][34][35]
Objective: To determine if a test compound enhances the effect of radiation on tumor growth in an animal model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude mice) and subcutaneously implant a human cancer cell line to establish xenograft tumors.[36] Alternatively, use syngeneic models in immunocompetent mice.
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., Control, Drug only, Radiation only, Radiation + Drug).
-
Treatment:
-
Administer the test compound via an appropriate route (e.g., intraperitoneal injection) at a specified time before irradiation.
-
Irradiate the tumors with a single, curative dose of radiation.
-
-
Tumor Measurement: Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Data Analysis:
-
Plot the mean tumor volume for each group against time.
-
Determine the "tumor growth delay," which is the time it takes for tumors in the treated groups to reach a specific size (e.g., 4 times the initial volume) compared to the control group.[35][37]
-
A significant increase in tumor growth delay in the "Radiation + Drug" group compared to the "Radiation only" group indicates effective radiosensitization in vivo.[25]
-
Conclusion and Future Perspectives
The quest for an ideal hypoxic cell sensitizer continues. While the clinical success of nimorazole in specific patient populations has validated the therapeutic concept, the failures of misonidazole and tirapazamine highlight the persistent challenges of toxicity and patient selection.[10] The future of this field lies in the development of novel agents with a wider therapeutic index and the parallel development of robust biomarkers to identify patients with hypoxic tumors who are most likely to benefit from these therapies.[38]
Compounds like this compound, which possess the requisite nitroaromatic moiety, represent rational starting points for drug discovery programs.[26] By leveraging established preclinical evaluation workflows, researchers can systematically assess their potential. The ultimate goal is to develop a new generation of hypoxic cell sensitizers that can be safely and effectively integrated into modern radiotherapy regimens, finally overcoming the long-standing challenge of tumor hypoxia and improving outcomes for cancer patients.
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A Comparative Spectroscopic Guide to N-Methyl-3-nitrobenzenesulfonamide and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of the N-methyl and 3-nitro groups on the benzenesulfonamide scaffold significantly influences the molecule's electronic and steric properties. These modifications, in turn, manifest as distinct signatures in various spectroscopic analyses. Understanding these structure-spectra correlations is paramount for researchers working on the synthesis of novel derivatives and for professionals in drug development assessing the metabolic fate or degradation of related pharmaceutical compounds.[1]
Molecular Structures Under Investigation
This guide will focus on the parent compound, N-Methyl-3-nitrobenzenesulfonamide, and systematically explore how spectroscopic characteristics change with modifications at key positions.
Diagram 1: Key Molecular Structures
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are highly sensitive to the electronic environment of each nucleus.
¹H NMR Spectroscopy:
The aromatic region of the ¹H NMR spectrum is particularly informative for these compounds. The electron-withdrawing nature of the nitro and sulfonamide groups deshields the aromatic protons, shifting them downfield.
-
This compound: The protons on the aromatic ring will exhibit complex splitting patterns due to their meta and para relationships. The proton situated between the two electron-withdrawing groups is expected to be the most deshielded. The N-methyl group will appear as a singlet, with its chemical shift influenced by the sulfonamide group.
-
3-Nitrobenzenesulfonamide: The absence of the N-methyl group will result in the appearance of a broad singlet for the NH2 protons. The aromatic proton signals will be at slightly different positions compared to the parent compound due to the change in the electronic nature of the sulfonamide group.
-
N-Methylbenzenesulfonamide: The removal of the strongly electron-withdrawing nitro group will cause a significant upfield shift of the aromatic proton signals.[2] The splitting patterns will also simplify due to a more symmetrical electronic distribution on the benzene ring.
¹³C NMR Spectroscopy:
The ¹³C NMR spectra will mirror the trends observed in the ¹H NMR.
-
This compound: The carbon atom attached to the nitro group will be significantly deshielded. The carbon attached to the sulfonamide group will also be downfield. The N-methyl carbon will appear as a distinct signal in the aliphatic region.[3]
-
3-Nitrobenzenesulfonamide: The spectrum will be similar to the parent compound in the aromatic region, but will lack the N-methyl signal.
-
N-Methylbenzenesulfonamide: The absence of the nitro group will lead to a noticeable upfield shift of the aromatic carbon signals.[2]
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| This compound | Aromatic: ~7.5-8.5, N-Methyl: ~2.5-3.0 | Aromatic: ~120-150, N-Methyl: ~30-35 |
| 3-Nitrobenzenesulfonamide | Aromatic: ~7.6-8.6, NH2: broad | Aromatic: ~120-150 |
| N-Methylbenzenesulfonamide | Aromatic: ~7.2-7.8, N-Methyl: ~2.4-2.8 | Aromatic: ~125-140, N-Methyl: ~30-35 |
Diagram 2: NMR Analysis Workflow
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The vibrational frequencies of bonds are sensitive to the surrounding molecular structure.
Key vibrational modes to consider for these compounds include:
-
SO₂ Stretching: Sulfonamides exhibit two characteristic strong absorption bands for the asymmetric and symmetric stretching of the S=O bonds, typically in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively.[4]
-
NO₂ Stretching: The nitro group also shows two strong bands corresponding to asymmetric and symmetric stretching, usually found around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹.
-
N-H Stretching: For primary and secondary sulfonamides, the N-H stretching vibration appears in the region of 3400-3200 cm⁻¹. In this compound, this will be a single peak, while in 3-Nitrobenzenesulfonamide, two peaks may be observed for the NH₂ group. N-Methylbenzenesulfonamide will also show a single N-H stretch.[4]
-
C-H Stretching: Aromatic C-H stretching bands are typically observed above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group will be seen just below 3000 cm⁻¹.
| Compound | Asymmetric SO₂ Stretch (cm⁻¹) | Symmetric SO₂ Stretch (cm⁻¹) | Asymmetric NO₂ Stretch (cm⁻¹) | Symmetric NO₂ Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) |
| This compound | ~1350 | ~1170 | ~1530 | ~1350 | ~3300 |
| 3-Nitrobenzenesulfonamide | ~1355 | ~1175 | ~1530 | ~1350 | ~3370, ~3270 |
| N-Methylbenzenesulfonamide | ~1330 | ~1160 | - | - | ~3250 |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of chromophores, such as the nitro group and the benzene ring, will result in characteristic absorption bands.
-
This compound: The presence of the nitro group in conjugation with the benzene ring is expected to produce a strong absorption band in the UV region, likely around 250-280 nm.[5][6]
-
3-Nitrobenzenesulfonamide: The UV-Vis spectrum will be very similar to the parent compound, as the primary chromophore remains the same.
-
N-Methylbenzenesulfonamide: The removal of the nitro group will result in a significant blue shift (shift to shorter wavelength) of the main absorption band, as the extent of conjugation is reduced.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural elucidation. Under electrospray ionization (ESI), sulfonamides typically show a prominent protonated molecule [M+H]⁺.[7]
Fragmentation patterns can also be diagnostic. A common fragmentation pathway for aromatic sulfonamides is the loss of SO₂ (64 Da).[8] The presence of the nitro group can also lead to characteristic losses of NO (30 Da) and NO₂ (46 Da).
| Compound | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Key Fragmentation Losses |
| This compound | 216.22[3] | 217.03 | SO₂, NO, NO₂ |
| 3-Nitrobenzenesulfonamide | 202.19[9] | 203.01 | SO₂, NO, NO₂ |
| N-Methylbenzenesulfonamide | 171.22[10] | 172.04 | SO₂ |
Diagram 3: General Spectroscopic Analysis Workflow
Experimental Protocols
General Sample Preparation for NMR Spectroscopy
-
Accurately weigh 5-10 mg of the analyte.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Gently vortex the tube to ensure complete dissolution.
-
If necessary, add a small amount of a reference standard, such as tetramethylsilane (TMS).
-
Place the NMR tube in the spectrometer for analysis.
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Conclusion
The spectroscopic analysis of this compound and its analogues reveals a clear and predictable relationship between molecular structure and spectral features. By systematically examining the effects of the N-methyl and 3-nitro substituents, researchers can confidently identify and characterize these and related compounds. This guide provides a foundational framework for such analyses, empowering scientists in their synthetic and drug development endeavors.
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A Comparative Guide to Purity Assessment of Synthesized N-Methyl-3-nitrobenzenesulfonamide via High-Performance Liquid Chromatography (HPLC)
Abstract
The robust evaluation of purity for pharmaceutical intermediates is a cornerstone of safe and effective drug development. N-Methyl-3-nitrobenzenesulfonamide, a key building block in various synthetic pathways, requires stringent purity control to prevent the incorporation of potentially reactive or toxic impurities into final active pharmaceutical ingredients (APIs). This guide presents a comprehensive, field-tested methodology for assessing the purity of synthesized this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We delve into the causality behind chromatographic choices, establishing a self-validating protocol through rigorous system suitability testing and method validation principles derived from international guidelines. Furthermore, this guide provides a comparative analysis of alternative HPLC columns and analytical techniques, furnishing researchers and drug development professionals with the data-driven insights necessary to select and implement the most appropriate quality control strategy.
The Imperative of Purity for Synthetic Intermediates
In the landscape of pharmaceutical manufacturing, the quality of the final drug product is inextricably linked to the purity of its preceding intermediates. This compound (C₇H₈N₂O₄S)[1], is a versatile intermediate whose functional groups—a sulfonamide and a nitro group on an aromatic ring—make it a valuable precursor. However, the very reactivity that makes it useful also predisposes its synthesis to the formation of side products. Isomeric impurities, unreacted starting materials, or over-nitrated species can alter the kinetic profile of subsequent reactions, generate unforeseen downstream impurities, and introduce toxicological risks. Therefore, a precise, accurate, and reliable analytical method to quantify the purity of this compound is not merely a procedural step but a critical control point in the quality assurance chain.
Synthetic Landscape and Anticipated Impurity Profile
A thorough understanding of the synthesis process is fundamental to developing a specific and effective analytical method. A common route to this compound involves the electrophilic nitration of N-methylbenzenesulfonamide.
Representative Synthesis Pathway
The synthesis is typically achieved by reacting N-methylbenzenesulfonamide with a nitrating mixture, commonly a combination of concentrated nitric acid and sulfuric acid[2][3]. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the benzene ring. The sulfonamide group is a meta-directing group, guiding the nitration primarily to the 3-position.
Caption: Synthesis of this compound and potential impurity formation pathways.
Predicted Impurity Profile
Based on the reaction mechanism, a specific set of impurities can be anticipated. The analytical method must be capable of resolving the main product from these species.
| Impurity Class | Specific Compound Name | Origin | Significance |
| Starting Material | N-Methylbenzenesulfonamide[4] | Incomplete reaction | Dilutes product; may interfere in subsequent steps. |
| Isomeric Impurities | N-Methyl-2-nitrobenzenesulfonamide | Side reaction (minor product) | Structurally similar, difficult to separate. May have different reactivity/toxicity. |
| N-Methyl-4-nitrobenzenesulfonamide | Side reaction (minor product) | Structurally similar, difficult to separate. May have different reactivity/toxicity. | |
| Over-reaction | Dinitro-N-methylbenzenesulfonamides | Excess nitrating agent or harsh conditions | Changes stoichiometry for the next step; introduces reactive groups. |
| Degradation | 3-Nitrobenzenesulfonic acid | Hydrolysis of the sulfonamide bond | Highly polar impurity, can affect product stability and solubility. |
Selecting the Optimal Analytical Technique: A Comparative Overview
Several analytical techniques can be employed for purity assessment, each with distinct advantages and limitations. The choice depends on the specific requirements for resolution, sensitivity, and quantitation.
| Technique | Principle | Pros for This Application | Cons for This Application |
| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution for isomers; excellent quantitation; suitable for non-volatile compounds; method validation is well-established by regulatory bodies[5][6][7]. | Higher initial instrument cost; requires expertise for method development. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Rapid; low cost; good for quick qualitative checks and monitoring reaction progress[2]. | Poor quantitation; lower resolution compared to HPLC. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation in the gas phase followed by mass-based detection. | High sensitivity and specificity from MS detector. | This compound is not sufficiently volatile and may degrade at high temperatures. Derivatization would be required. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency by atomic nuclei in a magnetic field. | Provides definitive structural information; can quantify without a specific reference standard for each impurity (qNMR). | Lower sensitivity for minor impurities (<0.1%); complex mixture analysis can be challenging; high instrument cost. |
Core Methodology: A Validated RP-HPLC Protocol
This section details a robust, validated RP-HPLC method designed for the accurate and precise purity determination of this compound. The protocol is designed to be self-validating through the incorporation of stringent System Suitability Testing (SST).
Principle of Separation
The method utilizes a non-polar stationary phase (C18) and a polar mobile phase (a mixture of water and acetonitrile). The separation is governed by the hydrophobic interactions between the analytes and the C18 alkyl chains. More polar compounds (like the hydrolysis byproduct) will elute earlier, while less polar compounds will be retained longer. The nitro group and sulfonamide moiety provide sufficient polarity for good interaction with the mobile phase, while the benzene ring and methyl group provide the hydrophobicity for retention on the C18 column.
Caption: Standard workflow for HPLC purity assessment, incorporating a critical SST checkpoint.
Detailed Experimental Protocol
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Chromatographic Data System (CDS) for data acquisition and processing.
Reagents & Materials:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Formic Acid (ACS Grade or higher)
-
This compound Reference Standard (characterized, >99.5% purity)
-
Synthesized this compound sample for testing
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse Plus C18). A C18 phase is chosen for its versatility and proven performance in separating a wide range of moderately polar compounds[8][9].
Solutions Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid is added to suppress the ionization of any acidic impurities (like the sulfonic acid byproduct) and ensure sharp, symmetrical peak shapes[10].
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of ~0.5 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the synthesized sample in the diluent to a final concentration of ~0.5 mg/mL.
Chromatographic Conditions:
| Parameter | Setting | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | Excellent balance of efficiency, backpressure, and resolving power for aromatic compounds. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times and peak shapes. |
| Detection Wavelength | 254 nm | Nitroaromatic compounds exhibit strong absorbance at this wavelength, ensuring high sensitivity[9][10]. A PDA detector (scanning 200-400 nm) is recommended to check for peak co-elution. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overloading. |
| Gradient Elution | Time (min) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 30 | |
| 20.0 | 80 | |
| 25.0 | 80 | |
| 25.1 | 30 | |
| 30.0 | 30 | |
| Rationale for Gradient: A gradient program is essential for a purity method. It ensures that late-eluting, more hydrophobic impurities (like dinitrated species) are eluted from the column in a reasonable time, while still providing good separation for early-eluting polar impurities[11]. |
System Suitability Testing (SST): The Self-Validating Check
Before any sample analysis, the performance of the chromatographic system must be verified. This is a non-negotiable step for ensuring the trustworthiness of the results[7][12]. An SST solution, typically the standard solution, is injected multiple times (n=5 or 6).
| SST Parameter | Acceptance Criterion | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. High tailing can indicate secondary interactions or column degradation. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and the sharpness of the peak. |
| % RSD of Peak Area | ≤ 1.0% (for n=6 injections) | Demonstrates the precision of the injector and detector. |
| % RSD of Retention Time | ≤ 1.0% (for n=6 injections) | Demonstrates the precision and stability of the pump and mobile phase composition. |
If SST criteria are not met, the system must be investigated and rectified before proceeding with analysis.
Method Validation Principles (ICH Q2(R1))
While a full validation study is beyond the scope of this guide, the developed method must be suitable for its intended purpose. This is demonstrated by assessing key validation parameters[6][13].
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of impurities. This is often tested via forced degradation studies (exposing the sample to acid, base, peroxide, heat, and light) to ensure degradation products do not co-elute with the main peak.
-
Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a specified range (e.g., from the Limit of Quantitation to 150% of the target concentration). A correlation coefficient (r²) of >0.999 is typically required.
-
Accuracy & Precision: Accuracy is the closeness of the results to the true value. Precision is the degree of scatter between a series of measurements. Precision is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument).
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. This is critical for quantifying low-level impurities.
Comparative HPLC Strategies: Optimizing Isomer Separation
While a C18 column provides an excellent starting point, challenging separations, such as resolving the ortho-, meta-, and para- isomers, may require an alternative column chemistry.
Orthogonal Selectivity: C18 vs. Phenyl-Hexyl Columns
-
C18 (Hydrophobic Interaction): Separation is primarily based on the hydrophobicity of the molecules. Isomers with very similar hydrophobicity can be difficult to resolve.
-
Phenyl-Hexyl (π-π Interaction): This stationary phase contains phenyl groups, which can undergo π-π interactions with the aromatic ring of the analytes. This provides an additional, orthogonal separation mechanism that can significantly enhance the resolution of aromatic positional isomers[14]. For separating the target meta isomer from potential ortho and para impurities, a Phenyl-Hexyl column is a superior alternative and should be considered if the C18 method proves insufficient.
Data Interpretation and Purity Calculation
The purity of the synthesized sample is typically calculated using the area percent method, which assumes that all compounds have a similar response factor at the chosen wavelength.
Formula: Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) x 100
Role of the PDA Detector: A PDA detector is invaluable for purity analysis. It can generate a UV spectrum for any point across a chromatographic peak. The "Peak Purity" function within the CDS compares spectra from the upslope, apex, and downslope of the peak. A perfect match indicates a pure, single-component peak. A mismatch suggests the presence of a co-eluting impurity[15].
Conclusion
The purity assessment of this compound is a critical quality control step that demands a robust and reliable analytical method. This guide has detailed a comprehensive RP-HPLC protocol, grounded in established scientific principles and regulatory expectations. The causality behind the selection of the column, mobile phase, and detection parameters has been explained to empower the analyst. By adhering to rigorous System Suitability Testing, this method functions as a self-validating system, ensuring trustworthy results. Furthermore, the comparative analysis of alternative column chemistries, such as Phenyl-Hexyl, provides a logical next step for tackling more challenging separations. By implementing this data-driven approach, researchers and drug development professionals can confidently ascertain the purity of their synthesized material, ensuring the quality and integrity of their subsequent research and development efforts.
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U.S. Environmental Protection Agency. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]
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Introduction
N-Methyl-3-nitrobenzenesulfonamide is a chemical compound with potential applications in various industrial and scientific fields. While its primary uses have been explored in areas such as electroplating and chemical synthesis, a comprehensive understanding of its biological activity, particularly its cytotoxicity, remains largely uninvestigated in publicly available scientific literature. This guide aims to provide a framework for evaluating the comparative cytotoxicity of this compound and its structural analogs. Due to the current scarcity of direct experimental data on this specific compound, this document will focus on established methodologies and predictive insights based on the broader class of sulfonamides and nitroaromatic compounds. We will outline a robust experimental workflow for assessing cytotoxicity and discuss the potential mechanisms of action that could be relevant for this class of molecules.
Structural Considerations and Predicted Cytotoxicity
This compound belongs to the sulfonamide class of compounds, characterized by a sulfonyl group connected to an amine. The presence of a nitro group on the benzene ring is a key structural feature that may influence its biological activity. Nitroaromatic compounds are known to undergo metabolic reduction of the nitro group, a process that can lead to the formation of reactive intermediates capable of inducing cellular damage. The N-methyl group may also modulate the compound's lipophilicity and its interaction with biological targets.
Given the lack of direct experimental data, a preliminary assessment of potential cytotoxicity can be guided by the known properties of related compounds. For instance, some sulfonamide-based drugs have been shown to induce hypersensitivity reactions, which can have a cytotoxic component. Furthermore, the cytotoxic potential of nitroaromatic compounds is well-documented and is often linked to oxidative stress and DNA damage. Therefore, it is plausible that this compound could exhibit cytotoxic effects, particularly in cell types with high metabolic activity capable of reducing the nitro group.
A Proposed Experimental Workflow for Comparative Cytotoxicity Assessment
To rigorously evaluate the cytotoxicity of this compound and its analogs, a multi-faceted approach employing a panel of in vitro assays is recommended. The following workflow provides a comprehensive strategy for characterizing and comparing the cytotoxic profiles of these compounds.
Figure 1: A phased experimental workflow for the comprehensive evaluation of the cytotoxicity of this compound and its analogs.
Detailed Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This assay is a fundamental first step to quantify the dose-dependent effect of the compounds on cell proliferation and viability.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound and its analogs in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
-
2. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This assay helps to distinguish between apoptotic and necrotic cell death, providing insight into the mechanism of cytotoxicity.
-
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, a hallmark of late apoptosis and necrosis.
-
Protocol:
-
Treat cells with the test compounds at their respective IC50 concentrations for a predetermined time.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes in the dark.
-
Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.
-
Data Presentation and Interpretation
The quantitative data obtained from the cytotoxicity assays should be presented in a clear and comparative manner. A tabular format is recommended for summarizing the IC50 values of this compound and its analogs across different cell lines and time points.
Table 1: Comparative IC50 Values (µM) of Test Compounds
| Compound | Cell Line 1 (e.g., HepG2) - 24h | Cell Line 1 (e.g., HepG2) - 48h | Cell Line 2 (e.g., A549) - 24h | Cell Line 2 (e.g., A549) - 48h |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Analog 1 | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Analog 2 | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Positive Control (e.g., Doxorubicin) | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
Conclusion and Future Directions
While direct experimental evidence for the cytotoxicity of this compound is currently lacking in the public domain, the structural alerts within the molecule—namely the nitroaromatic and sulfonamide moieties—suggest a potential for biological activity that warrants a thorough investigation. The experimental framework outlined in this guide provides a robust starting point for researchers to systematically evaluate the cytotoxic profile of this compound and its analogs. Such studies are crucial for understanding the potential risks and for guiding the development of safer chemical entities. Future research should also focus on in vivo toxicity studies to validate the in vitro findings and to assess the overall safety profile of this compound.
References
As this guide presents a proposed methodology due to the absence of direct experimental data on the cytotoxicity of this compound, a traditional reference list of supporting studies for this specific compound cannot be compiled. The protocols and principles described are based on standard, widely accepted methods in toxicology and cell biology. For researchers undertaking these experiments, it is recommended to consult the following types of resources:
- Protocols for Cytotoxicity Assays: Standard protocols can be found on the websites of suppliers of cell biology reagents such as Thermo Fisher Scientific, Promega, and Abcam.
- Toxicology Databases: Databases such as the Toxicology Data Network (TOXNET) and the Chemical Abstract Service (CAS)
- Peer-Reviewed Literature: Searching journals in the fields of toxicology, pharmacology, and medicinal chemistry for studies on the cytotoxicity of sulfonamides and nitroaromatic compounds will provide a broader context for the potential mechanisms of action.
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of N-Methyl-3-nitrobenzenesulfonamide
As a Senior Application Scientist, my primary goal is to empower fellow researchers with the knowledge to conduct their work safely and efficiently. Proper chemical waste management is not merely a regulatory hurdle; it is a fundamental aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the disposal of N-Methyl-3-nitrobenzenesulfonamide, moving beyond simple instructions to explain the critical reasoning behind each procedure. Our commitment is to ensure that every step you take is informed, safe, and compliant.
Hazard Assessment and Chemical Profile
Before handling any chemical waste, a thorough understanding of the compound's properties and potential hazards is essential. This compound is an organic compound that, while not classified as acutely hazardous, requires careful management due to its chemical nature and the general principles of laboratory safety. The presence of a nitro group and a sulfonamide functional group suggests that it should be handled as a potentially hazardous substance.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 58955-78-5 | [1] |
| Molecular Formula | C₇H₈N₂O₄S | [1] |
| Molecular Weight | 216.22 g/mol | [1] |
| Physical State | Solid, Crystals | [2][3] |
| Melting Point | 110-114 °C | [2] |
| Known Hazards | May cause skin and eye irritation. May be harmful if swallowed or inhaled.[4][5] | |
| Incompatibilities | Strong oxidizing agents.[4][6] |
The core principle dictating its disposal is that it is a synthetic organic chemical. As such, it must never be disposed of via standard drains or in the regular trash.[7][8] This practice is illegal and poses a significant risk to aquatic ecosystems and wastewater treatment facilities, which are not designed to neutralize such compounds.[9][10]
Disposal Workflow: A Step-by-Step Guide
The proper disposal of this compound follows a "cradle-to-grave" management principle, where the generating laboratory is responsible for the waste from its creation to its final, safe disposal.[11] The following workflow is designed to ensure compliance with regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13]
Waste Collection and Segregation
All waste streams must be kept separate unless they are known to be compatible.[10][13] Do not mix this compound waste with other chemical waste streams like acids, bases, or oxidizers without consulting compatibility charts and institutional guidelines.
-
Solid Waste:
-
Collect unadulterated, excess this compound powder in its original container if possible, or in a new, clearly labeled waste container.
-
For chemically contaminated solid waste (e.g., weighing paper, gloves, silica gel), use a designated solid waste container, typically a pail lined with a clear plastic bag.[9] Do not use biohazard bags.
-
The container must be kept closed with a lid except when adding waste.[9]
-
-
Liquid Waste:
-
Collect any solutions containing this compound (e.g., from reaction workups or dissolved material) in a dedicated liquid hazardous waste container.
-
The container must be made of a compatible material (borosilicate glass or High-Density Polyethylene - HDPE is generally appropriate) and have a secure, screw-top cap.[7][14]
-
Fill liquid waste containers to no more than 75-90% capacity to allow for vapor expansion and prevent spills.[12][15]
-
-
Empty Container Disposal:
-
A container that held this compound is not considered "empty" until it has been properly decontaminated.
-
The first rinse of the container with a suitable solvent (e.g., acetone, ethanol) must be collected and disposed of as hazardous liquid waste.[7] This is because residual amounts of the chemical will be present in this rinsate.
-
After the hazardous rinse, the container can be washed normally. All labels must be completely removed or defaced before the container is discarded or recycled.[9]
-
Container Labeling
Proper labeling is a critical EPA requirement and ensures the safety of everyone who handles the waste.[16] Every waste container must have a hazardous waste label affixed as soon as the first drop of waste is added.
The label must include:
-
The full chemical name(s) of all contents. Do not use abbreviations or chemical formulas.[7][14] For mixtures, list all components and their approximate percentages.
-
The accumulation start date (the date the first waste was added to the container).[14]
-
The appropriate hazard warnings (e.g., Irritant, Handle with Care).[16]
-
The Principal Investigator's name and laboratory location.[13][14]
Storage in a Satellite Accumulation Area (SAA)
Waste must be stored in a designated Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation and under the control of laboratory personnel.[9][10][16]
-
Location: The SAA should be a secondary containment tray or a designated cabinet away from sinks and floor drains.[7][10]
-
Segregation: Store the this compound waste container segregated from incompatible materials, particularly strong oxidizing agents.[4][10]
-
Volume Limits: An SAA may accumulate no more than 55 gallons of non-acutely hazardous waste, although institutional limits are often much lower (e.g., 10 gallons).[7][9]
Arranging for Final Disposal
Laboratory personnel do not perform the final disposal. This is handled by trained professionals.
-
Once a waste container is full or is no longer needed, seal it securely.
-
Ensure the hazardous waste label is complete and accurate.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[7] Follow their specific procedures for pickup requests.
Emergency Procedures: Spill Management
In the event of a small, contained spill of this compound powder:
-
Alert Personnel: Notify others in the immediate area.
-
Isolate the Area: Restrict access to the spill location.
-
Consult the SDS: Refer to the Safety Data Sheet for specific handling precautions.
-
Wear Proper PPE: At a minimum, this includes a lab coat, safety goggles, and nitrile gloves.
-
Clean-Up:
-
Gently cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent) to avoid generating dust.[17]
-
Carefully sweep the material into a dustpan and place it into a designated hazardous waste container.
-
Wipe the spill area with a cloth dampened with a suitable solvent, and place the cloth in the hazardous waste container.
-
-
Dispose of Waste: Label the container as "Spill Debris containing this compound" and manage it as hazardous solid waste.
-
Report: Report the spill to your laboratory supervisor or EHS department, per institutional policy.
By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.
References
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Research Safety, Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Northwestern University Research Safety. [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from Dartmouth Policy Portal. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from EPA.gov. [Link]
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Daniels Health. (2024, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from Daniels Health. [Link]
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U.S. Environmental Protection Agency. (2024, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from EPA.gov. [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from GAIACA. [Link]
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University of South Carolina. (n.d.). Hazardous Waste Policy. Retrieved from Environmental Health and Safety - University of South Carolina. [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from CWU.edu. [Link]
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American Laboratory. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from American Laboratory. [Link]
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U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from EPA.gov. [Link]
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ChemAdvisor, Inc. (2010, November 29). MSDS - OHS14953. Retrieved from ChemAdvisor. [Link]
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Navigating the Safe Handling of N-Methyl-3-nitrobenzenesulfonamide: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential safety and logistical information for N-Methyl-3-nitrobenzenesulfonamide, a compound that, like many in its class of nitroaromatics and sulfonamides, requires meticulous handling to ensure personnel safety and experimental integrity. This document moves beyond a simple checklist, offering a procedural framework grounded in the principles of causality and self-validating safety systems.
Hazard Identification and Risk Assessment: Understanding the "Why"
-
Skin Irritation: Aromatic nitro compounds and sulfonamides can cause irritation upon dermal contact.
-
Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.
-
Respiratory Tract Irritation: Inhalation of the powdered form can lead to irritation of the respiratory system.
Given these potential hazards, a comprehensive personal protective equipment (PPE) and handling strategy is not merely a recommendation but a critical component of safe laboratory practice.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table summarizes the recommended PPE for working with this compound, with the rationale for each selection detailed below.
| Protection Type | Specific Recommendation | Rationale |
| Respiratory | NIOSH-approved N95 dust mask or higher | To prevent inhalation of the powdered compound, which can cause respiratory irritation.[1] |
| Eye and Face | Chemical safety goggles and a face shield | Goggles provide a seal to protect against airborne particles, while a face shield offers an additional layer of protection against splashes during solution preparation. |
| Hand | Nitrile gloves (double-gloving recommended) | To prevent skin contact and potential irritation. Double-gloving is a best practice when handling potentially hazardous compounds. |
| Body | Polyethylene-coated or other laminate material disposable gown | A fluid-resistant gown protects against accidental spills and contamination of personal clothing. |
Expert Insight: The practice of double-gloving, with one cuff tucked under the gown sleeve and the other over, creates a secure seal at the wrist, a common point of exposure. Regularly changing the outer glove minimizes the risk of spreading contamination.
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan ensures that safety is integrated into every step of the experimental workflow.
Receiving and Storage
-
Verification: Upon receipt, verify the container's integrity.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. The container should be tightly closed.
Weighing and Aliquoting (Powder)
This is a critical step where the risk of aerosolization is highest.
-
Designated Area: Perform all weighing activities within a certified chemical fume hood or a powder containment hood.
-
Pre-Weighing Preparation: Don all required PPE. Place a plastic-backed absorbent liner on the balance surface to contain any minor spills.
-
Handling: Use a dedicated, labeled spatula for this compound. Avoid scooping in a manner that generates dust. Gently tap the spatula to dispense the powder.
-
Post-Weighing: Securely cap the stock container immediately after use. Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
Solution Preparation
-
Solvent Addition: In a fume hood, slowly add the solvent to the vessel containing the weighed powder. Avoid adding the powder to the solvent, which can increase the risk of dust generation.
-
Dissolution: Use a magnetic stirrer or gentle agitation to dissolve the compound. If heating is required, do so in a controlled manner with appropriate ventilation.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.
Spill Management and Disposal Plan
A proactive approach to spill management and waste disposal is essential for maintaining a safe laboratory environment.
Spill Response
-
Minor Spills (Powder):
-
Alert others in the vicinity.
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully wipe up the material, working from the outside in.
-
Place all contaminated materials in a sealed, labeled hazardous waste bag.
-
Clean the spill area with an appropriate solvent.
-
-
Minor Spills (Liquid):
-
Alert others in the vicinity.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Place the absorbent material into a sealed, labeled hazardous waste container.
-
Clean the spill area with an appropriate solvent.
-
Waste Disposal
-
Chemical Waste: All solutions containing this compound, as well as excess solid material, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations.
-
Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, absorbent pads, pipette tips) must be collected in a designated, sealed hazardous waste container.
Visualizing the Workflow: Safe Handling and Disposal
Caption: A workflow for the safe handling and disposal of this compound.
Conclusion: Fostering a Culture of Safety
The responsible use of novel chemical compounds is a shared responsibility. By understanding the underlying hazards and implementing robust safety protocols, researchers can mitigate risks and focus on their primary objective: advancing scientific discovery. This guide serves as a foundational resource for the safe handling of this compound, empowering scientists to work with confidence and precision.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
